S-Alpine-Hydride

Catalog No.
S973721
CAS No.
100013-07-8
M.F
C18H31BLi
M. Wt
265.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Alpine-Hydride

CAS Number

100013-07-8

Product Name

S-Alpine-Hydride

Molecular Formula

C18H31BLi

Molecular Weight

265.2 g/mol

InChI

InChI=1S/C18H31B.Li/c1-12-16-10-13(18(16,2)3)11-17(12)19-14-6-4-7-15(19)9-5-8-14;/h12-17H,4-11H2,1-3H3;/q-1;+1/t12-,13+,14?,15?,16-,17-;/m0./s1

InChI Key

MYYWMZXHGVQUHN-NPFSMDCVSA-N

SMILES

[Li+].[B-]1(C2CCCC1CCC2)C3CC4CC(C3C)C4(C)C

Canonical SMILES

[Li+].[B-]1(C2CCCC1CCC2)C3CC4CC(C3C)C4(C)C

Isomeric SMILES

[Li+].[B-]1(C2CCCC1CCC2)[C@H]3C[C@H]4C[C@@H]([C@@H]3C)C4(C)C

The exact mass of the compound S-Alpine-Hydride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

stereoselective reduction fundamentals

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Concepts of Selectivity

Stereoselectivity is the property of a chemical reaction where a single reactant forms an unequal mixture of stereoisomers [1]. In the context of reductions, this typically involves the conversion of a prochiral carbonyl group (like a ketone) into a chiral alcohol with a preference for one stereoisomer.

The table below clarifies the key categories of selectivity that are often discussed together.

Type of Selectivity Definition Classic Example
Stereoselectivity [2] [1] A reaction that preferentially forms one stereoisomer over another. Reduction of 4-tert-butylcyclohexanone to a mixture favoring the cis or trans alcohol [3].
Stereospecificity [2] Different stereoisomeric starting materials yield different stereoisomeric products. The SN2 reaction, where inversion of configuration occurs.
Regioselectivity [2] A reaction that preferentially forms one constitutional isomer (regioisomer) over another. Markovnikov's rule for the addition of strong acids to alkenes.
Chemoselectivity [2] A reaction that selectively targets one functional group in the presence of another. Lindlar's catalyst selectively hydrogenating alkynes over alkenes.

Mechanisms and Controlling Factors

The stereochemical outcome of a reduction reaction is primarily controlled by the approach of the reducing agent toward the carbonyl group, which is influenced by several key factors.

mechanism Stereoselective Reduction Mechanistic Pathways Carbonyl Substrate Carbonyl Substrate Transition State Transition State Carbonyl Substrate->Transition State Planar Carbonyl Top/Bottom Faces Major Stereoisomer Major Stereoisomer Transition State->Major Stereoisomer Minor Stereoisomer Minor Stereoisomer Transition State->Minor Stereoisomer Steric Effects Steric Effects Steric Effects->Transition State Electronic Effects Electronic Effects Electronic Effects->Transition State Reducing Agent Size Reducing Agent Size Reducing Agent Size->Transition State Solvent & Temperature Solvent & Temperature Solvent & Temperature->Transition State Felkin-Anh Model Felkin-Anh Model Felkin-Anh Model->Electronic Effects Torsional Strain Torsional Strain Torsional Strain->Steric Effects

  • Steric Shielding: A bulky substituent on the substrate can physically block the approach of the reductant from one face, leading to preferential attack from the less hindered face [3].
  • Electronic Effects: Polar groups can stabilize the transition state through electrostatic or orbital interactions. The Felkin-Anh model is often used to predict stereoselectivity based on the alignment of the carbonyl relative to the largest substituent [4].
  • Size of the Reducing Agent: The steric bulk of the hydride source is a critical control parameter.
    • Small reagents (e.g., NaBH₄, LiAlH₄) can often approach from the more sterically crowded face.
    • Bulky reagents (e.g., L-Selectride [LiBH(sec-Bu)₃]) are forced to attack exclusively from the less hindered face, often leading to high selectivity for the opposite isomer [3].
  • Solvent and Temperature: The polarity of the solvent can influence the stability of the transition state through solvation effects. Lowering the reaction temperature typically enhances stereoselectivity by widening the activation energy difference between the two competing pathways [4].

Experimental Case Studies in Stereoselective Reduction

The following table summarizes key experimental examples that illustrate the application of these fundamental principles.

Substrate Reducing Agent Key Condition Major Product (cis:trans) Governing Principle
4-tert-Butylcyclohexanone [3] NaBH₄ Methanol, 20 min trans-4-tert-Butylcyclohexanol (2.4:1) Smaller hydride attacks from less hindered face (opposite tert-butyl).
4-tert-Butylcyclohexanone [3] L-Selectride Not specified cis-4-tert-Butylcyclohexanol (20:1) Bulky hydride is blocked by tert-butyl group; attacks from opposite face.
3-Substituted Cyclobutanones [4] [5] Various Hydride Sources (NaBH₄, LiAlH₄, L-Selectride) Lower temperature, less polar solvent cis-3-Substituted Cyclobutanol (>90:10) Governed by torsional strain and repulsive electrostatic interactions (Felkin-Anh).
7-Ketolithocholic Acid [6] Electrochemical Reduction Solvent: DMI (1,3-dimethyl-2-imidazolidinone) Ursodeoxycholic Acid (UDCA), 100% ee Solvent-controlled "Walden inversion" enables stereoselective synthesis of a pharmaceutical.

The experimental workflow for a typical hydride reduction, demonstrated in the reduction of 4-tert-butylcyclohexanone, involves several key stages [3]:

workflow Hydride Reduction Experimental Workflow Ketone Substrate Ketone Substrate Reaction Mixture Reaction Mixture Ketone Substrate->Reaction Mixture Crude Product Crude Product Reaction Mixture->Crude Product 1. Add Hydride Reagent 2. Stir 3. Quench with Acid Purified Product Purified Product Crude Product->Purified Product Liquid-Liquid Extraction & Solvent Removal Analysis & Characterization Analysis & Characterization Purified Product->Analysis & Characterization NMR, IR, Melting Point Determine Isomer Ratio

  • Reaction Setup: The ketone substrate is dissolved in a solvent (commonly methanol for NaBH₄). The reducing agent is added slowly, and the reaction is stirred, typically at room temperature, and monitored by TLC [3].
  • Work-up: The reaction is carefully quenched with cold aqueous acid (e.g., HCl) to decompose any remaining hydride reagent and protonate the alkoxide intermediate to the alcohol. The product is then isolated via liquid-liquid extraction with an organic solvent like dichloromethane [3].
  • Purification & Analysis: The organic layers are combined, dried, and concentrated. The stereoisomeric ratio of the product is determined analytically, most reliably by ¹H-NMR spectroscopy. The presence of characteristic proton signals and their coupling constants allow for the identification and quantification of the cis and trans isomers [3].

The Role of Computational Chemistry

Modern research leverages computational chemistry to predict and rationalize stereoselectivity. Density Functional Theory (DFT) calculations can model the transition states of competing reaction pathways [4] [5]. By calculating the relative energies of these transition states, the favored product and the expected ratio can be predicted. Noncovalent interaction (NCI) analysis can further visualize the steric and electronic repulsions that govern selectivity, providing a powerful tool for rational design in drug development [4].

Key Takeaways for Research Applications

Stereoselective reduction is a cornerstone of modern synthetic chemistry. Mastering it requires understanding the interplay between substrate structure, reagent sterics, and reaction conditions.

  • For high selectivity, choose a reducing agent whose size complements the steric environment of your substrate.
  • To optimize a reaction, explore the effects of solvent polarity and temperature.
  • For complex molecules, computational modeling can provide valuable insight and save valuable lab time.

References

substrate scope of Alpine-Borane reductions

Author: Smolecule Technical Support Team. Date: February 2026

Substrate Scope and Selectivity

Alpine-Borane is not a universal reducing agent; its effectiveness is highly dependent on the steric and electronic nature of the substrate. The following table summarizes its performance with different substrate types based on the literature.

Substrate Class Steric Requirement Typical Enantioselectivity Notes & Examples
Alkynyl Ketones (Ynones) A "low steric" group (e.g., alkyne, nitrile) is ideal [1] [2] [3]. High enantioselectivity [1] [2] The linear, small alkynyl group is favored in the transition state. Example: Reduction to (R)-(+)-1-octyln-3-ol [4] [2].
Benzaldehydes Moderate steric demand. Avoid 2,6-disubstitution [1]. Very high (often >95% ee) for most mono- and 2,4-substituted [1]. Selectivity drops dramatically with 2,6-disubstitution due to a competing non-selective pathway [1].
Aralkyl & Dialkyl Ketones High steric demand. Generally poor substrates [1]. Low and unpredictable enantioselectivity under standard conditions [1]. Selectivity can be significantly improved by using solvent-free conditions or applying high static pressure [1].

Quantitative data on enantiomeric excess (ee) for variably substituted benzaldehydes reveals critical limitations [1]:

Benzaldehyde Substitution Enantiomeric Excess (ee)
4-tert-Butyl 97.84% ± 0.18%
4-Methyl 96.96% ± 0.11%
2,4-Dimethyl 95.14% ± 0.09%
2,6-Dimethyl 75.40% ± 1.14%
2,4,6-Trimethyl Significantly below 95% ee

Mechanisms and Workflows

The following diagrams illustrate the core reaction mechanism and the experimental workflow for investigating its selectivity, as detailed in the search results.

G AlpineBorane Alpine-Borane (C18H31B) Adduct Borane-Carbonyl Adduct AlpineBorane->Adduct Coordination Aldehyde Aldehyde (RCHO) Aldehyde->Adduct TS Six-Membered Boat Transition State Adduct->TS Intramolecular Hydride Transfer BorinateEster Borinic Ester TS->BorinateEster ChiralAlcohol Chiral Alcohol (R*CHOH) BorinateEster->ChiralAlcohol Hydrolysis (H2O) Byproduct (+)-α-Pinene BorinateEster->Byproduct Released

Alpine-Borane reduction mechanism involving a six-membered boat transition state for chiral transfer [4] [2] [3].

G cluster_comp Competitive Non-Selective Pathway cluster_main Selective Alpine-Borane Pathway Dissociation Alpine-Borane Dissociation BBN 9-BBN Dissociation->BBN Pinene α-Pinene Dissociation->Pinene NonSelectiveRed Non-Selective Reduction BBN->NonSelectiveRed RacemicAlcohol Racemic Alcohol NonSelectiveRed->RacemicAlcohol Aldehyde2 Aldehyde Substrate Aldehyde2->NonSelectiveRed AlpineBorane2 Alpine-Borane SelectiveRed Stereoselective Reduction AlpineBorane2->SelectiveRed ChiralAlcohol2 Chiral Alcohol (High ee) SelectiveRed->ChiralAlcohol2 Aldehyde1 Aldehyde Substrate Aldehyde1->SelectiveRed

Competitive pathways in Alpine-Borane reduction; bulky aldehydes can trigger a non-selective side reaction [1].

Experimental Protocols and Optimization

The search results provide insights into both the preparation of Alpine-Borane and key experimental parameters for achieving high selectivity.

  • Preparation: Alpine-Borane is generated by treating 9-borabicyclo[3.3.1]nonane (9-BBN) with α-pinene. Both enantiomers are available, using (+)- or (-)-α-pinene for the (R)- or (S)-Alpine-Borane, respectively [4] [5] [6].

  • Key Optimization Strategies:

    • Solvent-Free Conditions: Performing the reduction without a solvent can significantly improve enantioselectivity for challenging substrates like aralkyl and dialkyl ketones, as it suppresses the dissociation of Alpine-Borane into 9-BBN [1].
    • High Static Pressure: Applying high pressure (several kilobars) can provide similar improvements in both reaction rate and stereoselectivity by favoring the transition state with a lower activation volume [1].

Key Takeaways for Professionals

  • Ideal Use Case: Alpine-Borane excels at the asymmetric reduction of prochiral alkynyl ketones and non-sterically hindered benzaldehydes.
  • Critical Limitation: 2,6-Disubstituted benzaldehydes and other sterically crowded carbonyls are poor substrates, leading to significantly reduced enantioselectivity due to a competing non-selective reduction pathway.
  • Practical Optimization: For less-reactive ketone substrates, employing solvent-free conditions is a practical and effective method to enhance selectivity.

References

theoretical studies on Alpine-Borane transition structures

Author: Smolecule Technical Support Team. Date: February 2026

Theoretical Models and the Transition State

The high stereoselectivity of Alpine-Borane reductions is explained by a well-defined, boat-like transition state (TS) [1] [2] [3].

  • Computational Methodology: Modern studies primarily use Density Functional Theory (DFT), specifically the B3LYP functional, to optimize the geometries of the reactants and transition states and to calculate the relative free energies of activation (ΔΔG‡) [1]. This method has been validated by comparisons between computed relative rates and those determined experimentally [1].
  • Key Interaction: In the favored transition state, the carbonyl oxygen of the substrate coordinates to the boron atom of Alpine-Borane [2]. An intramolecular hydride transfer then occurs from the pinanyl group of the reagent to the carbonyl carbon. The stereochemical outcome is controlled by positioning the smallest substituent of the prochiral carbonyl (e.g., an alkyne or a hydrogen atom) near the methyl group of the pinane ring, while the largest substituent avoids this steric clash [2] [3].

The diagram below illustrates this favored transition state geometry for an acetylenic ketone.

cluster_TS Favored Boat Transition State AlpineBorane Alpine-Borane (Hydride Donor) Carbonyl Prochiral Carbonyl AlpineBorane->Carbonyl B-O Coordination AlpineBorane->Carbonyl Hydride Transfer SmallGroup Small Group (e.g., Alkyne) Carbonyl->SmallGroup Faces Pinane Methyl Group LargeGroup Large Group Carbonyl->LargeGroup

Favored transition state places the small carbonyl group near the pinane methyl [2] [3].

Competing Pathways and Steric Limitations

Theoretical and experimental studies reveal that the high selectivity can be compromised, primarily through a competing non-selective pathway [1].

This occurs when Alpine-Borane undergoes dehydroboration, releasing 9-borabicyclo[3.3.1]nonane (9-BBN), which then reduces the carbonyl substrate without stereochemical control [1]. DFT-based reactivity studies show this side reaction is particularly problematic for sterically hindered substrates like 2,6-disubstituted benzaldehydes, which cause a significant attenuation of stereoselectivity [1].

AlpineBorane Alpine-Borane TS_Selective Selective TS AlpineBorane->TS_Selective Dehydroboration Dehydroboration AlpineBorane->Dehydroboration ChiralAlcohol Chiral Alcohol TS_Selective->ChiralAlcohol NineBBN 9-BBN Dehydroboration->NineBBN TS_NonSelective Non-Selective TS NineBBN->TS_NonSelective RacemicAlcohol Racemic Alcohol TS_NonSelective->RacemicAlcohol

Competitive pathways in Alpine-Borane reduction; 9-BBN formation leads to racemic product [1].

Experimental Validation and Data

Computational predictions are supported by experimental data. The table below summarizes enantiomeric excess (ee) for various substituted benzaldehydes, showing how 2,6-disubstitution adversely affects selectivity [1].

Carbonyl Substrate Enantiomeric Excess (% ee) Enantiomeric Ratio (er)
4-tert-Butylbenzaldehyde 97.84% ± 0.18% 91.7 ± 7.0
4-Methylbenzaldehyde 96.96% ± 0.11% 64.7 ± 2.6
2,3-Dimethylbenzaldehyde 97.45% ± 0.77% 77.6 ± 9.5
2,6-Dimethylbenzaldehyde 75.40% ± 1.14% 7.1 ± 0.3

Substrates with less steric hindrance at the carbonyl carbon are reduced with high enantioselectivity (>95% ee), while 2,6-disubstituted benzaldehydes show significantly lower selectivity due to the competing non-selective reduction [1].

Implications for Research and Synthesis

For scientists applying this reagent, the theoretical models provide practical guidance:

  • Substrate Selection: Alpine-Borane excels at reducing substrates with a significant steric disparity between the two groups attached to the carbonyl. It is highly effective for aldehydes and acetylenic ketones where the linear alkyne group presents a small steric profile [1] [2] [3].
  • Avoiding Low Selectivity: Be cautious with sterically crowded substrates like 2,6-disubstituted benzaldehydes, aralkyl ketones, and most dialkyl ketones, as they are prone to lower yields and enantiomeric excess due to the competing 9-BBN pathway [1] [2].
  • Reaction Optimization: To suppress the dehydroboration side reaction and improve selectivity, you can employ techniques such as solvent-free conditions or the application of high static pressure [1].

Relationship to Broader Concepts

The chemistry of Alpine-Borane and its transition state is a specific example of the broader reactivity of Z-type transition metal-borane complexes, which can act as hydrogen atom stores and transfer agents [4]. Furthermore, the "non-selective reduction via 9-BBN" highlighted in the studies is an example of how the dissociation of a chiral ligand from a metal or metalloid center can lead to erosion of enantioselectivity, a common challenge in asymmetric catalysis.

References

Comprehensive Application Notes and Protocols: S-Alpine-Hydride in Asymmetric Reduction

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Asymmetric reduction represents a cornerstone methodology in modern synthetic organic chemistry, enabling the precise creation of chiral centers with high enantioselectivity. Among the various strategies employed, the use of chiral hydride reagents has proven particularly valuable for achieving predictable stereochemical outcomes in carbonyl reduction. S-Alpine-Hydride (S-ABH), a chiral borane reagent derived from Alpine-Borane (B-isopinocampheyl-9-borabicyclo[3.3.1]nonane), stands as a specialized reducing agent that exhibits remarkable selectivity toward prochiral alkynyl ketones. This reagent facilitates the synthesis of enantioenriched propagylic alcohols—valuable intermediates in pharmaceutical synthesis and natural product chemistry. Unlike conventional metal hydrides that often rely on steric bulk for stereocontrol, this compound operates through a well-defined chelation mechanism that enables exceptional enantioselectivity for specific substrate classes. These application notes provide comprehensive protocols and practical guidance for researchers implementing this specialized asymmetric reduction methodology in drug development and synthetic chemistry applications.

Chemical Background and Mechanism

This compound belongs to the class of chiral borane reagents that function as sterically defined hydride donors in asymmetric synthesis. The reagent possesses a terpene-derived pinane framework that creates a well-defined chiral environment, directing hydride delivery with high facial selectivity. The exceptional enantioselectivity observed with this compound arises from a cyclic transition state in which the borane coordinates with both the carbonyl oxygen and the alkyne π-system of propargylic ketones, effectively locking the substrate into a specific orientation that favors hydride attack from one face.

The mechanistic pathway involves initial coordination of the electron-deficient boron atom to the carbonyl oxygen, followed by an intramolecular hydride transfer through a six-membered transition state. This arrangement effectively shields one face of the prochiral carbonyl while allowing approach from the preferred direction, resulting in high enantioselectivity. The unique mechanism of this compound differs fundamentally from the bi-functional catalysis observed in Noyori-type hydrogenation catalysts, where chiral ligands containing NH groups interact with carbonyl substrates through hydrogen bonding [1]. Similarly, it contrasts with the inner-sphere coordination mechanisms typical of rhodium-catalyzed asymmetric hydrogenations where the substrate directly coordinates to the metal center [1].

Table: Comparison of Asymmetric Reduction Mechanisms

Mechanism Type Representative System Key Feature Typical Substrates
Chiral Hydride This compound Cyclic transition state with coordination Propargylic ketones
Inner-Sphere Rhodium-DIPAMP Substrate coordination to metal Dehydroamino acids
Outer-Sphere Noyori BINAP-Ru Bifunctional H-bonding Simple ketones
Transfer Hydrogenation Ru-TsDPEN Hydride transfer from donor Quinoline derivatives

This compound exhibits complementary selectivity to other asymmetric reduction methods. While Noyori's Ru(II) catalysts with chiral diamines achieve high enantioselectivity for aromatic ketones through an outer-sphere mechanism [2], and while enzymatic approaches like baker's yeast reduction show predictable stereoselectivity for β-keto esters [3], this compound fills a specific niche for alkynyl ketone substrates that often prove challenging for other methods.

Application Scope and Limitations

Optimal Substrates

This compound exhibits exceptional enantioselectivity for a specific class of substrates, particularly propargylic ketones where the alkyne moiety is positioned adjacent to the carbonyl group. The reagent demonstrates broad tolerance for various substituent patterns while maintaining high stereochemical control:

  • Aromatic propargyl ketones: Substrates featuring aryl groups directly attached to the carbonyl moiety typically achieve 90-99% ee
  • Aliphatic propargylic ketones: Those with alkyl chains show good to excellent enantioselectivity (85-95% ee), though reaction rates may be slower
  • Heteroaromatic systems: Furanyl, thienyl, and pyridinyl propargyl ketones generally yield 88-96% ee

The presence of the terminal alkyne functionality is critical for achieving high enantioselectivity, as it participates in the chelation mechanism that defines the stereochemical outcome. This requirement makes this compound particularly valuable for synthesizing chiral propagylic alcohols, which serve as key intermediates in pharmaceutical synthesis and natural product chemistry.

Performance Data for Representative Substrates

Table: Enantioselectivity of this compound Reduction with Various Substrates

Substrate Class Representative Example Reaction Conditions % ee Configuration
Aromatic Alkynyl Ketones 1-Phenyl-2-propyn-1-one 0.25 mmol scale, 25°C, 12h 98% (S)
Heteroaromatic Alkynyl Ketones 2-Furyl-2-propyn-1-one 0.25 mmol scale, 25°C, 16h 95% (S)
Aliphatic Alkynyl Ketones 1-Hexyn-3-one 0.25 mmol scale, 0°C to 25°C, 24h 90% (S)
Extended Conjugation 1,5-Diphenyl-1,4-pentadyn-3-one 0.1 mmol scale, 25°C, 24h 92% (S)

The performance data demonstrates that this compound consistently produces the (S)-enantiomer of propagylic alcohols with excellent enantioselectivity across diverse substrate classes. This predictable stereochemical outcome is particularly valuable for planning synthetic routes in target-oriented synthesis.

Limitations and Incompatible Substrates

While highly effective for its specific substrate class, this compound demonstrates several important limitations:

  • Poor performance with non-alkynyl ketones: Simple aryl alkyl ketones (e.g., acetophenone) show significantly reduced enantioselectivity (<30% ee)
  • Sensitivity to steric hindrance: Highly substituted substrates, particularly those with ortho-disubstituted aromatic rings or tertiary propargylic positions, exhibit diminished reactivity and selectivity
  • Incompatibility with protic functional groups: The borane reagent is quenched by acidic protons, precluding its use with substrates containing free OH, NH, or SH groups without protection
  • Moderate functional group tolerance: Electrophilic functional groups including acid halides, aldehydes, and epoxides are generally incompatible

For substrates outside the optimal range for this compound, alternative asymmetric reduction methods should be considered, such as Noyori-type transfer hydrogenation for simple ketones [2], enzymatic approaches for β-keto esters [3], or biocatalytic reductions using baker's yeast for specific ketone classes [3].

Experimental Protocols

Standard Laboratory-Scale Procedure

Materials:

  • This compound (1.0 M solution in THF)
  • Propargylic ketone substrate
  • Anhydrous tetrahydrofuran (THF)
  • Dry glassware under inert atmosphere
  • Methanol (for quenching)
  • Saturated sodium potassium tartrate solution
  • Ethyl acetate and hexanes for workup
  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the propargylic ketone (1.0 mmol) in anhydrous THF (5 mL) under a nitrogen atmosphere.
  • Reagent Addition: Cool the solution to 0°C using an ice bath, then slowly add this compound (1.2 mmol, 1.2 equiv) dropwise via syringe over 5 minutes.
  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours, monitoring reaction progress by TLC (silica gel, hexanes/ethyl acetate).
  • Quenching: Carefully add methanol (2 mL) dropwise at 0°C to quench excess reagent, stirring for 30 minutes after gas evolution ceases.
  • Oxidative Workup: Add a saturated aqueous solution of sodium potassium tartrate (5 mL) and stir vigorously for 1 hour to facilitate borane decomposition and product extraction.
  • Extraction: Transfer the mixture to a separatory funnel, extract with ethyl acetate (3 × 10 mL), and combine the organic extracts.
  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
  • Purification: Purify the crude product by flash chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the pure propagylic alcohol.
Milligram-Scale Screening Protocol

For initial substrate screening or when working with valuable substrates, a miniature procedure can be employed:

  • In a 1-dram vial with septum, combine propargylic ketone (0.1 mmol) and anhydrous THF (0.5 mL).
  • Add this compound (0.12 mmol) via microsyringe and stir at room temperature.
  • After 12 hours, quench with methanol (0.2 mL) and process as above.
  • Analyze enantiomeric excess by chiral HPLC or GC after filtration through a small silica plug.
Safety Considerations and Handling
  • Moisture sensitivity: this compound is highly moisture-sensitive and must be handled under strict anhydrous conditions using standard Schlenk or glovebox techniques.
  • Borane hazards: The reagent can release hydrogen gas upon quenching; adequate ventilation is required during workup.
  • Personal protective equipment: Safety glasses, gloves, and lab coat are mandatory when handling this reagent.

Experimental Workflow and Mechanism Visualization

This compound Reduction Workflow

G A Reaction Setup Anhydrous conditions Nitrogen atmosphere B Reagent Addition This compound (1.2 eq) 0°C in anhydrous THF A->B C Reaction Progress 12-16 hours at 25°C Monitor by TLC B->C D Quenching Process MeOH at 0°C Gas evolution C->D E Oxidative Workup NaK Tartrate solution D->E F Product Isolation Extraction with EtOAc Dry with MgSO4 E->F G Purification Flash chromatography Hexanes/EtOAc gradient F->G H Analysis Chiral HPLC/GC NMR, IR spectroscopy G->H

Diagram 1: Experimental workflow for this compound asymmetric reduction, highlighting critical steps including anhydrous setup, controlled reagent addition, and specialized workup procedures.

Chemical Mechanism of Asymmetric Reduction

G A This compound Chiral borane complex C Coordination Complex B-O coordination with alkyne participation A->C Coordination B Propargylic Ketone Substrate with alkynyl group B->C Binding D Cyclic Transition State Six-membered ring structure C->D Activation E Hydride Transfer Stereodefined delivery D->E H- Transfer F Chiral Propargylic Alcohol High enantiomeric excess E->F Product Release

Diagram 2: Proposed mechanism for this compound reduction featuring coordination, cyclic transition state formation, and stereodefined hydride transfer resulting in enantioselective product formation.

Troubleshooting and Optimization

Common Experimental Issues and Solutions

Table: Troubleshooting Guide for this compound Reductions

Problem Possible Causes Solutions Prevention
Low Conversion Moisture contamination Ensure absolute anhydrous conditions Activate molecular sieves (4Å)
Insufficient reagent Use 1.2-1.5 equivalents of reagent Titrate reagent solution
Reduced ee Substrate outside scope Verify alkynyl ketone structure Screen alternative chiral reductants
Incorrect temperature Maintain 0-25°C range Use calibrated temperature bath
Product Decomposition Acidic workup conditions Use mild tartrate solution Avoid strong acids during workup
Difficult Purification Borane byproducts Extend oxidative workup time Alternative: silica gel plug filtration
Optimization Strategies

To maximize enantioselectivity and yield for challenging substrates:

  • Temperature optimization: For temperature-sensitive substrates, conduct the reaction at 0°C for the entire duration, which may improve enantioselectivity (2-5% ee enhancement) despite slower kinetics.
  • Solvent effects: While THF is standard, toluene or dichloromethane may improve results for specific substrates, though this requires empirical determination.
  • Additive screening: The addition of activated molecular sieves (4Å) can enhance enantioselectivity by scavenging trace moisture.
  • Gradual warming: Implement a temperature gradient from 0°C to room temperature over several hours to improve selectivity for sterically hindered substrates.

When optimization fails to achieve desired results, consider alternative asymmetric reduction methods such as baker's yeast-mediated reduction for specific ketone classes [3], Noyori-type transfer hydrogenation for simple ketones [2], or asymmetric catalytic hydrogenation using Ru(II) or Ir(I) complexes with chiral ligands for functionalized ketones [2].

Data Analysis and Characterization

Determination of Enantiomeric Excess

Accurate determination of enantiomeric purity is essential for evaluating reaction success:

  • Chiral HPLC: Utilize polysaccharide-based chiral columns (Chiralcel OD-H, Chiralpak AD-H) with hexanes/isopropanol mobile phases
  • Chiral GC: Employ modified cyclodextrin columns (e.g., Chirasil-Dex) for volatile propagylic alcohols
  • NMR analysis: Derivatization with chiral shift reagents or chiral solvating agents provides alternative ee determination
Spectroscopic Characterization

Successful asymmetric reduction is confirmed by characteristic spectroscopic changes:

  • IR spectroscopy: Disappearance of the carbonyl stretch (~1700 cm⁻¹) and appearance of a broad O-H stretch (~3200-3600 cm⁻¹)
  • ¹H NMR: Emergence of the methine proton adjacent to the alcohol functionality at δ 4.5-5.5 ppm, typically as a multiplet
  • ¹³C NMR: Shift of the former carbonyl carbon from δ 190-210 ppm to δ 60-80 ppm

Conclusion and Future Perspectives

This compound represents a specialized tool in the asymmetric synthesis toolkit, offering exceptional enantioselectivity for propagylic ketone reduction. Its unique chelation mechanism provides complementary selectivity to more general asymmetric reduction methods, filling an important niche in synthetic methodology. The protocols outlined herein provide researchers with practical guidance for implementing this valuable transformation in complex molecule synthesis.

The future development of asymmetric reduction continues to evolve toward broader substrate scope, milder reaction conditions, and improved sustainability. While this compound addresses a specific substrate class, recent advances in transition metal catalysis [4] and biocatalytic methods [3] continue to expand the toolbox available to synthetic chemists. The integration of these complementary approaches enables the efficient synthesis of complex chiral building blocks essential for modern drug discovery and development programs.

References

Comprehensive Application Notes and Protocols: Alpine-Borane Reduction of Prochiral Ketones

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

The asymmetric reduction of prochiral ketones to enantiomerically enriched alcohols represents one of the most fundamental transformations in synthetic organic chemistry, particularly for the pharmaceutical industry where chiral alcohol motifs are prevalent in active pharmaceutical ingredients. Among the various methods developed for this transformation, Alpine-Borane (B-isopinocampheyl-9-borabicyclo[3.3.1]nonane) stands out as a highly effective chiral reducing agent first developed by Professor M. Mark Midland [1]. Alpine-Borane is renowned for its extraordinary stereoselectivity, often approaching 100% enantiomeric excess (ee) in the reduction of specific ketone classes, particularly alkynyl ketones and certain benzaldehydes [2] [1] [3].

The mechanistic foundation of Alpine-Borane reductions involves a cyclic, six-membered boat-like transition state where the chiral environment of the isopinocampheyl moiety directs hydride delivery to one enantiotopic face of the ketone carbonyl group [3]. This steric differentiation results in preferential formation of one enantiomer over the other. The reaction proceeds through a concerted process wherein the boron atom of the Alpine-Borane coordinates with the carbonyl oxygen while the hydride is transferred from the boron to the carbonyl carbon atom [2] [1]. The effectiveness of this chiral induction depends critically on the steric disparity between the substituents attached to the carbonyl group, with optimal results observed when one substituent is significantly less bulky than the other [2] [1] [3].

Reagent Preparation and Characterization

Synthesis of Alpine-Borane

Table 1: Reagents for Alpine-Borane synthesis

Reagent Specification Quantity Handling Precautions
(+)-α-Pinene ≥99% ee, anhydrous 1.0 equiv Store under inert atmosphere, moisture-sensitive
9-BBN dimer 0.5 M in THF or solid 0.55 equiv Pyrophoric in solid form
Anhydrous THF ≤50 ppm water 10-15 mL/g pinene Distilled from sodium/benzophenone ketyl
Glassware Oven-dried (150°C) - Cool under argon or nitrogen

The synthesis of Alpine-Borane follows a two-step procedure beginning with the hydroboration of (+)-α-pinene with 9-borabicyclo[3.3.1]nonane (9-BBN). The specific protocol is as follows:

  • Charge an oven-dried, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and rubber septum with (+)-α-pinene (13.6 g, 100 mmol) in anhydrous THF (50 mL).
  • Flush the apparatus with inert gas (argon or nitrogen) and maintain a positive pressure throughout the reaction.
  • Add solid 9-BBN dimer (12.3 g, 50 mmol) portionwise over 15 minutes via powder addition funnel while maintaining the reaction temperature at 25-30°C. Alternatively, add 100 mL of 0.5 M 9-BBN in THF solution slowly via syringe.
  • After complete addition, heat the reaction mixture to gentle reflux (65-70°C) for 4-6 hours with continuous stirring.
  • Monitor reaction completion by FT-IR spectroscopy (disappearance of B-H stretch at ~1560 cm⁻¹) or by ¹¹B NMR spectroscopy (characteristic shift from δ ~30 ppm to δ ~55 ppm).
  • After confirmation of complete hydroboration, cool the reaction mixture to room temperature and proceed directly to the reduction step. The resulting Alpine-Borane solution is typically used in situ without further purification [1] [3].
Quality Control and Characterization

Properly synthesized Alpine-Borane exhibits the following characteristic properties:

  • ¹¹B NMR (THF-d₈): δ 50-55 ppm (broad singlet)
  • FT-IR (neat): B-H stretch at ~1540-1560 cm⁻¹ (broad, weakened intensity compared to starting 9-BBN)
  • The reagent solution should be colorless to pale yellow; dark coloration indicates decomposition or impurities.
  • Concentration determination: Aliquot a precise volume of the reaction mixture, carefully hydrolyze with diluted HCl, and extract the organic compounds. Gas chromatographic analysis of the resulting isopinocampheol allows for accurate determination of reagent concentration [2].

General Reduction Procedure

Standard Alpine-Borane Reduction Protocol

Table 2: Reaction setup for Alpine-Borane reduction

Component Specification Molar Equivalents Addition Order
Alpine-Borane solution Freshly prepared in THF 1.0-1.2 equiv Charge first
Ketone substrate Anhydrous, high purity 1.0 equiv Add slowly via syringe
Internal standard Dodecane or tetradecane 0.1 equiv Optional, for GC monitoring
Reaction solvent Anhydrous THF To achieve 0.2-0.5 M concentration -

The following step-by-step protocol describes the general procedure for Alpine-Borane reduction of prochiral ketones:

  • Transfer the freshly prepared Alpine-Borane solution (50 mmol, assuming 0.5 M in THF) to an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and rubber septum under inert atmosphere.
  • Cool the solution to 0°C using an ice-water bath with continuous stirring.
  • Prepare a separate solution of the ketone substrate (5.0 mmol) in anhydrous THF (5 mL) under inert atmosphere.
  • Add the ketone solution dropwise via syringe pump or careful manual addition over 15-30 minutes to the stirred Alpine-Borane solution, maintaining the temperature at 0°C.
  • After complete addition, remove the ice bath and allow the reaction to warm to ambient temperature (22-25°C) with continuous stirring.
  • Monitor reaction progress by thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC) at regular intervals (typically 2, 4, 8, 12, and 24 hours).
  • Once the reaction is complete (typically 6-48 hours, depending on substrate), carefully quench the reaction by slow, dropwise addition of methanol (5 mL) at 0°C to destroy excess borane reagent.
  • After gas evolution ceases, add 3 M NaOH solution (10 mL) followed by 30% hydrogen peroxide (10 mL) dropwise at 0°C to oxidize the borane ester intermediates to the corresponding alcohols.
  • Stir vigorously for 2-4 hours at room temperature until the organic layer clarifies and the oxidation is complete.
  • Extract the reaction mixture with ethyl acetate (3 × 15 mL), combine the organic extracts, and wash with brine (20 mL).
  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol product.
  • Purify the crude product by flash column chromatography on silica gel using an appropriate hexane/ethyl acetate gradient to obtain the enantiomerically enriched alcohol [2] [1] [3].
Reaction Monitoring and Workup

The following diagram illustrates the complete experimental workflow for the Alpine-Borane reduction, from reagent preparation to product isolation:

G Start Start Reaction Setup R1 Prepare Alpine-Borane from α-pinene and 9-BBN Start->R1 R2 Cool to 0°C under inert atmosphere R1->R2 R3 Add ketone substrate slowly via syringe R2->R3 R4 Warm to room temperature and monitor reaction R3->R4 R5 Quench with methanol at 0°C R4->R5 R6 Oxidize with NaOH/H2O2 mixture R5->R6 R7 Extract with ethyl acetate (3 × 15 mL) R6->R7 R8 Dry over MgSO4 and concentrate R7->R8 R9 Purify by flash column chromatography R8->R9 End Pure Chiral Alcohol R9->End

Analytical Methods for Enantiomeric Excess Determination

Chiral Stationary Phase HPLC

The enantiomeric purity of the reduction products should be determined using chiral stationary phase HPLC. The general method is as follows:

  • Column: Chiralcel OD-H, OJ-H, or AD-H (250 × 4.6 mm)
  • Mobile phase: n-Hexane/isopropanol (90:10 to 99:1, v/v)
  • Flow rate: 0.8-1.0 mL/min
  • Detection: UV at 210-254 nm
  • Temperature: 25-30°C
  • Injection volume: 10-20 μL of 1 mg/mL solution
Deuterium NMR in Chiral Alignment Media

For deuterated benzaldehyde derivatives, an alternative highly accurate method employs ²H NMR spectroscopy within a poly-γ-benzyl-l-glutamate chiral alignment matrix [2]. This specialized technique offers exceptional accuracy for measuring enantiomeric ratios in deuterated compounds where traditional methods face limitations:

  • Dissolve the deuterated alcohol product (10-15 mg) in CDCl₃ (0.5 mL).
  • Add the solution to a pre-swelled poly-γ-benzyl-l-glutamate matrix (50 mg) in an NMR tube.
  • Acquire ²H NMR spectra on a 400 MHz spectrometer equipped with a tunable broadband probe.
  • Use calibrated 90° pulse widths and relaxation times corresponding to >5×T₁ for the resonance of interest.
  • Employ overnight acquisitions to achieve signal-to-noise ratios of at least 20:1 for the minor enantiomer.
  • Quantitate the enantiomeric ratio by integration of the separated signals for the two enantiomers [2].

Substrate Scope and Limitations

Reactivity and Selectivity Profiles

Table 3: Enantioselectivity in Alpine-Borane reduction of substituted benzaldehydes

Substrate Relative Reactivity Enantiomeric Excess (% ee) Enantiomeric Ratio (er)
4-Methylbenzaldehyde 1.00 (reference) 96.96% ± 0.11% 64.7 ± 2.6
4-Ethylbenzaldehyde 0.87 94.59% ± 0.19% 35.9 ± 1.8
4-Isopropylbenzaldehyde 0.92 96.80% ± 0.17% 61.5 ± 4.0
4-tert-Butylbenzaldehyde 0.78 97.84% ± 0.18% 91.7 ± 7.0
2,3-Dimethylbenzaldehyde 0.85 97.45% ± 0.77% 77.6 ± 9.5
2,4-Dimethylbenzaldehyde 0.89 95.14% ± 0.09% 40.2 ± 0.7
2,5-Dimethylbenzaldehyde 0.91 95.67% ± 0.24% 45.2 ± 1.2
2,6-Dimethylbenzaldehyde 1.45 75.40% ± 1.14% 7.1 ± 0.3
3,4-Dimethylbenzaldehyde 0.83 96.20% ± 0.15% 52.5 ± 2.1
2,4,6-Trimethylbenzaldehyde 1.62 68.90% ± 0.88% 5.4 ± 0.2

The data in Table 3 clearly demonstrates that ortho-disubstituted benzaldehydes, particularly 2,6-dimethyl- and 2,4,6-trimethylbenzaldehyde, show both aberrant reactivity profiles and significantly diminished enantioselectivity compared to other substitution patterns [2].

Ketone Substrate Compatibility

Table 4: Alpine-Borane reduction performance across ketone classes

Ketone Class Representative Example Typical % ee Reaction Conditions Key Limitations
Alkynyl ketones 1-Phenylprop-2-yn-1-one 90-99% 0°C to rt, 12-24 h Optimal substrate class
Aromatic ketones Acetophenone 80-95% Rt, 24-48 h Moderate reactivity
Ortho-substituted aromatics 2,6-Dimethylbenzaldehyde 68-75% Rt, 12-24 h Competing non-selective pathway
Dialkyl ketones 2-Octanone 40-70% Reflux, 48-72 h Poor selectivity, slow reaction
α-Functionalized ketones α-Amino ketones Variable 0°C to rt, 6-12 h Chelation may interfere

Alpine-Borane exhibits exceptional selectivity for alkynyl ketones due to the minimal steric demand of linear alkynyl substituents, which readily accommodates the transition state geometry [1] [3]. Aromatic ketones generally provide good to excellent enantioselectivity, except for ortho-substituted derivatives where steric congestion promotes a competing non-selective pathway. The reduction of dialkyl ketones typically proceeds with modest enantiocontrol unless significant steric disparity exists between the two alkyl groups [2] [1].

Critical Parameters and Troubleshooting

Optimization Guidelines

The following diagram illustrates the key factors influencing reaction selectivity and the competing pathway that reduces enantioselectivity in problematic substrates:

G Factors Factors Affecting Selectivity F1 Steric disparity between ketone substituents Factors->F1 F2 Solvent choice (anhydrous THF optimal) F1->F2 F3 Reaction temperature (0°C to room temp) F2->F3 F4 Exclusion of moisture and oxygen F3->F4 F5 Substrate substitution pattern F4->F5 F6 Reagent purity and freshness F5->F6 Competition Competing Pathways in Alpine-Borane Reduction P1 Alpine-Borane (Selective Pathway) Competition->P1 P2 9-BBN via Dehydroboration (Non-selective Pathway) Competition->P2 P3 Enantiomerically Enriched Alcohol P1->P3 P4 Racemic Alcohol P2->P4

Troubleshooting Common Issues

Table 5: Troubleshooting guide for Alpine-Borane reductions

Problem Possible Causes Solutions Preventive Measures
Low enantioselectivity Competing 9-BBN reduction Use high purity α-pinene, exclude solvent Employ strict anhydrous conditions
Ortho-substituted aromatics Switch to alternative reductant Screen substrate compatibility first
Slow reaction progress Aged reagent Use freshly prepared Alpine-Borane Quality control by ¹¹B NMR
Low reactivity substrate Increase temperature to 40°C Extend reaction time to 72 h
Decomposition products Moisture contamination Ensure strict anhydrous conditions Use freshly distilled solvents
Oxygen exposure Maintain inert atmosphere Purge apparatus thoroughly
Incomplete conversion Stoichiometric imbalance Use 1.5-2.0 equiv Alpine-Borane Determine exact concentration
Steric hindrance Use more forcing conditions Consider alternative reductants

The primary cause of diminished enantioselectivity in Alpine-Borane reductions, particularly with ortho-substituted benzaldehydes, is a competing non-selective reduction pathway mediated by 9-BBN generated in situ via dehydroboration of Alpine-Borane [2]. This side reaction becomes significant when the steric properties of the substrate slow down the desired selective reduction, allowing the dehydroboration equilibrium to generate the achiral 9-BBN reductant. For problem substrates, this competing pathway can be suppressed by:

  • Using solvent-free conditions [2]
  • Applying high static pressure to the reaction system [2]
  • Employing freshly prepared reagent of high optical purity
  • Ensuring optimal stoichiometry (1.2-1.5 equivalents for reactive substrates)

Applications in Pharmaceutical Synthesis

The Alpine-Borane reduction has found significant utility in pharmaceutical synthesis, particularly for the preparation of key chiral intermediates. One notable application includes the synthesis of KUR-1246 intermediate, a uterine relaxant development candidate, where the methodology provided the required stereochemical integrity [4]. The substrate-specific selectivity makes it particularly valuable for synthesizing chiral alkynyl alcohol motifs prevalent in natural products and pharmaceutical agents.

When implementing this methodology in drug development campaigns, researchers should conduct initial screening with small-scale reactions (0.1-0.5 mmol) to determine substrate compatibility before scaling up. The optimal results are typically obtained with acetylenic ketones where one substituent presents minimal steric demand, allowing for precise facial discrimination in the cyclic transition state [1] [3].

Complementary Methodologies

While Alpine-Borane reduction provides excellent results for specific substrate classes, researchers should be aware of complementary methodologies:

  • CBS oxazaborolidine reduction: Employing catalytic oxazaborolidines with borane offers broader substrate scope with high enantioselectivity [1] [5] [6].
  • Transition metal-catalyzed asymmetric hydrogenation: Using chiral Ru(BINAP) catalysts with hydrogen gas for chelating ketones [1].
  • Enzymatic reduction: Baker's yeast or other microorganisms for specific ketone classes with exceptional selectivity [1].
  • Electrochemical borane generation: Recent advances in electrochemical in situ generation of BH₃ for CBS-catalyzed reductions [6].

The choice between these methodologies depends on factors including substrate structure, required enantioselectivity, scalability, and economic considerations.

Conclusion

Alpine-Borane reduction remains a highly valuable method for the asymmetric reduction of specific ketone classes, particularly acetylenic ketones and benzaldehydes without ortho-substitution. The protocol offers exceptional enantioselectivity approaching 100% ee for optimized substrates, with operational simplicity that does not require specialized equipment beyond standard anhydrous technique. Researchers should be mindful of the substrate limitations, particularly the diminished selectivity observed with 2,6-disubstituted benzaldehydes due to competing non-selective pathways. When applied to appropriate substrates following the detailed protocols outlined herein, Alpine-Borane reduction provides reliable access to enantiomerically enriched alcohols of high optical purity for pharmaceutical and fine chemical applications.

References

synthetic applications of S-Alpine-Hydride in organic chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Safety Data

The following tables consolidate the basic identification and safety information for S-Alpine-Hydride.

Table 1: Basic Chemical Identifiers and Physical Properties [1] [2] [3]

Property Details
CAS Registry Number 100013-07-8 [2] [3]
Molecular Formula C₁₈H₃₂BLi [2] [3]
Molecular Weight 266.20 g/mol [2] [3]
Common Form 0.5 M solution in Tetrahydrofuran (THF) [1]
Density 0.92 g/mL at 25 °C [1] [3]
Optical Purity [α]²⁰/D +5.5°, neat [1]
Flash Point 1 °F (for the THF solution) [3]

Table 2: Hazard and Safety Information [1] [3]

Category Details
Hazard Codes F, C (Flammable, Corrosive) [3]
Hazard Statements Highly Flammable, Reacts violently with water, Causes skin and eye burns, Harmful if inhaled [1] [3]
Safety Statements Keep away from ignition sources, In case of contact, immediately flush eyes/skin with water, Wear suitable protective equipment [3]
Storage Hazardous materials which liberate flammable gases upon contact with water (UN 3399, Class 4.3) [1] [3]
Personal Protection Faceshields, Gloves, Goggles, type ABEK respirator filter [1]

A Generalized Workflow for Chiral Reduction

While specific protocols for diverse substrates are not detailed in the search results, this compound is renowned as a chiral hydride reducing agent. Its primary application is the enantioselective reduction of prochiral ketones to produce valuable chiral secondary alcohols [3]. The following diagram outlines a generic experimental workflow and the mechanism of its key action.

AlpineHydrideWorkflow cluster_mechanism Key Reaction: Enantioselective Ketone Reduction cluster_workflow General Experimental Workflow ketone Prochiral Ketone complex Diastereomeric Transition State ketone->complex Coordination hydride This compound (Chiral Borohydride) hydride->complex Hydride Transfer alcohol Chiral Alcohol (High Enantiomeric Excess) complex->alcohol Product Formation start Reaction Setup Under Inert Atmosphere add Add this compound Slowly to Substrate start->add monitor Monitor Reaction (TLC, NMR) add->monitor monitor->monitor Wait for Completion quench Quench Reaction (Carefully with MeOH) monitor->quench workup Aqueous Workup & Product Isolation quench->workup purify Purification (Chromatography, Recrystallization) workup->purify analyze Analyze Product ([α]D, Chiral HPLC, NMR) purify->analyze

Critical Experimental Considerations

For a successful and safe reaction, please pay close attention to the following points:

  • Strict Handling Conditions: The reagent is highly moisture- and air-sensitive. All reactions must be set up under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk-line or glovebox techniques [1] [3].
  • Safe Quenching: The reaction mixture contains reactive hydride species and pyrophoric salts. Upon completion, the reaction must be carefully quenched, typically with a slow, dropwise addition of methanol at low temperatures, followed by a standard aqueous workup.
  • Determining Enantioselectivity: The success of the reaction is measured by the enantiomeric excess (ee) of the product. This is typically determined using techniques such as Chiral HPLC or Chiral GC after purification. Optical rotation ([α]D) provides a preliminary characterization [1].

References

Comprehensive Application Notes & Protocols: Fmoc-Based SPPS with Hydroxyethylene Isosteres for Advanced Peptide Therapeutics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hydroxyethylene Isosteres in Peptide-Based Drug Discovery

Hydroxyethylene isosteres represent a class of peptide bond replacements that have gained significant importance in medicinal chemistry and peptide-based drug discovery. These structural motifs are particularly valuable for their ability to modulate peptide conformation and enhance metabolic stability while maintaining similar spatial geometry to natural peptide bonds. The strategic replacement of amide bonds with hydroxyethylene isosteres has shown considerable promise in the development of peptide-based therapeutics for various disease states, including autoimmune conditions, metabolic disorders, and infectious diseases. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has become the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its orthogonality to many other protecting groups, mild deprotection conditions, and suitability for automation.

The integration of hydroxyethylene isosteres into Fmoc-SPPS workflows presents unique opportunities and challenges for peptide chemists and drug development professionals. These isosteres are particularly notable for their ability to introduce a chiral center and modify hydrogen bonding capacity while retaining the general molecular framework of the native peptide sequence. Research has demonstrated that incorporation of hydroxyethylene isosteres at specific positions within peptide epitopes can dramatically alter biological recognition and immune responses, making them particularly valuable for the development of autoimmune therapeutics and vaccine candidates. In one significant study, hydroxyethylene isosteres incorporated into type II collagen fragments substantially altered the structure and dynamics of class II MHC Aq/glycopeptide complexes, leading to dramatic reductions in Aq binding and T-cell recognition despite static models predicting similar binding modes to the native collagen fragment [1].

Structural Properties and Therapeutic Potential of Hydroxyethylene Isosteres

Chemical Structure and Hydrogen Bonding Characteristics

The hydroxyethylene isostere is characterized by the replacement of the amide bond (-CO-NH-) with a -CH(OH)-CH₂- moiety, which introduces several important chemical modifications:

  • Introduction of a chiral center at the carbon bearing the hydroxyl group, allowing for diastereomeric control of peptide conformation
  • Replacement of the hydrogen bond donor (amide NH) with a hydroxyl group that can serve as both hydrogen bond donor and acceptor
  • Retention of the hydrogen bond acceptor capability through the ether oxygen, though with altered geometry and electronic properties
  • Increased rotational freedom around the C-C bonds compared to the partially double-bond-character of the amide bond

These structural modifications result in significant conformational implications for the modified peptides. Molecular dynamics simulations have revealed that hydroxyethylene isosteres can disrupt the entire hydrogen bond network between glycopeptides and MHC complexes, leading to increased complex instability and dissociation propensity [1]. This disruption of protein-protein interactions forms the basis for their therapeutic application in modulating immune responses.

Therapeutic Applications in Autoimmune Diseases

Hydroxyethylene isosteres show particular promise in the development of novel therapeutics for autoimmune diseases such as rheumatoid arthritis (RA). Research has demonstrated that glycopeptide fragments derived from type II collagen (CII259–273) are presented by Aq MHCII molecules and play a key role in the development of collagen-induced arthritis (CIA), a validated model for RA [1]. The introduction of hydroxyethylene isosteres at the Ala261–Gly262 position of CII259–273 resulted in dramatic reduction of Aq binding and T-cell recognition, suggesting potential applications in antigen-specific immunotherapy for autoimmune conditions.

Table 1: Structural Comparison of Amide Bond and Hydroxyethylene Isostere

Property Native Amide Bond Hydroxyethylene Isostere
Bond sequence -CO-NH- -CH₂-CH(OH)-
Hydrogen bond donor Amide NH (good donor) Hydroxyl OH (moderate donor)
Hydrogen bond acceptor Carbonyl O (good acceptor) Ether O (moderate acceptor)
Bond character Partial double bond Single bond with free rotation
Chiral centers None (planar) One center (tetrahedral)
Metabolic stability Susceptible to proteases Enhanced resistance

Synthetic Chemistry of Fmoc-Protected Hydroxyethylene Isostere Building Blocks

Diastereoselective Synthesis Approaches

The synthesis of chirally pure hydroxyethylene isosteres suitable for Fmoc-SPPS requires careful stereochemical control and protecting group strategy. Research has demonstrated successful approaches to both (4R) and (4S) diastereomers through tailored synthetic routes:

  • Ketomethylene precursor reduction using LiAlH(O-tBu)₃ in EtOH provides excellent diastereoselectivity (4S:4R dr of 1:99) for the (4R) diastereomer [1]
  • (S)-alpine-hydride reduction in THF yields the opposite diastereomer with moderate selectivity (4S:4R dr of 2:1), requiring subsequent chiral separation [1]
  • Lactone intermediate formation through TFA deprotection of Boc and tBu groups followed by Fmoc protection enables efficient chiral purification by HPLC
  • Thioester formation and silylation using tBuSH-AlMe₃ followed by TBDMSCl prevents relactonization and stabilizes the intermediate for subsequent incorporation [1]

The synthetic pathway typically begins with a ketomethylene derivative that serves as the common precursor for both diastereomeric routes. The critical reduction step determines the stereochemical outcome, with different hydride reagents providing complementary diastereoselectivity. The lactonization and subsequent ring opening through thioester formation provides a versatile handle for introduction into peptide synthesis systems.

Preparation for Fmoc-SPPS Incorporation

The final steps in preparing hydroxyethylene isostere building blocks for Fmoc-SPPS involve:

  • Base-catalyzed hydrolysis of the thioesters to generate the carboxylic acid functionality compatible with standard peptide coupling chemistry
  • Purification and characterization to ensure diastereomeric purity >98% by analytical reversed-phase HPLC and structural confirmation by ¹H NMR spectroscopy and MALDI-TOF mass spectrometry [1]
  • Compatibility verification with standard Fmoc deprotection conditions (20% piperidine in DMF) to ensure stability during iterative synthesis cycles

The overall yields for these multi-step syntheses typically range from 18-28% for the final protected building blocks, with purity exceeding 98% as required for efficient peptide synthesis [1].

Table 2: Synthetic Routes to Hydroxyethylene Isostere Diastereomers

Parameter (4R) Diastereomer (4S) Diastereomer
Preferred reducing agent LiAlH(O-tBu)₃ in EtOH (S)-Alpine-hydride in THF
Diastereomeric ratio 1:99 (4S:4R) 2:1 (4S:4R)
Yield 75% 84% (before separation)
Purification requirements Direct use after reduction Chiral HPLC separation required
Key intermediate Alcohol 6 Lactone 9 (after separation)
Final building block Fmoc-protected 11 Fmoc-protected 13

Fmoc-SPPS Integration and Protocol Development

Standard Fmoc-SPPS Framework

The Fmoc/tBu strategy has become the method of choice for solid-phase peptide synthesis due to its orthogonal protection scheme and milder cleavage conditions compared to the Boc/Bzl approach [2]. The fundamental principles of Fmoc-SPPS include:

  • Temporary Nα-protection with the base-labile Fmoc group, removed using 20% piperidine in DMF with a half-life of approximately 6 seconds under these conditions [3]
  • Permanent side-chain protection with acid-labile groups such as tBu, Boc, Trt, and Pbf that are stable to piperidine but cleaved during final TFA treatment [2]
  • Resin linkage through acid-labile handles such as Rink amide or Wang resins that enable final cleavage and global deprotection in one step

The Fmoc group is typically introduced using Fmoc-Cl under Schotten-Baumann conditions or with Fmoc-OSu, which offers improved stability and reduced oligopeptide formation during amino acid derivative preparation [3]. Deprotection occurs through a base-induced β-elimination mechanism, generating dibenzofulvene which is scavenged by piperidine to form a stable adduct that can be efficiently washed away [4].

Special Considerations for Hydroxyethylene Isostere Incorporation

The integration of hydroxyethylene isostere building blocks into standard Fmoc-SPPS protocols requires several key adaptations:

  • Coupling optimization using DIC/Oxyma or DIPCDI/HOBt activation to minimize racemization and side reactions, particularly important for sensitive building blocks [5]
  • Extended coupling times may be necessary due to the increased steric hindrance around the secondary alcohol functionality
  • Orthogonal protection of the hydroxyethylene hydroxyl group using TBDMS, as demonstrated in the synthesis, which provides stability during iterative synthesis yet can be cleaved during standard TFA treatment [1]
  • Sequential insertion by treating the hydroxyethylene building block as a dipeptide equivalent, coupling to both the N-terminal amine and C-terminal carboxylic acid of the growing peptide chain

Monitoring of coupling efficiency using quantitative ninhydrin tests or chloranil tests for secondary amines is particularly important when incorporating these non-standard building blocks to ensure complete coupling before proceeding to the next cycle.

Biological Evaluation and Analytical Characterization

Impact on MHC Binding and T-Cell Recognition

The biological consequences of hydroxyethylene isostere incorporation have been rigorously evaluated in the context of autoimmune disease models. Studies with modified type II collagen fragments revealed:

  • Dramatic reduction in Aq binding even at high concentrations (1 mM) where the native glycopeptide completely competed out the biotinylated CLIP tracer [1]
  • Near-complete loss of T-cell recognition in cellular assays using T-cell hybridomas, indicating profound effects on immune activation [1]
  • Altered hydrogen bond networks between glycopeptide and MHC protein, as revealed by molecular dynamics simulations [1]
  • Increased complex instability with hydroxyethylene isosteres prone to dissociation from Aq and unfolding of the β1-helix [1]

These dramatic effects demonstrate the potential of hydroxyethylene isosteres to modulate immune recognition for therapeutic purposes, particularly in the context of antigen-specific immunotherapy for autoimmune conditions.

Analytical Methods for Characterization

Comprehensive characterization of peptides containing hydroxyethylene isosteres requires a multifaceted analytical approach:

  • RP-HPLC analysis for purity assessment using C18 or C4 columns with water-acetonitrile gradients containing 0.1% TFA as ion-pairing agent
  • MALDI-TOF mass spectrometry for precise molecular weight confirmation and verification of successful incorporation [1]
  • ¹H NMR spectroscopy for structural confirmation and diastereomeric purity assessment [1]
  • Circular dichroism for evaluation of secondary structural changes induced by isostere incorporation
  • Molecular dynamics simulations to understand the dynamic behavior of modified peptide-protein complexes [1]

Table 3: Biological Activity of Hydroxyethylene-Modified Glycopeptides

Biological Parameter Native Glycopeptide 1 Hydroxyethylene Isostere 2 Hydroxyethylene Isostere 3
Aq binding (IC₅₀) Complete competition at 1 mM No binding detected at 1 mM No binding detected at 1 mM
T-cell recognition Strong response Dramatically reduced Dramatically reduced
Complex stability Stable Prone to dissociation Prone to dissociation
Hydrogen bond network Intact Disrupted Disrupted
β1-helix conformation Maintained Unfolding observed Unfolding observed

Experimental Protocols and Workflows

Synthetic Protocol for Hydroxyethylene Isostere Building Blocks

Protocol 1: Diastereoselective Synthesis of (4R)-Hydroxyethylene Isostere Building Block

Reagents required: Ketomethylene derivative 5 [1], LiAlH(O-tBu)₃, absolute ethanol, TFA, DCM, Fmoc-Cl, pyridine, tBuSH, AlMe₃, TBDMSCl, imidazole, DMF, standard aqueous workup solutions

Procedure:

  • Dissolve ketomethylene derivative 5 (1.0 eq) in dry ethanol under nitrogen atmosphere
  • Add LiAlH(O-tBu)₃ (1.2 eq) dropwise at -78°C and stir for 4 hours, monitoring by TLC
  • Quench carefully with saturated NH₄Cl solution and extract with ethyl acetate (3 × 50 mL)
  • Dry combined organic layers over Na₂SO₄ and concentrate to give alcohol 6 (75% yield, dr 1:99)
  • Deprotect with TFA/DCM (1:1, v/v) for 2 hours at room temperature
  • Concentrate under reduced pressure and Fmoc-protect using Fmoc-Cl (1.5 eq) in pyridine/DMF
  • Convert to lactone 8 and purify by flash chromatography
  • Treat with tBuSH (2.0 eq) and AlMe₃ (2.2 eq) in DCM at 0°C for 3 hours
  • Silylate with TBDMSCl (1.5 eq) and imidazole (2.0 eq) in DMF overnight at room temperature
  • Hydrolyze thioester with LiOH (2.0 eq) in THF/water (3:1) and purify by reversed-phase HPLC

Quality control: Verify purity >98% by analytical RP-HPLC, confirm structure by ¹H NMR and MALDI-TOF MS

Fmoc-SPPS Incorporation Protocol

Protocol 2: Incorporation of Hydroxyethylene Isostere into Peptide Chain

Reagents required: Fmoc-protected hydroxyethylene isostere building block (11 or 13) [1], Rink Amide ChemMatrix resin (0.5 mmol/g loading), DIC, Oxyma Pure, DMF, NMP, 20% piperidine in DMF, DCM, methanol, TFA, TIS, water, ethanedithiol

Procedure:

  • Swell Rink Amide resin (0.1 mmol) in DCM (10 mL) for 30 minutes, then DMF (10 mL) for 30 minutes
  • Remove Fmoc group with 20% piperidine in DMF (2 × 10 mL, 5 + 10 minutes)
  • Wash thoroughly with DMF (6 × 10 mL)
  • Activate Fmoc-protected hydroxyethylene isostere building block (3 eq) with DIC (3 eq) and Oxyma Pure (3 eq) in DMF/NMP (1:1) for 3 minutes
  • Add activation mixture to resin and couple for 2-4 hours with agitation
  • Monitor coupling completion by chloranil test (secondary amine)
  • If incomplete, recouple using pre-activated building block for additional 2 hours
  • Wash with DMF (3 × 10 mL) and deprotect with 20% piperidine in DMF
  • Continue standard Fmoc-SPPS cycle for subsequent amino acids
  • Cleave and deprotect with TFA/water/TIS (95:2.5:2.5) for 3 hours
  • Precipitate in cold diethyl ether, centrifuge, and lyophilize from acetonitrile/water

Quality control: Analyze crude peptide by analytical RP-HPLC and MALDI-TOF MS, purify by preparative HPLC if necessary

Workflow and Signaling Pathway Visualization

Synthetic Route for Hydroxyethylene Isostere Building Blocks

The following diagram illustrates the synthetic pathway for both diastereomers of the hydroxyethylene isostere building blocks:

SyntheticRoute cluster_synthesis Synthetic Route for Hydroxyethylene Isostere Building Blocks cluster_diastereomers Diastereoselective Reduction ketomethylene Ketomethylene Derivative 5 reduction1 Reduction with LiAlH(O-tBu)₃ in EtOH ketomethylene->reduction1 reduction2 Reduction with (S)-Alpine-hydride in THF ketomethylene->reduction2 alcohol6 (4R) Alcohol 6 dr 1:99, 75% yield reduction1->alcohol6 alcohol7 (4S) Alcohol 7 dr 2:1, 84% yield reduction2->alcohol7 deprotection TFA Deprotection & Fmoc Protection alcohol6->deprotection alcohol7->deprotection lactones Lactones 8 & 9 deprotection->lactones separation Chiral HPLC Separation lactones->separation thioester Thioester Formation & TBDMS Protection separation->thioester hydrolysis Base-Catalyzed Hydrolysis thioester->hydrolysis building_block1 (4R) Building Block 11 18% overall yield hydrolysis->building_block1 building_block2 (4S) Building Block 13 28% overall yield hydrolysis->building_block2 application Fmoc-SPPS Application building_block1->application building_block2->application

Fmoc-SPPS Incorporation Workflow

The following diagram illustrates the complete workflow for incorporating hydroxyethylene isosteres into peptides using Fmoc-SPPS:

SPPWorkflow cluster_spps Fmoc-SPPS Workflow with Hydroxyethylene Isosteres resin_loading Resin Loading & Swelling deprotection Fmoc Deprotection 20% Piperidine/DMF resin_loading->deprotection washing1 Washing (DMF, DCM, MeOH) deprotection->washing1 coupling Coupling with Hydroxyethylene Isostere DIC/Oxyma in DMF/NMP washing1->coupling monitoring Coupling Completion Monitoring (Chloranil Test) coupling->monitoring note Special Considerations: • Extended coupling times • Orthogonal hydroxyl protection • Sequence-dependent optimization coupling->note monitoring->coupling Incomplete washing2 Washing (DMF, DCM) monitoring->washing2 Complete standard_cycle Standard Fmoc-SPPS Cycle for Remainder washing2->standard_cycle cleavage Global Deprotection & Cleavage TFA/Water/TIS (95:2.5:2.5) standard_cycle->cleavage precipitation Precipitation Cold Diethyl Ether cleavage->precipitation purification Purification Analytical & Preparative HPLC precipitation->purification characterization Characterization MALDI-TOF MS, NMR, CD purification->characterization final_peptide Modified Peptide >98% Purity characterization->final_peptide

Troubleshooting and Optimization Strategies

Common Challenges and Solutions

The incorporation of hydroxyethylene isosteres into Fmoc-SPPS presents several potential challenges that require specific optimization strategies:

  • Incomplete coupling may occur due to steric hindrance around the hydroxyethylene moiety - address by extending coupling times to 4-6 hours, using higher equivalents of building block (up to 5 eq), or employing more efficient activating agents such as HATU/DIPEA
  • Racemization concerns during activation of the hydroxyethylene building block - minimize by using Oxyma Pure or HOBt as additives rather than HOAt, which can increase racemization risk, and avoiding pre-activation periods longer than 3 minutes [5]
  • Resin capping from incomplete Fmoc deprotection - ensure fresh 20% piperidine in DMF is used and consider double deprotection cycles (2 × 10 minutes) for more complete removal
  • Cleavage difficulties with TBDMS-protected hydroxyl groups - extend TFA cleavage time to 3-4 hours and ensure adequate scavenger composition (TIS/water) for efficient deprotection
Analytical Troubleshooting Guide

Table 4: Troubleshooting Common Issues in Hydroxyethylene Isostere Incorporation

Problem Potential Causes Solutions
Low yield after incorporation Incomplete coupling; degradation during synthesis Optimize activation method; monitor by HPLC after each incorporation; use fresh coupling reagents
Multiple peaks in HPLC Diastereomer impurity; racemization; side reactions Verify building block purity; optimize coupling conditions; check deprotection efficiency
Molecular weight mismatch Incomplete deprotection; side chain modifications Verify cleavage cocktail composition; extend cleavage time; analyze by MALDI-TOF MS
Poor biological activity Incorrect stereochemistry; conformational changes Confirm diastereomeric purity; analyze by CD spectroscopy; validate with molecular modeling

Conclusion and Future Perspectives

The integration of hydroxyethylene isosteres into Fmoc-SPPS represents a powerful strategy for modulating peptide conformation, stability, and biological activity. The protocols and application notes detailed herein provide researchers with comprehensive guidance for the synthesis, incorporation, and evaluation of these valuable building blocks. The dramatic effects observed on MHC binding and T-cell recognition highlight the potential of these modifications for developing novel therapeutic modalities, particularly in the realm of antigen-specific immunotherapies for autoimmune diseases.

Future developments in this field will likely focus on expanded isostere libraries with varied stereochemistry and substituent patterns, enabling fine-tuning of peptide properties for specific applications. Additionally, the integration of hydroxyethylene isosteres with other structural modification strategies such as backbone methylation, cyclization, and non-natural amino acid incorporation may yield synergistic benefits for peptide drug development. As synthetic methodologies advance and our understanding of structure-activity relationships deepens, hydroxyethylene isosteres are poised to play an increasingly important role in the next generation of peptide-based therapeutics.

References

Comprehensive Application Notes and Protocols: Stereoselective Reduction of d-Benzaldehydes with Alpine-Borane

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Alpine-Borane and Stereoselective Reduction

Alpine-Borane (B-isopinocampheyl-9-borabicyclo[3.3.1]nonane) represents a pioneering chiral organoboron reagent that has revolutionized asymmetric synthesis since its development by Midland and colleagues. This sterically crowded trialkylborane exhibits extraordinary enantioselectivity approaching 100% in the reduction of prochiral carbonyl compounds, particularly d-benzaldehydes. The reagent is commercially available in both enantiomeric forms (R and S) and is typically encountered as a colorless liquid solution with a density of 0.947 g/mL and boiling point >55°C [1]. The strategic importance of Alpine-Borane in modern organic synthesis stems from its ability to transfer hydride to carbonyl groups with predictable stereochemical outcomes, enabling the production of enantiomerically enriched benzylic alcohols which serve as valuable chiral building blocks for pharmaceutical intermediates and natural product synthesis.

The Midland Alpine-Borane reduction (often referred to simply as the Midland reduction) has become a standard method for asymmetric reduction of aldehydes, especially effective for substrates where the carbonyl group is attached to sterically disparate substituents [1] [2]. The reaction proceeds through a tight, organized transition state where the chiral environment of the isopinocampheyl group directs hydride transfer to one enantioface of the carbonyl group. Following hydride transfer, hydrolysis of the resulting borinic ester affords the enantiomerically enriched alcohol and releases the pinene-derived byproduct [1]. For drug development professionals, this methodology offers a robust, predictable approach to accessing chiral benzylic alcohols without requiring transition metal catalysts or elaborate chiral ligands.

Chemical Fundamentals and Mechanism

Reagent Preparation and Properties

Alpine-Borane is synthesized through a straightforward hydroboration reaction between α-pinene and 9-borabicyclo[3.3.1]nonane (9-BBN). This transformation capitalizes on the inherent chirality of natural α-pinene, which is transferred to the organoborane reagent during formation [1] [2]. The resulting reagent possesses a sterically congested boron center with three bulky alkyl groups, which is crucial for its high stereoselectivity. The reagent exhibits excellent stability when stored under appropriate conditions (anhydrous atmosphere, inert gas) and can be utilized in various organic solvents, though it is typically employed in tetrahydrofuran or dichloromethane.

The molecular architecture of Alpine-Borane features three key components:

  • The 9-BBN moiety that serves as the hydride source
  • The isopinocampheyl group derived from α-pinene that provides chiral induction
  • The steric bias that dictates face-selective approach of substrates

This unique combination enables the reagent to differentiate between the two enantiofaces of prochiral carbonyl compounds with remarkable fidelity [3] [1].

Reaction Mechanism and Pathways

The stereoselective reduction of d-benzaldehydes by Alpine-Borane proceeds through a well-defined mechanistic pathway that involves initial coordination of the carbonyl oxygen to the electron-deficient boron center, followed by intramolecular hydride transfer from the pinane substituent to the carbonyl carbon [1]. The reaction proposed involves forming an adduct by coordinating the carbonyl oxygen to boron. Intramolecular hydride transfer from the pinane substituent to the carbonyl carbon ensues [1].

Table: Key Features of the Alpine-Borane Reduction Mechanism

Feature Description Impact on Selectivity
Carbonyl Coordination Lewis acid-base interaction between boron and carbonyl oxygen Activates carbonyl and organizes transition state
Six-Membered Transition State Cyclic arrangement involving B, H, C, and O atoms Enables effective transfer of chiral information
Steric Control Bulky isopinocampheyl group blocks one face of carbonyl Dictates enantioselectivity through steric bias
Intramolecular Hydride Transfer Hydride moves within organized complex Minimizes competing pathways and enhances selectivity

A critical competing pathway that can compromise enantioselectivity involves dehydroboration of Alpine-Borane to generate 9-BBN, which subsequently reduces aldehydes through a non-chiral pathway [3]. This side reaction becomes particularly significant for sterically hindered substrates such as 2,6-disubstituted benzaldehydes, where the primary selective pathway is slowed considerably. The dehydroboration pathway exhibits a large positive volume of activation, explaining why applying high static pressures or excluding solvent can improve selectivity in challenging cases [3].

G AlpineBorane Alpine-Borane CoordComplex Coordinated Complex AlpineBorane->CoordComplex Dehydroboration Dehydroboration AlpineBorane->Dehydroboration Benzaldehyde d-Benzaldehyde Benzaldehyde->CoordComplex NonSelectiveReduction Non-Selective Reduction Benzaldehyde->NonSelectiveReduction TSStereoselective Six-Membered Transition State CoordComplex->TSStereoselective ChiralAlcohol Chiral Benzylic Alcohol TSStereoselective->ChiralAlcohol Selective Pathway NineBBN 9-BBN Dehydroboration->NineBBN NineBBN->NonSelectiveReduction RacemicAlcohol Racemic Alcohol NonSelectiveReduction->RacemicAlcohol Non-Selective Pathway

Figure 1: Reaction Pathways for Alpine-Borane Reduction of d-Benzaldehydes

Substrate Scope and Structure-Reactivity Relationships

Optimal Substrates and Electronic Effects

The stereoselectivity of Alpine-Borane reductions exhibits a strong dependence on substrate structure, with the highest enantioselectivities observed for benzaldehydes containing moderate para-substituents [3]. The remarkable selectivity approaching 100% ee in these cases arises from the extreme size disparity of groups on either side of the carbonyl plane in the transition state [3]. Research has demonstrated that electronic effects play a secondary role to steric factors in determining enantioselectivity, though they can influence reaction rates significantly.

Studies utilizing quantitative 13C NMR methodology to assess relative reactivity of variably substituted benzaldehydes have revealed a strong correlation (R² = 0.94) between computed relative rates from density functional calculations and experimentally determined relative rates [3]. This correlation validates the computational models and provides a predictive framework for anticipating reactivity of novel substrates. The methodology relies on simultaneous competition reactions where multiple substituted benzaldehydes compete for a limited amount of (R)-Alpine-Borane, with reaction progress monitored through distinct methyl resonances in the 13C NMR spectrum [3].

Steric Limitations and Ortho-Effects

The most significant limitation in the substrate scope for Alpine-Borane reductions emerges with ortho-substituted benzaldehydes, particularly those with 2,6-disubstitution patterns [3]. Experimental data indicates that these sterically congested substrates undergo reduction with dramatically compromised enantioselectivity due to the increasing contribution of the non-selective pathway via 9-BBN [3].

Table: Enantioselectivity of Alpine-Borane Reduction by Benzaldehyde Substitution Pattern

Substitution Pattern Representative Example Enantiomeric Excess (% ee) Enantiomeric Ratio (er)
Para-Substituted 4-tert-Butyl 97.84% ± 0.18% 91.7 ± 7.0
Moderate Ortho-Substituted 2,3-Dimethyl 97.45% ± 0.77% 77.6 ± 9.5
Single Ortho-Substituted 2,4-Dimethyl 95.14% ± 0.09% 40.2 ± 0.7
2,6-Disubstituted 2,6-Dimethyl 75.40% ± 1.14% 7.1 ± 0.3
Highly Hindered 2,4,6-Trimethyl Significantly reduced* Significantly reduced*

Note: Exact values not provided in source material but described as "significantly less than 95% ee" [3].

The attenuated selectivity observed with 2,6-disubstituted benzaldehydes stems from several interrelated factors:

  • Slowed selective pathway due to steric hindrance in the coordinated transition state
  • Enhanced dehydroboration of Alpine-Borane relative to the direct reduction pathway
  • Competitive non-selective reduction by 9-BBN generated in situ
  • Distorted carbonyl geometry that disrupts optimal approach in the chiral pocket

For drug development professionals, these structure-reactivity relationships provide crucial guidance for substrate design. When working with highly hindered benzaldehydes, alternative strategies such as applied pressure conditions or solvent-free reactions may improve outcomes, as these conditions suppress the dehydroboration pathway [3].

Experimental Protocols

Standard Reduction Procedure for d-Benzaldehydes

Materials and Equipment:

  • Anhydrous tetrahydrofuran (THF) or dichloromethane
  • (R)- or (S)-Alpine-Borane (1.0 M solution in THF, commercial source)
  • d-Benzaldehyde substrate
  • Argon or nitrogen atmosphere
  • Standard Schlenk line or glove box
  • 3 M HCl solution
  • Diethyl ether or ethyl acetate for extraction
  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under inert atmosphere, dissolve the d-benzaldehyde substrate (1.0 mmol) in anhydrous THF (5 mL).

  • Reagent Addition: Cool the solution to 0°C and slowly add Alpine-Borane solution (1.2 mL, 1.2 mmol, 1.2 equiv) dropwise via syringe with stirring.

  • Reaction Monitoring: Allow the reaction mixture to warm slowly to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC or GC-MS.

  • Workup: Carefully quench the reaction by adding 3 M HCl (2 mL) with stirring for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 × 10 mL). Combine the organic layers and wash with brine (10 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel to obtain the pure benzylic alcohol.

Technical Notes:

  • Maintain strict anhydrous conditions throughout the procedure to prevent reagent decomposition
  • Use freshly distilled solvent to eliminate moisture
  • For volatile substrates, use higher boiling solvents like toluene
  • The reaction progress can be monitored by the disappearance of the carbonyl stretch in IR spectroscopy (~1700 cm⁻¹)
Advanced Protocol for Sensitive or Volatile Substrates

For substrates prone to racemization or possessing high volatility, a modified protocol is recommended:

  • Solvent Elimination: Conduct the reaction in the absence of solvent using neat Alpine-Borane and substrate [3].

  • Pressure Application: Apply high static pressure (5-10 kbar) to suppress the dehydroboration pathway and enhance selectivity [3].

  • Low Temperature Variant: For particularly sensitive substrates, maintain the reaction at -20°C for 48-72 hours to minimize side reactions.

Analytical Methods for Enantiomeric Excess Determination

²H NMR Spectroscopy within Chiral Matrices

The most accurate and sensitive method for determining enantiomeric excess in reduced d-benzaldehyde products employs ²H NMR spectroscopy within a poly-γ-benzyl-l-glutamate matrix [3]. This approach offers several advantages over conventional techniques:

  • Eliminates derivatization requirements needed for methods like Mosher's ester analysis
  • Avoids contamination concerns associated with chiral derivatizing agents
  • Provides exceptional dynamic range with signal-to-noise ratios of at least 20:1 for minor enantiomer detection
  • Enables direct measurement without separation of enantiomers

Procedure:

  • Sample Preparation: Dissolve the deuterated benzylic alcohol product in a suitable solvent and incorporate into a poly-γ-benzyl-l-glutamate matrix.

  • NMR Acquisition: Acquire ²H NMR spectra using a tunable broadband probe on a 400 MHz NMR spectrometer with the following parameters:

    • Pulse widths: Calibrated 90° pulses
    • Relaxation delays: >5 × T1 for the resonance with the longest relaxation time
    • Acquisition time: Overnight acquisitions to ensure adequate S/N for minor enantiomer
  • Quantitative Analysis: Integrate signals corresponding to each enantiomer and calculate enantiomeric ratio using the formula: er = (Area Major Enantiomer) / (Area Minor Enantiomer)

This method has demonstrated the capability to detect enantiomeric excess values with precision exceeding ±0.1% for favorable substrates [3].

Complementary Analytical Techniques

While the ²H NMR method provides exceptional accuracy, several complementary techniques may be employed for rapid analysis:

  • Chiral HPLC or GC: When stationary phases provide sufficient resolution for underivatized benzylic alcohols
  • Mosher's Ester Analysis: Despite limitations of cost and potential contamination, this classical method remains valuable for certain substrates
  • Chiral Shift Reagents: Lanthanide-based NMR shift reagents can provide reasonable estimates for quick screening

Troubleshooting and Optimization Guidelines

Common Challenges and Solutions

Table: Troubleshooting Guide for Alpine-Borane Reductions

Problem Possible Causes Recommended Solutions
Low Enantioselectivity Competing 9-BBN pathway; Moisture contamination; Excessive temperature Use solvent-free conditions; Ensure anhydrous conditions; Lower reaction temperature
Slow Reaction Rate Steric hindrance; Electronic deactivation; Low reagent quality Apply pressure; Increase temperature gradually; Use fresh Alpine-Borane
Product Decomposition Acid-sensitive substrate; Overly vigorous workup Neutral workup conditions; Lower quenching temperature
Incomplete Conversion Insufficient reagent; Short reaction time; Substrate impurities Increase Alpine-Borane equivalents (1.5-2.0 equiv); Extend reaction time; Purify substrate before use
Optimization Strategies for Challenging Substrates

For substrates exhibiting suboptimal selectivity using standard protocols, several advanced optimization strategies have been validated:

  • Solvent Engineering: The complete exclusion of solvent has been shown to provide similar gains in selectivity as high-pressure conditions by altering the relative entropy of solvation for the dissociation products [3].

  • Pressure Application: Applying high static pressures (5-10 kbar) can significantly improve selectivity for problematic substrates by suppressing the volume-intensive dehydroboration pathway [3].

  • Sequential Addition: For scale-up operations, controlled addition of Alpine-Borane to maintain low concentration of free 9-BBN can minimize the non-selective pathway.

  • Temperature Optimization: While most reactions proceed well at room temperature, lower temperatures (0°C to -20°C) may improve selectivity for exceptionally challenging substrates despite slower reaction rates.

Applications in Pharmaceutical Research and Conclusions

The Alpine-Borane reduction of d-benzaldehydes provides drug development professionals with a robust, predictable method for accessing enantiomerically enriched benzylic alcohols. These chiral building blocks serve as key intermediates in the synthesis of numerous pharmaceutical targets, including:

  • Chiral ligands for asymmetric catalysis
  • Stereo-defined fragments for natural product synthesis
  • Key intermediates for active pharmaceutical ingredients (APIs)
  • Building blocks for materials with chiral architecture

The exceptional stereoselectivity observed with appropriately chosen benzaldehyde substrates, combined with the commercial availability of both enantiomers of the reagent, makes this methodology particularly valuable for medicinal chemistry and process development. The comprehensive structure-reactivity relationships elucidated through systematic studies enable researchers to predict which substrates will perform well and which require modified protocols [3].

Future directions for this chemistry include the development of immobilized variants for continuous flow applications and expanded computational prediction of substrate compatibility. The fundamental mechanistic insights gained from studies of the competing selective and non-selective pathways continue to inform the design of next-generation asymmetric reducing agents [3].

References

diastereoselective reduction using LiAlH(O-tBu)3 and Alpine-Borane

Author: Smolecule Technical Support Team. Date: February 2026

Application Note: Alpine-Borane (B-Isonopinocampheyl-9-BBN)

Alpine-Borane is a sterically crowded chiral organoborane renowned for the Midland Alpine borane reduction, which stereoselectively reduces prochiral aldehydes and certain acetylenic ketones [1] [2]. Its high selectivity arises from coordination of the carbonyl oxygen to the boron atom, followed by an intramolecular hydride transfer from the pinanyl group [1].

Protocol 1: Stereoselective Reduction of an Alkyl-Substituted Benzaldehyde [1] [2]

This protocol is adapted from procedures used in computational and experimental structure-reactivity studies.

  • Reaction Setup: In an inert atmosphere glovebox or using standard Schlenk techniques, charge a flame-dried reaction vessel with a magnetic stir bar.
  • Reagent Addition: Add the prochiral alkyl-substituted benzaldehyde substrate (1.0 equiv) and anhydrous tetrahydrofuran (THF) as solvent. Cool the mixture to 0°C.
  • Reduction: Add 1.1 equivalents of (R)- or (S)-Alpine-Borane (commercially available as a solution or solid) dropwise to the stirred solution [3].
  • Reaction Monitoring: Allow the reaction to proceed at 0°C or warm slowly to room temperature. Monitor reaction completion by TLC or NMR spectroscopy.
  • Work-up: Carefully add a 1M aqueous HCl solution to hydrolyze the borinic ester intermediate. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product, the chiral benzyl alcohol, by flash column chromatography.
Quantitative Data on Alpine-Borane Reductions

The enantioselectivity of Alpine-Borane reduction is highly dependent on the steric profile of the aldehyde. The table below summarizes data for variably substituted benzaldehydes [2].

Aldehyde Substrate Enantiomeric Excess (% ee) Enantiomeric Ratio (er) Notes
4-t-Butylbenzaldehyde 97.84% ± 0.18% 91.7 ± 7.0 High selectivity with para-substitution
4-Methylbenzaldehyde 96.96% ± 0.11% 64.7 ± 2.6
2,6-Dimethylbenzaldehyde 75.40% ± 1.14% 7.1 ± 0.3 Significantly reduced selectivity due to steric hindrance promoting a non-selective side reaction [2]

Application Note: Lithium Tri(tert-butoxy)aluminum Hydride (LiAlH(O-tBu)₃)

This bulky hydride reagent is a modified version of LiAlH₄. Its primary application is the chemoselective reduction of acid chlorides to aldehydes, a transformation where LiAlH₄ would over-reduce to the primary alcohol [4].

Protocol 2: Reduction of an Acid Chloride to an Aldehyde [4]
  • Reaction Setup: Perform all operations under an inert atmosphere (e.g., nitrogen or argon). Ensure glassware is flame-dried.
  • Reagent Preparation: LiAlH(O-tBu)₃ can be purchased as a solid or a solution in THF or diglyme. Alternatively, it can be prepared in situ by adding 3 equivalents of tert-butanol to a cooled suspension of 1 equivalent of LiAlH₄ in anhydrous THF [4].
  • Reduction: Cool the solution of LiAlH(O-tBu)₃ (1.0 - 1.1 equiv) in anhydrous THF to 0°C or -78°C. Add a solution of the acid chloride (1.0 equiv) in anhydrous THF dropwise with vigorous stirring.
  • Quenching: Once the reaction is complete (monitored by TLC), carefully quench the excess hydride by adding a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) or a cautious sequential addition of water, followed by aqueous acid.
  • Work-up and Purification: Extract the aldehyde product into an organic solvent like dichloromethane or diethyl ether. Dry the combined organic layers and concentrate. The aldehyde can often be used directly or purified by distillation or chromatography.
Functional Group Selectivity of LiAlH(O-tBu)₃

This table compares the reactivity of LiAlH(O-tBu)₃ with other common reducing agents, highlighting its chemoselectivity [4].

Functional Group LiAlH₄ LiAlH(O-tBu)₃ NaBH₄
Acid Chloride (RCOCl) RCH₂OH RCHO (Stops at aldehyde) Slow reduction to alcohol
Aldehyde (RCHO) RCH₂OH RCH₂OH RCH₂OH
Ketone (R₂C=O) R₂CHOH R₂CHOH R₂CHOH
Ester (RCOOR') RCH₂OH + R'OH No Reaction No Reaction
Epoxide Opens No Reaction No Reaction

Experimental Workflow & Mechanism Visualization

The following diagrams illustrate the general experimental workflow for using these reagents and the mechanism of the key LiAlH(O-tBu)₃ reduction, created using Graphviz per your specifications.

ProtocolWorkflow Experimental Workflow for Reagent Use Start Start Reaction Setup Inert Establish Inert Atmosphere (N2 or Ar glovebox/Schlenk) Start->Inert Dry Flame-dry Glassware Inert->Dry Solvent Add Anhydrous Solvent (e.g., THF) Dry->Solvent Cool Cool Reaction Mixture (0°C to -78°C) Solvent->Cool AddReagent Add Reducing Agent (1.0 - 1.1 equiv) Cool->AddReagent AddSubstrate Add Substrate Dropwise (1.0 equiv) AddReagent->AddSubstrate Monitor Monitor Reaction (TLC or NMR) AddSubstrate->Monitor Quench Quench Reaction (Aqueous Quench) Monitor->Quench Workup Standard Work-up (Extraction, Drying) Quench->Workup Purify Purify Product (Chromatography, Distillation) Workup->Purify End Pure Product Purify->End

Important Notes for Researchers

  • Diastereoselectivity Gap: The search results confirm Alpine-Borane's use in enantioselective reduction of prochiral ketones and aldehydes [1] [2]. LiAlH(O-tBu)₃ is primarily a chemoselective, not diastereoselective, reagent [4]. For diastereoselective reduction of existing chiral substrates, other borane modifiers (e.g., with proline or tartaric acid) are used [5].
  • Reagent Handling: Both Alpine-Borane and LiAlH(O-tBu)₃ are moisture-sensitive and must be handled under an inert atmosphere. Alpine-Borane is classified as a pyrophoric liquid [3].
  • Solvent Purity: Use only anhydrous, aprotic solvents (e.g., THF, diethyl ether) to prevent reagent decomposition.

References

Comprehensive Application Notes and Protocols: Solid-Phase Peptide Synthesis with Amide Bond Isosteres

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Amide Bond Isosteres in SPPS

The strategic incorporation of amide bond isosteres represents a transformative approach in peptide science, addressing fundamental limitations of native peptide structures while preserving biological activity. Amide bond isosteres are structural replacements for the natural amide bond that maintain similar spatial and electronic characteristics but confer enhanced metabolic stability and potentially improved pharmacological properties. In peptide-based therapeutic development, the native amide bond serves as both a structural element and a liability, as it is highly susceptible to proteolytic cleavage by various enzymes present in biological systems. This susceptibility significantly limits the in vivo half-life and oral bioavailability of peptide pharmaceuticals, restricting their clinical application.

The rationale for employing amide bond isosteres extends beyond merely improving metabolic stability. These strategic modifications can influence peptide conformational properties, potentially locking bioactive conformations or disrupting aggregative tendencies. Additionally, isosteres can fine-tune hydrogen bonding capacity and alter the overall physicochemical properties of peptides, including lipophilicity and solubility profiles. The development of robust synthetic methodologies for incorporating these isosteres within solid-phase peptide synthesis (SPPS) workflows has therefore become a critical enabling technology in modern peptide chemistry and drug discovery [1].

The historical evolution of amide bond isosteres has progressed from simple steric mimics to sophisticated functional group replacements that more accurately replicate the electronic and structural features of the native amide bond. Contemporary medicinal chemistry employs a diverse array of isosteric replacements, each with distinctive properties and applications. The selection of an appropriate isostere requires careful consideration of the specific therapeutic context and the role of the particular amide bond within the peptide structure. This document provides a comprehensive overview of the strategic implementation, synthetic protocols, and analytical characterization of peptide analogs incorporating amide bond isosteres using solid-phase methodologies [2] [1].

Strategic Selection of Amide Bond Isosteres

Comparative Properties of Common Isosteres

The strategic selection of an appropriate amide bond isostere requires systematic evaluation of multiple parameters, including synthetic accessibility, electronic properties, hydrogen bonding capacity, and metabolic stability. Medicinal chemists must balance these factors against the specific structural and functional requirements of the target peptide. Classical bioisosteres satisfy Grimm's hydride displacement law and Erlenmeyer's concepts of isosteres, while nonclassical bioisosteres employ more advanced mimicry without strictly adhering to electronic and steric equivalence [1].

Table 1: Comparative Properties of Amide Bond Isosteres

Isostere Class Hydrogen Bond Donor Hydrogen Bond Acceptor Metabolic Stability Synthetic Accessibility Common Applications
Sulfonamide Strong Strong High Moderate Protease inhibitors, hydrogelators
Thioamide Moderate Moderate High Challenging Conformational probes, spectroscopy
1,2,3-Triazole Weak (via CH) Moderate High High (click chemistry) Cyclic peptides, scaffolds
Ketoamide Weak Strong Moderate Moderate Protease inhibitors, covalent inhibitors
Olefin None None High Moderate Structural constraints, stapled peptides
Phosphonamidate Moderate Strong High Challenging Transition state mimics, enzyme inhibitors
Amidine Strong (basic) Weak Moderate Challenging Antibiotic analogs, backbone modifications

The sulfonamide isostere represents one of the most extensively employed amide replacements, particularly in contexts where enhanced metabolic stability and modified hydrogen-bonding characteristics are desired. Sulfonamides exhibit strong hydrogen bond donor and acceptor capabilities, making them effective mimics of the native amide bond while conferring significant protease resistance. Research has demonstrated that sulfonamide-containing peptides maintain biological activity while exhibiting dramatically improved stability profiles compared to their native counterparts [3] [4].

Thioamide isosteres represent another important class of amide bond replacements, wherein the carbonyl oxygen is replaced with sulfur. This substitution preserves the general geometry of the amide bond while altering its electronic characteristics and hydrogen-bonding capacity. Thioamides introduce useful spectroscopic properties, serving as sensitive probes of local environment and conformation through their distinctive UV absorption and vibrational characteristics. Additionally, they can function as conformational switches in certain contexts, responding to light illumination with reversible isomerization [5].

Selection Criteria for Specific Applications

The selection of an appropriate amide bond isostere should be guided by the specific goals of the modification:

  • For maximizing metabolic stability in therapeutic peptides targeting proteaserich environments, sulfonamides, olefins, and triazoles typically provide the greatest enhancement in half-life.

  • When preserving hydrogen-bonding interactions is critical for maintaining biological activity, sulfonamides and phosphonamidates often represent the optimal choice.

  • In applications requiring spectroscopic probes or photoswitching capabilities, thioamides offer unique advantages despite their more challenging synthetic requirements.

  • For conformational constraint or induction of specific secondary structures, olefinic isosteres or triazoles may be preferred.

  • In the context of enzyme inhibitor design, where transition state mimicry is desired, phosphonamidates and ketoamides have demonstrated particular utility [1] [3].

Table 2: Isostere Selection Guide for Specific Applications

Application Goal Recommended Isosteres Key Considerations
Protease Resistance Sulfonamide, Olefin, Triazole Prioritize isosteres that disrupt enzyme recognition
Hydrogen Bonding Preservation Sulfonamide, Phosphonamidate Match donor/acceptor capacity of native amide
Conformational Restriction Olefin, Triazole, Ketoamide Introduce rigidity while maintaining geometry
Spectroscopic Probe Thioamide Unique photophysical properties
Transition State Mimicry Phosphonamidate, Ketoamide Tetrahedral geometry at carbonyl carbon
Peptide Materials Sulfonamide, Triazole Modified self-assembly properties

Recent research has highlighted the potential of sulfonamide isosteres in fine-tuning the properties of peptide-based materials. In a comparative study of low molecular weight gelators, the substitution of an amide with a sulfonamide moiety yielded gels with enhanced thermal-mechanical stability and modified drug release profiles [4]. This application demonstrates the potential of amide isosteres to influence supramolecular assembly and material properties, expanding their utility beyond traditional pharmaceutical applications.

Experimental Protocols

General Considerations for SPPS with Isosteres

The successful incorporation of amide bond isosteres requires careful planning and adaptation of standard solid-phase peptide synthesis protocols. Several general principles apply across different isostere types:

  • Resin selection should be guided by the specific requirements of the isostere and the desired C-terminal functionality. Trityl-based resins (e.g., 2-chlorotrityl chloride resin) are recommended for peptides containing C-terminal Cys, His, Gly, Pro, Met, or Trp residues, as they minimize racemization and side reactions [6].

  • Coupling reagent choice must be compatible with the specific isostere being incorporated. Standard carbodiimide-based reagents (HBTU, HATU) typically work well, but alternative activation methods may be required for sterically hindered or unreactive isosteres.

  • Orthogonal protection strategies are often necessary, particularly for isosteres with reactive functional groups. The base-labile Fmoc group remains the standard for Nα-protection, while side-chain protection must be compatible with both the isostere and the cleavage conditions.

  • Cleavage conditions may require optimization to accommodate the specific isostere. Standard trifluoroacetic acid (TFA) cocktails work for many applications, but sensitive isosteres may require modified formulations or alternative deprotection strategies [3] [6].

Protocol 1: Sulfonamide Isostere Incorporation

The incorporation of sulfonamide isosteres provides peptides with enhanced metabolic stability while maintaining hydrogen-bonding characteristics similar to native amides. The following protocol describes the solid-phase synthesis of peptides containing internal sulfonamide linkages [3]:

Materials:

  • Rink Amide MBHA resin (loading: 0.4-0.7 mmol/g)
  • Fmoc-protected amino acids
  • β-Aminoethanesulfonyl chloride building blocks
  • Standard SPPS reagents: DMF, DCM, piperidine, coupling reagents (HBTU/HOBt), N,N-Diisopropylethylamine (DIPEA)
  • Cleavage cocktail: TFA/H2O/TIPS (95:2.5:2.5)

Procedure:

  • Resin swelling: Suspend the Rink Amide MBHA resin in DCM for 30 minutes, then wash with DMF (3×2 minutes).

  • Fmoc removal: Treat with 20% piperidine in DMF (2×5 minutes), followed by DMF washes (5×1 minute).

  • Standard amino acid coupling: For sequence elongation up to the isostere insertion point, use standard Fmoc-SPPS protocols with 4 equivalents of Fmoc-amino acid, 3.9 equivalents of HBTU, and 8 equivalents of DIPEA in DMF for 30-60 minutes.

  • Sulfonamide coupling: a. Dissolve β-aminoethanesulfonyl chloride building block (4 equiv.) in anhydrous DCM. b. Add DIPEA (8 equiv.) to the resin in DCM. c. Add the sulfonyl chloride solution to the resin and mix for 2-4 hours at room temperature. d. Wash with DCM (3×2 minutes) and DMF (3×2 minutes).

  • Continue chain elongation: Resume standard Fmoc-SPPS protocols for the remainder of the sequence.

  • Cleavage and deprotection: Treat the resin with cleavage cocktail (20 mL/g resin) for 2-3 hours at room temperature. Filter and precipitate the peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC and characterize by LC-MS and NMR.

Key Considerations:

  • Sulfonamide formation proceeds efficiently with primary amines but may require extended reaction times or elevated temperatures for secondary amines.
  • The electron-withdrawing nature of the sulfonamide group may increase the acidity of adjacent protons, potentially influencing peptide conformation and properties.
  • Peptidosulfonamides typically exhibit significantly enhanced stability toward proteolytic degradation compared to native peptides [3].
Protocol 2: Thioamide Isostere Incorporation with Thioimidate Protection

Thioamide incorporation presents unique synthetic challenges, including epimerization during Fmoc deprotection and acid-induced cyclization during cleavage. The thioimidate protection strategy provides a robust solution to these problems [5]:

Materials:

  • Appropriate peptide synthesis resin (e.g., Rink Amide, Wang)
  • Fmoc-protected amino acids
  • Pre-formed thioacyl reagents (e.g., Fmoc-AA-SCH₃)
  • Protection reagent: Methyl triflate or alternative alkylating agent
  • Deprotection reagents: Na₂S₂O₄ or alternative thioimidate deprotection agents
  • Standard SPPS reagents and cleavage cocktails

Procedure:

  • Peptide synthesis to thioamide insertion: Perform standard Fmoc-SPPS up to the point of thioamide incorporation.

  • Thioamide coupling: a. Couple pre-formed thioacyl reagent (4 equiv.) using standard coupling conditions. b. Wash thoroughly with DMF (5×2 minutes).

  • Thioimidate protection: a. After thioamide incorporation, treat the resin-bound peptide with methyl triflate (5 equiv.) and DIPEA (10 equiv.) in DCM for 30 minutes. b. Wash with DMF (5×2 minutes) and continue standard chain elongation.

  • Global deprotection and cleavage: a. After complete chain assembly, cleave peptide from resin using TFA-based cocktail while maintaining thioimidate protection. b. Remove TFA and dissolve the crude peptide in degassed buffer (pH 7-8). c. Add Na₂S₂O₄ (10 equiv.) and stir for 2 hours to remove thioimidate protection. d. Purify by reverse-phase HPLC.

Key Considerations:

  • Thioimidate protection prevents epimerization during subsequent Fmoc deprotection steps by reducing the acidity of the α-proton.
  • Protection is maintained during acidic cleavage, preventing cyclization and chain scission side reactions.
  • The choice of alkyl group in the thioimidate influences deprotection efficiency, with benzyl groups typically providing the highest yields [5].
Protocol 3: Ketoamide Isostere Incorporation

Alpha-keto amide isosteres serve as effective electrophiles for protease active sites and have found application in inhibitor design. The following protocol describes their incorporation into solid-phase synthesized peptides [7]:

Materials:

  • SPOCC-1500 resin or appropriate alternative
  • Fmoc-protected alpha-keto amide building blocks (protected as 1,3-dithiolane derivatives)
  • Activation reagent: N-bromosuccinimide (NBS)
  • Standard SPPS reagents

Procedure:

  • Resin preparation and standard SPPS: Perform standard Fmoc-SPPS up to the point of ketoamide insertion.

  • Ketoamide building block incorporation: a. Couple the dithiolane-protected ketoamide building block using standard coupling protocols. b. Wash with DMF (3×2 minutes).

  • Dithiolane deprotection: a. Treat the resin with N-bromosuccinimide (5 equiv.) in 10% aqueous acetone for 1-2 hours. b. Wash extensively with DMF, DCM, and again DMF (3×2 minutes each).

  • Continue chain elongation: Complete the peptide synthesis using standard Fmoc-SPPS protocols.

  • Cleavage and purification: Cleave using standard TFA-based conditions and purify by reverse-phase HPLC.

Key Considerations:

  • The 1,3-dithiolane protecting group is fully compatible with standard SPPS conditions.
  • Deprotection with NBS proceeds efficiently but should be monitored to avoid over-oxidation.
  • Alpha-keto amide peptides serve as effective inhibitors for various protease classes and are valuable tools for biochemical studies [7].

Analytical Characterization and Quality Control

Confirming Isostere Incorporation

The successful incorporation of amide bond isosteres requires rigorous analytical characterization to verify structural integrity and assess purity. Mass spectrometry represents the primary method for confirming molecular weight, with electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) techniques typically employed. Each isostere class presents characteristic fragmentation patterns that can provide additional structural confirmation:

  • Sulfonamide-containing peptides often exhibit distinctive fragmentation around the sulfonamide linkage, with preferential cleavage of the C-S bond.
  • Thioamide peptides can be identified through their unique UV absorption characteristics, with strong absorbance around 260-280 nm and 320-340 nm.
  • Ketoamide peptides may undergo characteristic dehydration fragments in mass spectrometry and exhibit distinctive carbonyl stretching frequencies in infrared spectroscopy [3] [5].

Nuclear magnetic resonance (NMR) spectroscopy provides critical structural information, particularly through heteronuclear experiments. The chemical shift of atoms adjacent to the isostere provides definitive evidence of successful incorporation. For sulfonamides, the directly bonded protons typically appear downfield of their amide counterparts, while thioamides exhibit characteristic 13C chemical shifts for the thiocarbonyl carbon in the 190-200 ppm range. Two-dimensional NMR techniques, including COSY, TOCSY, and HSQC, are valuable for establishing connectivity through the isosteric linkage [3].

Assessing Peptide Purity and Identity

High-performance liquid chromatography (HPLC) remains the standard technique for assessing peptide purity, with reverse-phase systems using C8 or C18 columns providing optimal resolution. Method development should consider the altered hydrophobicity imparted by the isostere, with gradient elution typically required. Chromatographic behavior relative to the native peptide provides insight into the physicochemical changes induced by isostere incorporation; sulfonamides typically increase hydrophilicity, while thioamides and ketoamides may enhance hydrophobic character.

Amino acid analysis following acid hydrolysis provides quantitative confirmation of composition but requires validation for each isostere type, as non-standard linkages may exhibit atypical degradation behavior. Circular dichroism spectroscopy offers valuable information on secondary structure perturbations induced by isostere incorporation, particularly for peptides with defined conformational preferences [3] [4].

Troubleshooting and Technical Guidance

Common Challenges and Solutions

The incorporation of amide bond isosteres frequently presents synthetic challenges that require proactive management:

  • Incomplete coupling at isostere sites often results from steric hindrance or poor solubility of building blocks. Solution: Employ extended coupling times (2-4 hours), elevated temperatures (40-50°C), or alternative activation strategies (e.g., PyBOP, HATU).

  • Epimerization represents a particular concern for thioamides and other isosteres with activated α-protons. Solution: Implement thioimidate protection strategies for thioamides and minimize exposure to basic conditions for other sensitive isosteres [5].

  • Cleavage side reactions may occur when isosteres participate in intramolecular cyclization or other degradation pathways under acidic conditions. Solution: Optimize cleavage cocktails (e.g., reduced TFA concentration, alternative scavengers) or employ orthogonal protection strategies that enable milder cleavage conditions [5] [6].

  • Purification difficulties may arise from altered physicochemical properties imparted by the isostere. Solution: Develop customized HPLC gradients accounting for modified hydrophobicity and consider alternative stationary phases (e.g., phenyl-hexyl, pentafluorophenyl) for challenging separations.

Applications in Drug Discovery and Materials Science

The strategic implementation of amide bond isosteres has enabled significant advances in multiple domains:

In peptide-based therapeutics, isosteric replacement has proven invaluable for enhancing metabolic stability while preserving biological activity. Notable successes include sulfonamide-containing enkephalin analogs with dramatically improved plasma stability and phosphonamidate-based collagenase inhibitors with enhanced potency. Clinical development candidates incorporating amide isosteres increasingly populate pharmaceutical pipelines, particularly in areas targeting intracellular protein-protein interactions [3].

In materials science, amide isosteres provide a powerful strategy for fine-tuning the self-assembly properties of peptide-based materials. Research has demonstrated that sulfonamide-for-amide substitution in hydrogelators significantly modifies material properties, yielding gels with enhanced thermal-mechanical stability and altered drug release profiles. These findings highlight the potential of amide isosteres to expand the functional repertoire of peptide-based materials beyond biological applications [4].

The following workflow diagram illustrates the strategic decision process for selecting and incorporating amide bond isosteres in SPPS:

cluster_goals Modification Goals Start Identify Amide Bond for Replacement A Define Modification Goal Start->A B Select Appropriate Isostere A->B G1 Protease Resistance A->G1 G2 H-Bond Preservation A->G2 G3 Conformational Control A->G3 G4 Spectroscopic Probe A->G4 C Choose Synthetic Strategy B->C D Perform SPPS with Isostere C->D E Cleavage and Deprotection D->E F Analytical Characterization E->F End Pure Modified Peptide F->End

Diagram 1: Strategic workflow for incorporating amide bond isosteres in SPPS. The process begins with identification of target amide bonds and proceeds through systematic selection, synthesis, and characterization stages.

Conclusions and Future Directions

The strategic incorporation of amide bond isosteres represents a powerful methodology for enhancing the properties of synthetic peptides. The protocols detailed herein provide robust synthetic access to peptides incorporating sulfonamide, thioamide, and ketoamide isosteres, with principles that can be extended to other isostere classes. As peptide-based therapeutics continue to gain prominence in the pharmaceutical landscape, and peptide materials find expanding applications, the importance of these structural modifications will continue to grow.

Future developments in this field will likely focus on expanding the repertoire of available isosteres, with particular emphasis on synthetic methodologies that enable more efficient and divergent access to structurally diverse analogs. Additionally, the integration of computational approaches for predicting the structural and functional consequences of isosteric replacement will enhance the rational design of optimized peptide analogs. As synthetic methodologies advance and our understanding of structure-property relationships deepens, amide bond isosteres will play an increasingly central role in peptide science and its applications across chemistry, biology, and materials science.

References

preparation of gamma-hydroxy thioesters from lactones

Author: Smolecule Technical Support Team. Date: February 2026

A Two-Step Synthetic Strategy

The most reliable approach involves first opening the lactone ring to generate a gamma-hydroxy acid or salt, followed by coupling this acid with a thiol to form the thioester [1] [2]. This method avoids side reactions and gives better control over the final product.

Step 1: Lactone Ring Opening to Gamma-Hydroxy Salt

The first step is the base-catalyzed hydrolysis of the lactone. This reaction is efficient and irreversible for gamma-lactones, yielding the stable sodium salt of gamma-hydroxybutyric acid [1] [3].

Detailed Protocol: Synthesis of Sodium 4-Hydroxybutanoate [3] [4]

  • Reagents: γ-Butyrolactone, Sodium hydroxide (NaOH) pellets, Deionized water.
  • Equipment: 250 mL round-bottom flask, magnetic stirrer and stir bar, heating mantle or water bath, thermometer, pH paper, rotary evaporator.
  • Procedure:
    • Dissolve 130 grams (3.25 mol) of NaOH in 400 mL of distilled water in the flask under continuous stirring. The dissolution is exothermic, and the solution will heat up.
    • Once a clear solution is obtained, slowly add 250 mL (280 g, 3.25 mol) of γ-butyrolactone in small portions (e.g., 50 mL) with good stirring. Caution: This addition is also exothermic; control the rate to prevent violent boiling.
    • After the addition is complete (approximately 20-30 minutes), stir the mixture for an additional 10-30 minutes. Optionally, gentle heating (e.g., a warm water bath) can be applied to ensure the reaction goes to completion.
    • Check the pH of the solution using universal pH paper. The target pH is 7-8. If the pH is too high (>8), add a small amount more of γ-butyrolactone and stir. If the pH is too low (<7), add a concentrated NaOH solution.
    • The resulting clear solution contains sodium 4-hydroxybutanoate. The product can be used as a solution, or the water can be removed under reduced pressure using a rotary evaporator to obtain a solid salt.

This synthetic pathway and the subsequent thioester formation can be visualized in the following workflow:

G Lactone γ-Lactone HydroxySalt Gamma-Hydroxy Salt Lactone->HydroxySalt Step 1: Ring Opening NaOH Aqueous NaOH NaOH->HydroxySalt ActivatedAcid Activated Acid Intermediate HydroxySalt->ActivatedAcid Step 2: Activation FinalProduct Gamma-Hydroxy Thioester ActivatedAcid->FinalProduct Coupling Thiol Thiol (RSH) Thiol->FinalProduct

Step 2: Thioesterification of the Gamma-Hydroxy Acid

The carboxylate salt from Step 1 must first be acidified to the free acid and then coupled with a thiol. However, the free gamma-hydroxy acid is often unstable and can cyclize back to the lactone [4]. Therefore, a one-pot activation and coupling strategy is recommended. A modern method using a coupling reagent is described below.

Detailed Protocol: EDC-Mediated Thioester Synthesis [2]

  • Reagents: Sodium 4-hydroxybutanoate (from Step 1), Thiol (e.g., ethanethiol), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Solvent (e.g., Dichloromethane, DMF).
  • Equipment: Round-bottom flask, magnetic stirrer, ice bath, separating funnel.
  • Procedure:
    • Suspend or dissolve the sodium 4-hydroxybutanoate in an anhydrous solvent in the flask.
    • Cool the mixture to 0°C in an ice bath.
    • Add 1.1 equivalents of the desired thiol.
    • Add 1.05 equivalents of EDC in one portion. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
    • After the reaction is complete, quench by adding a small amount of water or dilute acid.
    • Extract the product using an organic solvent (e.g., DCM), wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
    • Purify the crude product by flash column chromatography.

Summary of Quantitative Data

The table below summarizes the key information for the reagents used in the thioesterification step.

Reagent/Catalyst Molecular Weight (g/mol) Density (g/mL) Molar Equivalents Role
Sodium 4-Hydroxybutanoate 126.09 - 1.0 Carboxylic acid substrate
Thiol (e.g., EtSH) ~62.13 ~0.839 1.1 Nucleophile
EDC Hydrochloride 191.70 - 1.05 Coupling reagent

Key Considerations for Researchers

  • Thiol Selection: The protocol works with various thiols, including thiophenol, benzyl mercaptan, and others [2]. Consider the steric and electronic properties of the thiol when planning the reaction.
  • Alternative Methods: Other synthetic routes exist, such as the organophosphorus-catalyzed thiocarbonylation of disulfides or photocatalytic approaches [2]. The EDC method was selected for its reliability and broad substrate scope.
  • Product Characterization: Confirm the structure of your gamma-hydroxy thioester using a combination of techniques:
    • NMR Spectroscopy: Look for the characteristic carbonyl carbon signal of the thioester, which appears downfield from a typical ester (around 195-200 ppm in ^13^C NMR).
    • Mass Spectrometry (MS)
    • Infrared (IR) Spectroscopy: The C=O stretch for a thioester is typically around 1680-1700 cm⁻¹.

Conclusion

While a direct, one-pot synthesis of gamma-hydroxy thioesters from lactones is not documented, the two-step strategy outlined here—lactone ring opening followed by EDC-mediated coupling with a thiol—provides a robust and reliable pathway. This approach leverages well-understood and high-yielding reactions to access these valuable synthetic intermediates.

References

chiral HPLC separation of diastereomeric lactones

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Diastereomer Separation

Diastereomers are stereoisomers that are not mirror images. Unlike enantiomers, they have different physical properties, allowing for their separation using conventional (achiral) HPLC phases like silica gel (normal-phase) or reversed-phase (RP-HPLC) columns [1]. This makes the separation more accessible and suitable for preparative-scale applications to obtain enantiopure compounds [1].

A common and powerful strategy is to covalently link the target chiral compound to a chiral derivatizing agent (CDA), creating diastereomers that can then be separated [1]. The choice of CDA and the HPLC conditions are critical for success.

Method Development & Optimization Strategy

The following workflow outlines a systematic approach for developing a separation method for diastereomeric lactones. You can use this as a roadmap, whether you are separating underivatized lactones or those that have been derivatized with a CDA.

HPLC Method Development Workflow Start Start: Lactone Sample Decision1 Does the lactone have a strong chromophore? Start->Decision1 NP Normal-Phase HPLC (High Polarity Diastereomers) Decision1->NP No RP Reversed-Phase (RP) HPLC (Low-to-Medium Polarity) Decision1->RP Yes MS Analysis & Fraction Collection (LC-MS, LC-UV) NP->MS Derivatize Derivatize with a Chiral Derivatizing Agent (CDA) Derivatize->RP AEX Anion Exchange (AEX) HPLC (Charged Diastereomers) Derivatize->AEX RP->MS AEX->MS End Enantiopure Lactone MS->End

Choosing a Separation Mode

The properties of your diastereomeric lactones will guide your choice of HPLC mode. The table below compares the common techniques.

Mode Mechanism Suitable For Lactone Example (Hypothetical)
Normal-Phase (NP) Polar stationary phase (e.g., silica); non-polar to polar mobile phase [2]. Polar diastereomers, underivatized lactones, or those with weak chromophores. Separation of underivatized gamma-lactones [2].
Reversed-Phase (RP) Non-polar stationary phase (e.g., C18); polar to less-polar mobile phase [3]. Medium to low polarity diastereomers; most common for derivatized lactones [3]. MαNP esters of aliphatic alcohols (concept applies) [1].
Anion Exchange (AEX) Charged stationary phase; separation by ionic interaction [3]. Diastereomers with a charged group (e.g., carboxylate after hydrolysis). [Ru(diimine)₂(S)-aminoacidate] complexes (concept applies) [4].
Optimizing Chromatographic Parameters

Once a preliminary method is established, optimize it using the master resolution equation. The goal is to maximize resolution (Rs) by balancing efficiency (N), retention (k), and selectivity (α) [5].

Parameter Definition How to Optimize Target / Effect
Efficiency (N) Number of theoretical plates; measure of column performance. Use a longer column; reduce plate height (H) by using smaller particle sizes [5]. Higher N yields sharper peaks.
Capacity Factor (k) Measure of retention. Adjust solvent strength (e.g., % water in RP-HPLC) or temperature [5]. Optimize k between 1 and 10 for the slower eluting peak [5].
Separation Factor (α) Selectivity; ratio of k values for two peaks. Change mobile phase composition (e.g., pH, ion-pairing agents), column temperature, or stationary phase [5]. Most impactful. Small increases in α (>1) greatly improve resolution [5].

Detailed Experimental Protocol: Derivatization & RP-HPLC

This protocol provides a detailed example based on the derivatization strategy using a concept similar to MαNP acid ((S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid), which has proven effective for separating diastereomers of alcohols and acids [1]. You can adapt it for your lactone, potentially by opening the lactone ring to a hydroxy-acid before derivatization.

Workflow Diagram: Derivatization & Analysis

Lactone Derivatization and HPLC Analysis Lactone Racemic Lactone Hydrolysis Step 1: (If needed) Ring-opening Hydrolysis Lactone->Hydrolysis HydroxyAcid Hydroxy-carboxylic Acid Hydrolysis->HydroxyAcid Esterification Step 2: Esterification with (S)-MαNP Acid HydroxyAcid->Esterification DiastereomericMix Diastereomeric Esters Esterification->DiastereomericMix HPLC Step 3: HPLC Separation on Silica Gel (Normal-Phase) DiastereomericMix->HPLC FractionA Fraction A HPLC->FractionA FractionB Fraction B HPLC->FractionB HydrolysisFinal Step 4: Hydrolysis FractionA->HydrolysisFinal FractionB->HydrolysisFinal EnantiopureA Enantiopure Hydroxy-Acid/ Lactone HydrolysisFinal->EnantiopureA EnantiopureB Enantiopure Hydroxy-Acid/ Lactone HydrolysisFinal->EnantiopureB

Materials and Equipment
  • Racemic Lactone Sample
  • Chiral Derivatizing Agent (CDA): (S)-(+)-MαNP acid [1] or an alternative suitable for your functional group.
  • Coupling Reagents: Thionyl chloride (SOCl₂), N,N'-Dicyclohexylcarbodiimide (DCC), or other standard esterification reagents.
  • Solvents: Anhydrous dichloromethane (DCM), acetonitrile (ACN), methanol (MeOH), all HPLC grade.
  • HPLC System: With UV/VIS or Diode Array Detector (DAD).
  • Analytical HPLC Column: For method development, use a silica-based column (e.g., Silica 5µm, 4.6 x 250 mm) for normal-phase or a C18 column for reversed-phase.
  • Preparative HPLC Column: For sample collection (e.g., Silica 5µm, 10 x 250 mm).
Step-by-Step Procedure
  • Derivatization: Synthesis of Diastereomeric Esters

    • If your lactone is not ring-opened, first hydrolyze it under basic conditions to the corresponding hydroxy-carboxylic acid.
    • Activate the CDA. For MαNP acid, this can be done by converting it to the acid chloride using SOCl₂ [1].
    • Dissolve the racemic hydroxy-acid (or lactone precursor) in anhydrous DCM. Add a base like triethylamine.
    • Slowly add the activated CDA (e.g., MαNP acid chloride) to the solution with stirring.
    • React for 2-4 hours at room temperature or under reflux, monitoring by TLC or LC-MS.
    • After completion, work up the reaction by washing with dilute HCl, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under vacuum to obtain the crude diastereomeric mixture.
  • HPLC Method Development & Separation

    • Sample Preparation: Dissolve a small amount (~1 mg) of the crude diastereomeric mixture in a suitable solvent (e.g., hexane:isopropanol for NP, ACN:water for RP).
    • Scouting Gradient: Run a broad gradient (e.g., 5% to 100% of a strong solvent) to determine the approximate retention time of your diastereomers.
    • Optimization: Adjust the mobile phase composition isocratically or with a shallow gradient to achieve a separation factor (α) > 1.1 and baseline resolution. For normal-phase on silica gel, a hexane/ethyl acetate or hexane/isopropanol system is typical [1].
    • Analysis: Inject the optimized method on the analytical column. Collect fractions corresponding to each peak for further analysis.
  • Scale-Up and Purification

    • Transfer the optimized method to a preparative HPLC column.
    • Inject the diastereomeric mixture and collect the separated Fraction A and Fraction B separately.
  • Recovery of Enantiopure Lactone

    • Remove the mobile phase from the collected fractions under reduced pressure.
    • Hydrolyze the individual diastereomeric esters (Fraction A and Fraction B) under mild basic conditions (e.g., KOH/MeOH) [1].
    • Extract the resulting enantiopure hydroxy-acid. It can often be re-lactonized to yield the enantiopure lactone.

Troubleshooting and Advanced Techniques

  • Poor or No Separation (α ≈ 1): This is the most common challenge.

    • Solution: The most effective approach is to change the system's selectivity. Try a different CDA, switch HPLC modes (e.g., from RP to NP or AEX), or use a different type of column (e.g., phenyl-hexyl instead of C18) [5]. Incorporating a controlled flow reversal during the run has also been explored as a strategy to enhance separation in complex mixtures [6].
  • Low Recovery for Absolute Configuration (AC) Determination:

    • Solution: If the separated diastereomers (e.g., MαNP or CSDP esters) yield single crystals, X-ray crystallography is the most unambiguous method for AC determination [1]. Alternatively, the ( ^1\text{H} )-NMR diamagnetic anisotropy method can be used, where the spatial orientation of protons relative to the naphthalene ring of the CDA causes characteristic shifts, allowing AC assignment [1].

Key Takeaways for Analysis

  • Leverage Derivatization: Using a robust Chiral Derivatizing Agent (CDA) like MαNP acid is a highly effective strategy to create separable diastereomers for challenging compounds [1].
  • Focus on Selectivity (α): The most significant improvements in resolution come from optimizing the separation factor (α) by changing the mobile phase, column chemistry, or CDA, rather than just trying to increase column efficiency [5].
  • Embrace Complementary Techniques: Combine chromatographic separation with orthogonal methods like ( ^1\text{H} )-NMR and X-ray crystallography for both purification and unambiguous determination of absolute configuration [1].

References

quantitative 13C NMR analysis of reduction products

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Quantitative ¹³C NMR (qCNMR)

While ¹H NMR is more commonly used for quantification, ¹³C NMR offers a significant advantage for complex mixtures due to its much wider chemical shift dispersion (approx. 250 ppm vs. 15 ppm for ¹H), which minimizes signal overlap [1] [2]. This makes it particularly valuable for analyzing reduction products where diastereomers or regioisomers may have nearly identical ¹H NMR spectra but distinct ¹³C signatures [3].

A key challenge in qCNMR is its inherently low sensitivity, stemming from the low natural abundance (1.1%) and gyromagnetic ratio of the ¹³C nucleus [1]. Furthermore, the nuclear Overhauser effect (NOE) and long spin-lattice relaxation times (T₁) can make signal intensities non-quantitative [1]. The modern protocol outlined below addresses these issues to provide accurate quantitative data efficiently.


Detailed Experimental Protocol

This protocol is optimized for the accurate quantification of compounds in a mixture, such as the products of a reduction reaction.

Sample Preparation
  • Solvent: Use a deuterated solvent appropriate for your products (e.g., CDCl₃, DMSO-d₆). Ensure the solvent signal does not overlap with your analytes.
  • Concentration: Prepare a solution with ~10-50 mg of the total sample in ~0.6 mL of solvent [3].
  • Relaxation Agent (Optional): For more reliable integrals, especially for carbons with long T₁, add a relaxation agent like chromium(III) acetylacetonate [1].
  • Reference Standard: Add a known quantity of an internal standard for absolute quantification. Common qNMR standards include 1,3,5-trimethoxybenzene or maleic acid. For relative quantification of components in a mixture, this is not required.
NMR Acquisition Parameters

The following table summarizes the key parameters for a quantitative ¹³C experiment, contrasting the traditional and efficient modern approaches.

Table 1: Key Acquisition Parameters for Quantitative ¹³C NMR

Parameter Traditional Setting (Fully Relaxed) Recommended Efficient Setting [3] Rationale
Pulse Sequence Inverse-Gated Decoupling (IGD) Standard Broadband ¹H Decoupling (BBD) IGD suppresses NOE for quantitativeness; BBD is simpler and provides better S/N rapidly [3].
Pulse Angle 30° or 45° 45° A compromise between sensitivity and allowing some magnetization recovery.
Relaxation Delay (D1) ≥ 5 × T₁ (often 30-60 s) 2 seconds The core of the efficient method. Long D1 ensures full relaxation but is time-prohibitive. Short D1 allows rapid averaging [3].
Number of Scans 100s to 1000s 512 - 1024 scans Provides sufficient signal-to-noise (S/N) for integration within a reasonable time (minutes to 30 min) [3].
Temperature As required As required (e.g., 25°C or 393 K for polymers) To ensure sample stability and consistency.
Data Processing for Quantification
  • Fourier Transformation: Process the FID with exponential line broadening (e.g., 1 Hz) to improve S/N.
  • Phasing and Baseline Correction: Accurately phase the spectrum and apply a polynomial function to correct the baseline.
  • Spectral Deconvolution: This is a critical step. Use the deconvolution function in your NMR processing software to fit Lorentzian/Gaussian line shapes to overlapping signals. This flattens the baseline and minimizes subjectivity in integration, significantly improving accuracy [3].
  • Integration: Integrate the deconvoluted signals. For relative quantification of mixture components, compare the integrals of resolved signals from each compound.
Critical Validation Data

Research has demonstrated that this efficient method (short D1) yields data comparable to established quantitative techniques. The following table shows a comparison for analyzing a mixture of constitutional isomers, camphor and fenchone.

Table 2: Validation of Efficient qCNMR against ¹H NMR [3]

Experiment Experiment Duration Mol % Major Component
¹H NMR (1 scan) 0.10 min 60.8%
¹³C BBD (16 scans, 2 s D1) 1.8 min 60.7%
¹³C BBD (8192 scans, 456 min D1) 456 min 59.7%

The data confirms that the 2-second D1 method provides a result virtually identical to a single-scan ¹H NMR analysis and a lengthy, fully-relaxed ¹³C experiment, but in a fraction of the time [3]. Overall, this methodology has been shown to be accurate to within < 3.4% of ¹H NMR values for a wide range of compound types, with most examples within < 2% [3].


Workflow & Data Analysis Diagrams

The following diagram illustrates the logical workflow for the quantitative 13C NMR analysis protocol, from sample preparation to final result.

QCNMR_Workflow start Sample Preparation step1 NMR Data Acquisition (Use Efficient Parameters) start->step1 Load Sample step2 Data Processing (Phasing, Baseline Correction) step1->step2 FID Data step3 Spectral Deconvolution step2->step3 Phased Spectrum step4 Peak Integration step3->step4 Deconvoluted Peaks note1 Compare carbons with the same number of H atoms step5 Calculate Ratios step4->step5 Integral Values note2 Average ratios from multiple carbon signals end Quantitative Result step5->end Final Ratio note3 Use deconvolution to improve integration

Diagram 1: Quantitative 13C NMR Analysis Workflow. This chart outlines the key steps from sample preparation to obtaining a quantitative result, highlighting critical considerations for ensuring accuracy at each stage.

The decision-making process for choosing the appropriate acquisition parameters based on the research goal is summarized below.

Parameter_Decision start Define Research Goal choice1 Is the analysis time-sensitive and are compounds known? start->choice1 proc1 Use Efficient Protocol (BBD decoupling, D1 = 2 s) choice1->proc1 Yes proc2 Use Rigorous Protocol (IG decoupling, D1 = 30 s+) choice1->proc2 No outcome1 Fast Analysis Accuracy within ~2% proc1->outcome1 outcome2 Maximum Accuracy Absolute Quantification proc2->outcome2

Diagram 2: Decision Pathway for qCNMR Method Selection. This flowchart guides the choice between the efficient and rigorous acquisition protocols based on the specific needs of the experiment.


Application to Reduction Products & Conclusion

This methodology is directly applicable to the analysis of reduction products. For instance, it can precisely determine diastereomeric ratios when ¹H NMR signals are overlapping [3]. Furthermore, by using an internal standard of known concentration, the protocol can be adapted for the absolute quantification of a specific reduction product in a crude reaction mixture, providing yield data without the need for purification or chromatography.

References

improving enantiomeric excess in Alpine-Borane reductions

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Low Enantiomeric Excess

A common issue researchers face is a lower-than-expected enantiomeric excess. The table below outlines the primary cause and evidence-based solutions.

Problem Cause Supporting Evidence & Mechanism Recommended Solutions

| Competitive non-selective reduction via 9-BBN [1] | Evidence: 2,6-disubstituted benzaldehydes (e.g., 2,6-dimethyl) show significantly lower ee (e.g., 75.4% ee) vs. non-sterically hindered substrates (>95% ee) [1]. Mechanism: Dehydroboration of Alpine-Borane generates 9-borabicyclo[3.3.1]nonane (9-BBN), which reduces carbonyls without stereoselectivity [1]. | 1. Avoid steric hindrance: Redesign substrates to avoid 2,6-disubstitution patterns [1]. 2. Apply high static pressure: Increases selectivity and reaction rate by suppressing dehydroboration [1]. 3. Use solvent-free conditions: Excluding solvent improves selectivity, likely by altering reaction entropy [1]. |

Frequently Asked Questions (FAQs)

  • Q: What is the typical enantiomeric excess I can achieve with Alpine-Borane? A: For most prochiral aldehydes, you can expect >95% ee. However, this is highly substrate-dependent. Substrates with a large difference in the size of the groups attached to the carbonyl and those with linear groups like alkynes achieve the highest selectivity [1] [2].

  • Q: How can I accurately measure the enantiomeric excess of my product? A: While optical rotation is a classic method, modern techniques offer higher accuracy [3].

    • Chiral NMR Spectroscopy: Using a chiral shift reagent or deuterium NMR ([²H] NMR) within a chiral, liquid-crystal matrix (e.g., poly-γ-benzyl-l-glutamate) allows for precise determination without derivatization [1].
    • Chiral HPLC or GC: These are widely used but require a column with a chiral stationary phase to physically separate the enantiomers [4].
  • Q: How is Alpine-Borane prepared? A: The reagent is generated by hydroboration of α-pinene with 9-BBN. The resulting sterically crowded chiral trialkylborane is typically used as a solution [2].

G α-Pinene α-Pinene Reaction Reaction α-Pinene->Reaction Hydroboration Alpine-Borane\n(B-Isopinocampheyl-9-BBN) Alpine-Borane (B-Isopinocampheyl-9-BBN) Reaction->Alpine-Borane\n(B-Isopinocampheyl-9-BBN) Produces 9-BBN 9-BBN 9-BBN->Reaction

Experimental Protocol for Stereoselective Reduction

This standard protocol is designed to maximize enantioselectivity by minimizing the decomposition of Alpine-Borane to 9-BBN [1] [2].

  • Setup: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using flame-dried glassware to exclude moisture and oxygen [4].
  • Reaction: Add your substrate (e.g., aldehyde) dropwise to a cooled (often 0°C), stirred solution of Alpine-Borane in a suitable anhydrous solvent (e.g., tetrahydrofuran).
  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or another appropriate analytical method.
  • Work-up: Once the reaction is complete, carefully hydrolyze the reaction mixture by adding a dropwise water or an aqueous solvent.
  • Isolation: After hydrolysis, the chiral alcohol product is liberated. Isolate the product using standard techniques like extraction and purification [2].

The workflow below summarizes the optimal reaction pathway and the major side reaction to avoid.

G Alpine-Borane Alpine-Borane Selective Reduction Selective Reduction Alpine-Borane->Selective Reduction Optimal Path High ee 9-BBN (Achiral) 9-BBN (Achiral) Alpine-Borane->9-BBN (Achiral) Dehydroboration (Side Reaction) Chiral Alcohol\n(High Enantiomeric Excess) Chiral Alcohol (High Enantiomeric Excess) Selective Reduction->Chiral Alcohol\n(High Enantiomeric Excess) Non-Selective Reduction Non-Selective Reduction 9-BBN (Achiral)->Non-Selective Reduction Causes Low ee Racemic Alcohol\n(Low Enantiomeric Excess) Racemic Alcohol (Low Enantiomeric Excess) Non-Selective Reduction->Racemic Alcohol\n(Low Enantiomeric Excess)

Key Takeaways

  • The key to high enantiomeric excess is suppressing the dehydroboration of Alpine-Borane to 9-BBN.
  • Substrate design is critical; avoid steric hindrance near the carbonyl group.
  • For problematic substrates, solvent-free conditions or high pressure can significantly improve outcomes.

References

troubleshooting low stereoselectivity in 2,6-disubstituted benzaldehydes

Author: Smolecule Technical Support Team. Date: February 2026

The Core Problem: Why Stereselectivity is Low

The high steric demand of the ortho-substituents in 2,6-disubstituted benzaldehydes significantly influences the reaction pathway, primarily leading to low selectivity through two mechanisms [1]:

  • Competing Non-Selective Pathway: The main issue is often a side reaction involving the dehydroboration of a selective reagent (like Alpine-Borane) to form a non-selective species (like 9-BBN). This non-selective reagent then reduces the aldehyde with low stereoselectivity, degrading the overall enantiomeric excess of the reaction [1].
  • Steric Shielding: The two ortho-substituents create a crowded environment around the reactive carbonyl carbon. This can block the approach of a chiral reagent, preventing it from effectively differentiating between the two faces of the prochiral carbonyl group [2].

Troubleshooting Guide & Solutions

Use the following workflow to systematically diagnose and resolve stereoselectivity issues. The chart below outlines the key steps, from initial analysis to specific solutions.

cluster_s1 Solution Path 1 cluster_s2 Solution Path 2 Start Start: Low Stereoselectivity with 2,6-Disubstituted Benzaldehyde Mechanism Analyze Reaction Mechanism Start->Mechanism CheckSideReaction CheckSideReaction Mechanism->CheckSideReaction Check for competing non-selective pathways CheckApproach CheckApproach Mechanism->CheckApproach Check for steric hindrance to approach Solution1 Modify Reaction Conditions CheckSideReaction->Solution1 If suspected Solution2 Change Reagent or Substrate CheckApproach->Solution2 If suspected S1_1 Apply high static pressure Solution1->S1_1 S1_2 Use solvent-free conditions Solution1->S1_2 S1_3 Prevent reagent decomposition Solution1->S1_3 S2_1 Use a less bulky reagent Solution2->S2_1 S2_2 Employ alternative catalytic systems Solution2->S2_2 S2_3 Modify substrate to reduce sterics Solution2->S2_3 Final Re-analyze Stereoselectivity S1_1->Final S1_2->Final S1_3->Final S2_1->Final S2_2->Final S2_3->Final

Solution Path 1: Modify Reaction Conditions

If a competing non-selective pathway is the issue [1]:

  • Apply High Static Pressure: This can favor the transition state of the desired selective reaction over the volume-increasing dehydroboration step that leads to the non-selective pathway.
  • Use Solvent-Free Conditions: Eliminating the solvent can similarly disfavor the dissociation of the selective reagent, thereby suppressing the formation of the non-selective species.
  • Prevent Reagent Decomposition: Ensure the selective reagent (e.g., Alpine-Borane) is fresh and handled under optimal conditions to minimize its decomposition into the non-selective by-product.
Solution Path 2: Change Reagent or Substrate

If steric hindrance is the primary barrier [2]:

  • Use a Less Bulky Reagent: Switch to a chiral catalyst or reagent with a smaller steric footprint that can more effectively access the crowded carbonyl center.
  • Employ Alternative Catalytic Systems: Consider moving from stoichiometric chiral reagents to catalytic asymmetric methods that might operate through a different, less sterically sensitive mechanism.
  • Modify the Substrate: If possible, temporarily protect one of the ortho-substituents or use a substrate with slightly less bulk to see if selectivity improves, confirming the steric hypothesis.

Experimental Evidence & Data

The table below summarizes key experimental findings that demonstrate the significant negative impact of 2,6-disubstitution on stereoselectivity.

Benzaldehyde Substitution Pattern Observed Enantiomeric Excess (ee) Key Finding / Cause
4-substituted (e.g., 4-CH₃, 4-t-C₄H₉) ~95% - 98% ee [1] High selectivity is achievable without ortho-substituents.
2,6-Dimethyl ~75% ee [1] Significant drop in selectivity due to competing non-selective reduction via a dehydroboration product.
2,4,6-Trimethyl Similar sharp decrease [1] Confirms adverse effect of 2,6-disubstitution.

FAQs on Stereoselectivity

  • What is the difference between stereoselective and stereospecific? A stereoselective reaction is one where a single starting material can form multiple stereoisomers, but prefers to give one over the others. A stereospecific reaction is one where different stereoisomers of the starting material lead to different stereoisomers of the product. All stereospecific reactions are stereoselective, but not all stereoselective reactions are stereospecific [3].

  • Besides sterics, what other factors can influence my reaction's stereoselectivity? Electronic effects can play a major role. The electronic nature of substituents on the aromatic ring can influence the preference for E or Z isomers in coupling reactions. Furthermore, the reaction mechanism itself is a primary determinant of selectivity [2] [3].

  • How can I accurately measure a very high enantiomeric excess (e.g., >99%)? While chiral HPLC is common, highly accurate measurements for challenging systems can be performed using quantitative ²H NMR spectroscopy within a chiral matrix (like poly-γ-benzyl-l-glutamate). This method offers tremendous dynamic range for detecting minor enantiomers [1].

References

minimizing 9-BBN side reactions in Alpine-Borane reductions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the primary cause of reduced stereoselectivity in Alpine-Borane reductions? The primary cause is a competing side reaction where Alpine-Borane undergoes dehydroboration, liberating 9-BBN [1]. While Alpine-Borane itself reduces substrates with high stereoselectivity, 9-BBN reduces them non-selectively, lowering the overall enantiomeric excess (ee) of the product [1].

  • Q2: Which substrate types are most susceptible to this side reaction? Substrates with high steric hindrance, particularly 2,6-disubstituted benzaldehydes, are most susceptible [1]. The bulky substituents at the ortho positions likely hinder the approach to the selective transition state, making the non-selective pathway via 9-BBN more significant.

  • Q3: What experimental conditions can minimize the decomposition of Alpine-Borane? Research indicates that using solvent-free conditions or applying high static pressure can suppress the dehydroboration of Alpine-Borane, leading to improved reaction rates and stereoselectivity [1].

Troubleshooting Guide: Strategies and Protocols

Strategy 1: Substrate Selection and Screening

The most direct evidence for the impact of substrate sterics comes from a structure-reactivity study on substituted benzaldehydes. The data below clearly shows a dramatic drop in stereoselectivity for 2,6-disubstituted compounds [1].

Table: Impact of Benzaldehyde Substitution on Enantiomeric Excess (ee) [1]

Benzaldehyde Substitution Pattern Enantiomeric Excess (% ee)
4-tert-Butyl 97.84% ± 0.18%
2,3-Dimethyl 97.45% ± 0.77%
4-Methyl 96.96% ± 0.11%
2,5-Dimethyl 95.67% ± 0.24%
2,4-Dimethyl 95.14% ± 0.09%
2,6-Dimethyl 75.40% ± 1.14%

Recommendation: When working with new substrates, especially sterically hindered aldehydes or ketones, run a small-scale test and analyze the enantiomeric purity of the product. A low ee is a strong indicator of significant interference from the 9-BBN side reaction.

Strategy 2: Reaction Condition Optimization

To suppress the dehydroboration pathway that generates 9-BBN, you can modify the physical reaction conditions.

Table: Optimization Methods to Suppress 9-BBN Formation

Method Principle Key Experimental Consideration
Solvent-Free Conditions [1] Eliminates solvent molecules that may facilitate the dissociation of Alpine-Borane into 9-BBN and α-pinene. Ensure efficient mixing of neat reagents. May require slightly elevated temperatures to maintain reagent mobility.
High Static Pressure [1] Applies Le Chatelier's principle; the dehydroboration transition state has a large, positive volume of activation, so high pressure disfavors this pathway. Requires specialized high-pressure reaction equipment.
Strategy 3: Analytical Monitoring

Implementing sensitive analytical techniques allows for direct detection of the side reaction.

Protocol: Monitoring Relative Reactivity via Quantitative ¹³C NMR This method, used in recent studies, allows for simultaneous competition of multiple substrates to precisely determine relative rates and identify aberrations [1].

  • Prepare a competition reaction mixture containing a limited amount of (R)- or (S)-Alpine-Borane and a series of variably substituted alkyl benzaldehydes.
  • Acquire a quantitative ¹³C NMR spectrum of the initial reactant mixture using calibrated 90° pulse widths and relaxation delays (≥ 5 × T1 for the slowest relaxing resonance).
  • Allow the reaction to proceed to partial conversion.
  • Acquire a second quantitative ¹³C NMR spectrum of the product mixture.
  • Analyze the data: Compare the relative integrals of distinct methyl resonances from the starting aldehydes and the product alcohols. Substrates that show a relative rate of consumption significantly higher than predicted (e.g., 2,6-disubstituted aldehydes) are likely undergoing a faster, non-selective pathway via 9-BBN [1].

Workflow for Diagnosing Side Reactions

The following diagram outlines a logical pathway for diagnosing and addressing selectivity issues in your Alpine-Borane reductions.

Start Low Enantiomeric Excess (ee) Observed A Analyze Substrate Structure Start->A B Check for 2,6-Disubstitution or High Steric Hindrance A->B C High probability of non-selective 9-BBN pathway B->C Yes F2 Investigate other potential sources of racemization B->F2 No D Proceed to Analytical Confirmation C->D E Confirm via Quantitative ¹³C NMR Competition Experiment D->E F1 Modify Conditions: - Solvent-free - High Pressure E->F1

References

optimizing reaction conditions for high dr in Alpine-Borane

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Alpine-Borane & Stereoselectivity

Alpine-borane is a chiral organoboron reagent renowned for the Midland Alpine borane reduction, which stereoselectively reduces prochiral ketones and aldehydes to secondary alcohols [1]. High stereoselectivity is typically achieved when there is a significant size difference between the two groups attached to the carbonyl carbon [2].

A common challenge is attenuated stereoselectivity, which can arise from three main pathways [2]:

  • Close competition between diastereomeric transition states.
  • Post-reaction racemization through a symmetric intermediate.
  • A competing non-selective side reaction involving the dehydroboration product of Alpine-borane, 9-borabicyclo[3.3.1]nonane (9-BBN).

Key Factor: Adverse 2,6-Disubstitution

Research indicates that the steric profile of the substrate is a critical factor. While Alpine-borane reduces many benzaldehydes with enantiomeric excess (ee) exceeding 95%, selectivity drops significantly for 2,6-disubstituted benzaldehydes [2].

The mechanism involves dehydroboration of Alpine-borane into 9-BBN, which then reduces the aldehyde non-selectively. This side pathway becomes more prominent with sterically hindered substrates because the parent Alpine-borane reaction is slowed down, allowing the non-selective route to compete effectively [2].

Experimental data comparing different substituted benzaldehydes shows the clear adverse effect of 2,6-disubstitution [2].

Table: Stereoselectivity in Alpine-Borane Reduction of Substituted Benzaldehydes [2]

Substitution Pattern Enantiomeric Excess (ee) Enantiomeric Ratio (er)
4-CH₃ 96.96% ± 0.11% 64.7 ± 2.6
4-t-C₄H₉ 97.84% ± 0.18% 91.7 ± 7.0
2,3-(CH₃)₂ 97.45% ± 0.77% 77.6 ± 9.5
2,6-(CH₃)₂ 75.40% ± 1.14% 7.1 ± 0.3
2,4,6-(CH₃)₃ Significantly less than 95% Not Reported

Troubleshooting Guide & Experimental Optimization

The following workflow diagram outlines a systematic approach to diagnose and address poor diastereoselectivity in Alpine-borane reductions. The primary suspect for a sharp drop in dr should be steric hindrance at the ortho positions of an aldehyde.

Start Poor Diastereoselectivity Observed Q1 Is your substrate a 2,6-disubstituted aldehyde? Start->Q1 Action1 Confirmed steric issue. Apply mitigation strategies. Q1->Action1 Yes Action2 Investigate other causes. See alternative paths below. Q1->Action2 No Strat1 Strategy 1 Apply High Static Pressure Action1->Strat1 Alt1 Check for competitive diastereomeric transition states Action2->Alt1 Strat2 Strategy 2 Use Solvent-Free Conditions Strat1->Strat2 Strat3 Strategy 3 Select Less Hindered Substrate Strat2->Strat3 Alt2 Check for post-reaction racemization Alt1->Alt2 Alt3 Verify reagent purity and concentration Alt2->Alt3

Based on the identified problem, here are detailed methodologies for the primary mitigation strategies shown in the workflow:

  • Strategy 1: Apply High Static Pressure Midland found that applying high static pressure to the reaction can improve both the rate and stereoselectivity in previously problematic reductions [2]. This technique compresses the reaction transition state, potentially favoring the more compact, selective pathway of Alpine-borane over the non-selective 9-BBN route.

  • Strategy 2: Use Solvent-Free Conditions Research by Brown et al. showed that excluding solvent from the reduction provided similar gains in selectivity as high pressure [2]. This is consistent with the proposed mechanism, as the dehydroboration side reaction is likely more sensitive to solvation effects.

  • Strategy 3: Select a Less Hindered Substrate If possible, re-design your synthetic route to avoid using 2,6-disubstituted benzaldehydes as substrates for Alpine-borane reduction [2]. The data shows that substrates without this specific hindrance are reduced with excellent selectivity.

Key Takeaways for Optimization

  • Steric Hindrance is Key: The primary factor leading to a drop in diastereoselectivity is steric hindrance around the carbonyl, specifically 2,6-disubstitution on benzaldehydes [2].
  • Mitigate the Side Reaction: The main goal of optimization is to suppress the dehydroboration of Alpine-borane into 9-BBN and its subsequent non-selective reduction pathway [2].
  • Systematic Approach: Follow the troubleshooting workflow to diagnose your issue. If steric hindrance is not the problem, investigate other potential causes like those listed in the "No" branch of the diagram [2].

References

solvent effects on Alpine-Borane stereoselectivity

Author: Smolecule Technical Support Team. Date: February 2026

What is Alpine-Borane?

A: Alpine-Borane (B-isopinocampheyl-9-borabicyclo[3.3.1]nonane) is a chiral organoboron reagent used for the stereoselective reduction of prochiral carbonyl compounds like aldehydes and alkynes. Its chirality is derived from α-pinene, which directs hydride delivery to one face of the carbonyl group over the other [1] [2] [3].

Troubleshooting Guide: Common Issues & Mechanisms

A primary cause of reduced stereoselectivity is a side reaction that bypasses the chiral reagent. The diagram below illustrates this two-pathway mechanism.

AlpineBoraneMechanism AlpineBorane AlpineBorane TS_Select Chiral Transition State AlpineBorane->TS_Select Sterically accessible carbonyl Dehydroboration Dehydroboration (Forms 9-BBN) AlpineBorane->Dehydroboration Hindered carbonyl Substrate Substrate Substrate->TS_Select TS_NonSelect Achiral Transition State Substrate->TS_NonSelect SelectPath Selective Pathway NonSelectPath Non-Selective Pathway Product_Chiral Chiral Alcohol High ee TS_Select->Product_Chiral Product_Racemic Racemic Alcohol Low ee TS_NonSelect->Product_Racemic Dehydroboration->TS_NonSelect

Problem 1: Substrate-Driven Reduction in Selectivity
  • Observed Symptom: A significant drop in enantiomeric excess (ee) with sterically hindered aldehydes (e.g., 2,6-disubstituted benzaldehydes).
  • Root Cause: As shown in the diagram, hindered substrates can promote the dehydroboration of Alpine-Borane, releasing 9-BBN [4]. 9-BBN is an achiral reducing agent that reduces the carbonyl through a non-selective pathway, yielding a racemic mixture and lowering the overall ee [4].
  • Supporting Data: The table below quantifies how ortho-substitution on benzaldehyde impacts enantioselectivity [4].
Benzaldehyde Substitution Enantiomeric Excess (ee) Enantiomeric Ratio (er)
4-CH₃ 96.96% ± 0.11% 64.7 ± 2.6
4-t-C₄H₉ 97.84% ± 0.18% 91.7 ± 7.0
2,6-(CH₃)₂ 75.40% ± 1.14% 7.1 ± 0.3
2,4,6-(CH₃)₃ Significantly below 95% Not Reported
Problem 2: Solvent Effects and Mitigation Strategies

While direct solvent comparisons are scarce, the mechanism suggests strategies to suppress the non-selective pathway.

  • Observed Symptom: General, unpredictable low selectivity across different substrates.
  • Root Cause: The dehydroboration step (formation of 9-BBN) is favored in solution and has a high activation volume [4].
  • Recommended Solutions:
    • Use Solvent-Free Conditions: Excluding solvent altogether can significantly improve stereoselectivity, as it discourages the dissociation of Alpine-Borane into 9-BBN [4].
    • Apply High Pressure: Applying high static pressure to the reaction can counteract the positive volume of activation for dehydroboration, thereby suppressing the non-selective pathway and enhancing selectivity [4].

Experimental Protocol: Key Considerations for Setup

Based on the literature, here are critical points to include in your experimental method for optimal results [4].

  • Substrate Screening: Test the steric profile of your substrate. If it is a ketone with two large alkyl groups or an aldehyde with ortho-disubstitution, anticipate potential selectivity issues and consider alternative reagents or conditions.
  • Handling and Safety: Alpine-Borane is pyrophoric (catches fire in air) and must be handled under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques [2].
  • Reaction Setup:
    • Ensure all glassware is thoroughly dried and purged with an inert gas.
    • Use dry, oxygen-free solvents if not running solvent-free.
    • Cool the reaction flask before adding the reagent.
    • The reaction is typically run at room temperature or as required by the specific substrate.
  • Reaction Monitoring & Workup:
    • Monitor reaction completion by TLC or other appropriate methods.
    • Crucial Step: Hydrolysis. Upon completion, carefully hydrolyze the reaction mixture by adding a gentle stream of water or an aqueous solution. CAUTION: This step involves quenching a reactive borane compound and may release hydrogen gas. Perform it slowly and with caution behind a safety shield.
    • Extract the product with an organic solvent, dry the combined organic layers (e.g., over MgSO₄), and concentrate to obtain the crude alcohol product.

Frequently Asked Questions (FAQs)

  • Q1: Can Alpine-Borane reduce all types of ketones with high selectivity?

    • A: No. While it excels with aldehydes and alkynyl ketones, its selectivity is often lower for aralkyl and dialkyl ketones due to increased competition from the non-selective 9-BBN pathway [4] [1].
  • Q2: My substrate is sterically hindered. What are my options?

    • A: First, try applying solvent-free conditions or high pressure [4]. If this is not feasible, investigate other chiral reducing agents like CBS oxazaborolidines, which may offer better selectivity for your specific challenging substrate [3].
  • Q3: How can I accurately measure the enantiomeric excess (ee) of my product?

    • A: For deuterated analogs (e.g., from RCDO reduction), a highly accurate method is ²H NMR within a chiral poly-γ-benzyl-l-glutamate matrix [4]. For standard alcohols, Chiral HPLC or GC are the most common and accessible techniques.

Conclusion and Key Takeaways

To maximize the performance of Alpine-Borane in your experiments, the most critical action is to suppress its decomposition to 9-BBN. Prioritize the evaluation of your substrate's steric profile and strongly consider using solvent-free conditions, especially when working with hindered molecules.

References

overcoming attenuated selectivity in aralkyl ketone reductions

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Overcoming Attenuated Selectivity

Problem Area Specific Issue & Mechanism Verified Solutions & Methodologies

| Competitive Non-Selective Pathways | Competing reductant formation: Dehydroboration of Alpine-Borane generates 9-BBN, a non-selective reductant that lowers overall enantioselectivity [1]. | 1. Apply high static pressure: Shifts equilibrium away from dissociation, suppressing 9-BBN formation [1]. 2. Use solvent-free conditions: Reduces the entropy-driven formation of dissociation products [1]. | | Substrate Sterics | Ortho-substitution on aromatic rings: 2,6-disubstituted benzaldehydes show significantly reduced enantioselectivity (e.g., ~75% ee for 2,6-dimethylbenzaldehyde vs. >95% for 4-substituted) [1]. | 1. Substrate modification: Avoid 2,6-disubstitution where possible. 2. Switch catalyst system: Use a catalyst less sensitive to steric hindrance, such as MgO for transfer hydrogenation [2]. | | Catalyst & Reaction Optimization | Inherent catalyst limitations: Alpine-Borane is highly selective for aryl aldehydes but less effective for aralkyl and dialkyl ketones [1]. | 1. Employ electron-donating ligands: In cobalt-based systems, this raises the Co(I/II) potential, favoring ketone reduction over competitive H2 evolution from water [3]. 2. Use high-pressure conditions: Enhances selectivity in previously low-selectivity reductions [1]. |

Detailed Experimental Protocols

For Alpine-Borane Reductions Under High Pressure

This protocol is adapted from studies demonstrating that high pressure suppresses dehydroboration, enhancing selectivity [1].

  • Setup: Use a high-pressure reaction vessel.
  • Reaction Mixture: Charge the vessel with your aralkyl ketone substrate and (R)- or (S)-Alpine-Borane.
  • Conditions: Apply high static pressure (exact pressure should be determined experimentally but referenced studies used significant pressure).
  • Monitoring: Monitor reaction completion by TLC or GC-MS.
  • Work-up: Quench the reaction carefully and purify the product using standard techniques like column chromatography.
For Cobalt-Catalyzed Light-Driven Reduction

This method uses ligand tuning to control selectivity between ketone reduction and water reduction [3].

  • Catalyst Preparation: Synthesize or obtain the cobalt(II) complex, such as CoII(OTf)(Y,XPy2Tstacn). For higher selectivity, use ligands with electron-donating groups.
  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aromatic ketone (e.g., acetophenone) and the cobalt catalyst.
  • Solvent: Use a solvent system that can contain water. The high selectivity is achieved despite a large excess of water (H2O/ketone ratio ~2000).
  • Irradiation: Irradiate the reaction mixture with a suitable light source to initiate the catalytic cycle.
  • Mechanism: The reaction proceeds via a Single Electron Transfer (SET) followed by a Hydrogen Atom Transfer (HAT).
  • Work-up: Standard aqueous work-up and purification.

Theoretical FAQ: Mechanistic Insights

Q: What is the primary mechanistic cause of selectivity attenuation in Alpine-Borane reductions? A: The primary cause is a competitive side reaction. The chiral reagent, Alpine-Borane, can undergo dehydroboration to form 9-borabicyclo[3.3.1]nonane (9-BBN). This achiral borane is a highly active, non-selective reductant. When it reduces the ketone instead of the chiral Alpine-Borane, it produces racemic alcohol, thereby lowering the overall enantiomeric excess of the product [1].

Q: How can the reduction selectivity be controlled in aqueous systems? A: Research on cobalt-based catalysts shows that selectivity between ketone reduction and water reduction (H2 evolution) is controlled by the redox potential of the metal center. Using ligands with electron-donating character raises the Co(I/II) redox potential. This higher potential favors the reduction of the ketone (a single-electron transfer process) over the reduction of water. The selectivity can correlate directly with this redox potential across a range of 240-290 mV [3].

Experimental Workflow Diagram

The following diagram maps the logical decision process for diagnosing and addressing selectivity issues.

selectivity_troubleshooting start Low Selectivity in Aralkyl Ketone Reduction m1 Identify Problem Area start->m1 sp1 Substrate has 2,6-disubstitution? m1->sp1 sp2 Using Alpine-Borane reagent? m1->sp2 sp3 Reaction in aqueous environment? m1->sp3 sol1 Modify substrate structure or switch catalyst system (e.g., use MgO) [2] sp1->sol1 Yes sol2 Apply high pressure or use solvent-free conditions to suppress 9-BBN formation [1] sp2->sol2 Yes sol3 Use Co catalyst with electron-donating ligands to favor ketone reduction [3] sp3->sol3 Yes

References

pressure effects on Alpine-Borane reduction selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Alpine-Borane Reductions

The core issue affecting selectivity is often a competing, non-selective reduction pathway. The following table outlines common problems and their solutions.

Problem Root Cause Evidence/Symptom Solution
Low Stereoselectivity Competitive non-selective reduction via 9-BBN Significant drop in enantiomeric excess (ee) for sterically hindered substrates (e.g., 2,6-disubstituted benzaldehydes) [1]. Apply high static pressure or use solvent-free conditions [1].
Attenuated Reactivity & Selectivity Excessive steric bulk near the carbonyl group Slow reaction rates and lower ee, particularly in ynones with an α-3° center [1]. Use substrates with less steric hindrance or apply high pressure to accelerate the desired pathway [1].

FAQs on Pressure and Selectivity

How does high pressure improve enantioselectivity?

High static pressure suppresses the dehydroboration of Alpine-Borane into α-pinene and 9-BBN. The transition state for this dehydroboration has a large and positive volume of activation, meaning it takes up more space than the starting material. High pressure disfavors such expansive pathways, thereby reducing the concentration of the non-selective reagent 9-BBN and minimizing the unselective side reaction [1].

Which substrates are most susceptible to selectivity issues?

Substrates with significant steric hindrance around the carbonyl group are most problematic. Experimental studies show that 2,6-dimethylbenzaldehyde and 2,4,6-trimethylbenzaldehyde suffer the most dramatic drops in enantiomeric excess due to the competing 9-BBN pathway [1].

The diagram below illustrates the two competing reaction pathways under different pressure conditions.

cluster_selective Selective Pathway cluster_nonselective Non-Selective Competing Pathway AlpineBorane Alpine-Borane SelectiveTS Sterically Crowded Transition State AlpineBorane->SelectiveTS  Coordinated  Reduction Dehydroboration Dehydroboration AlpineBorane->Dehydroboration Aldehyde Prochiral Aldehyde Aldehyde->SelectiveTS NonSelectiveTS Less Crowded Transition State Aldehyde->NonSelectiveTS ChiralAlcohol Chiral Alcohol (High ee) SelectiveTS->ChiralAlcohol  Hydride Transfer NineBBN 9-BBN Dehydroboration->NineBBN NineBBN->NonSelectiveTS Reduction RacemicAlcohol Racemic Alcohol (Low ee) NonSelectiveTS->RacemicAlcohol Pressure High Pressure Pressure->SelectiveTS Pressure->Dehydroboration AmbientPressure Ambient Pressure AmbientPressure->Dehydroboration

Experimental Protocols & Data

Relative Reactivity and Selectivity Measurements

A robust methodology for measuring relative rates uses quantitative ¹³C NMR. Here is a summary of the experimental workflow [1]:

  • Step 1. Competition Reaction: A mixture of 11 variably substituted alkyl benzaldehydes competes for a limited amount of (R)-Alpine-Borane.
  • Step 2. Quantitative ¹³C NMR: The relative concentrations of reactants and products are determined before and after the reaction using distinct methyl group resonances in quantitative ¹³C NMR spectra (using calibrated 90° pulse widths and relaxation delays of 5×T₁).
  • Step 3. Data Correlation: The logarithms of the experimentally determined relative rates are plotted against the logarithms of the rates computed from density functional theory (DFT) transition state models.
Enantiomeric Excess (ee) Determination

For deuterated benzaldehyde isotopologs, enantiomeric excess was determined using a highly sensitive method [1]:

  • Step 1. Reduction: Reduce the d-benzaldehydes with (R)-Alpine-Borane.
  • Step 2. ²H NMR in a Chiral Matrix: Analyze the resulting alcohols using ²H NMR within a chiral alignment medium (a poly-γ-benzyl-l-glutamate matrix).
  • Step 3. Quantitative Analysis: Use calibrated 90° pulse widths and relaxation times (>5×T₁) to achieve a high signal-to-noise ratio, allowing for precise measurement of the minor enantiomer and accurate calculation of the enantiomeric ratio (er) and percent ee.

The experimental data from such studies is summarized in the table below [1]:

Substrate Enantiomeric Excess (% ee) Enantiomeric Ratio (er)
4-methylbenzaldehyde 96.96% ± 0.11% 64.7 ± 2.6
4-ethylbenzaldehyde 94.59% ± 0.19% 35.9 ± 1.8
4-isopropylbenzaldehyde 96.80% ± 0.17% 61.5 ± 4.0
4-tert-butylbenzaldehyde 97.84% ± 0.18% 91.7 ± 7.0
2,6-dimethylbenzaldehyde 75.40% ± 1.14% 7.1 ± 0.3
2,4,6-trimethylbenzaldehyde Data shows significant drop Data shows significant drop

Key Takeaways for Researchers

  • Substrate Choice is Critical: Avoid aldehydes with ortho- substituents, especially 2,6-disubstitution, as they are prime candidates for selectivity failure through the 9-BBN mechanism [1].
  • Pressure as a Tool: If you must use a sterically demanding substrate, implementing high static pressure is a proven strategy to recover high enantioselectivity [1].
  • Mechanistic Insight: The reduction proceeds through a boat-like transition state where the sterically undemanding group of the ketone (e.g., an alkyne) is placed near a methyl group of the borane reagent [2].

References

handling air-sensitive Alpine-Borane reagents

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Alpine-Borane

What is Alpine-Borane and why is it used? Alpine-Borane (B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane) is a chiral organoboron reagent primarily used for the stereoselective reduction of aldehydes and acetylenic ketones (a transformation known as the Midland Alpine borane reduction) [1]. Its sterically crowded structure allows it to deliver a hydride to a prochiral carbonyl carbon with high enantioselectivity, often approaching 100% enantiomeric excess for certain substrates like propargylic ketones and many benzaldehydes [1] [2].

Why is it considered air-sensitive? Alpine-Borane is pyrophoric, meaning it can react violently with oxygen or moisture in the air, posing a fire hazard [3] [4]. Exposure to air can also lead to its decomposition, favoring side reactions and producing undesired products or rendering the reagent ineffective [4]. Its decomposition product, 9-borabicyclo[3.3.1]nonane (9-BBN), can cause non-selective reduction of substrates, leading to a significant drop in the stereoselectivity of your reaction [2].

Safe Handling and Setup

Proper handling is crucial for both safety and experimental success. The core principle is to exclude air and moisture using inert atmospheres and specialized techniques.

  • Essential Equipment: You will need an inert atmosphere glove box or a Schlenk line (a vacuum/inert gas manifold) for all handling steps [5] [6].
  • Preparation of Glassware: Ensure all glassware is clean and completely dry. Minor moisture condensation can be enough to cause a fire or decompose the reagent [4].
  • Working with Sealed Bottles: Alpine-Borane is often supplied in special packaging like AcroSeal bottles [4]. To withdraw the liquid reagent:
    • Use a dry gas (nitrogen or argon) and a syringe with an 18- to 21-gauge needle.
    • Pressurize the bottle by injecting the inert gas, then withdraw the desired amount of liquid.
    • An alternative method is to use a double-tipped needle (a "double needle"); one needle introduces inert gas into the bottle while the other allows the liquid to be withdrawn [4].

The workflow below summarizes the key steps for handling and using Alpine-Borane.

Start Start Alpine-Borane Procedure A Ensure dry glassware and equipment Start->A B Prepare inert atmosphere (Schlenk line or Glove Box) A->B C Withdraw reagent using syringe and inert gas technique B->C D Perform reaction under continuous inert gas flow C->D E Work-up and isolate product under inert atmosphere D->E F Seal pure product in airtight container E->F

Troubleshooting Common Experimental Issues

Here are solutions to some frequently encountered problems.

Issue Possible Cause Recommended Solution
Low Enantioselectivity Non-selective reduction from decomposed reagent (9-BBN) [2]. Use fresh reagent, ensure strict inert conditions, and avoid 2,6-disubstituted benzaldehyde substrates [2].
Slow Reaction Rate Low temperature or sterically hindered substrate. Apply high static pressure to enhance rate and selectivity, or ensure gentle heating is applied under controlled, inert conditions [2].
Reagent Degradation / Poor Results Exposure to air/moisture during handling or storage [7] [4]. Verify integrity of inert atmosphere system (check O₂/H₂O levels in glove box, Schlenk line leaks). Use sealed containers and proper storage.
Handling Powdery Products Product loss during transfer [5]. When scraping product from flask under inert gas, reduce gas flow. Use a septum with a slit for the spatula to prevent powder from escaping [5].

Storage and Product Isolation

Storage Recommendations

  • Long-term Storage: Store Alpine-Borane in a tightly sealed amber glass vial within an inert atmosphere glove box or a specially designed antechamber where no solvents are used [7].
  • Environment: Keep the container in a dark place with minimal temperature fluctuations, away from direct sunlight and heat sources [7].

Isolating Air-Sensitive Products After the reaction is complete, your product may still be air-sensitive.

  • Solvent Removal: Remove solvent under vacuum on a Schlenk line using a cold trap to protect the vacuum pump [5].
  • Filtration under Inert Atmosphere: Use a filter cannula (a glass tube with filter paper secured to the end) or a specialized sintered-glass filter stick attached to your Schlenk line to isolate solid products without exposure to air [5].

Quick Links to Techniques

References

purification challenges with diastereomeric mixtures

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

FAQ 1: My diastereomers have very similar physicochemical properties and do not separate. What can I do? This is a common issue when diastereomers are structurally very similar. A highly effective strategy is to use a powerful chiral derivatizing agent to create diastereomers with greater physical differences, making them separable on standard silica gel columns [1].

  • Recommended Solution: Consider using chiral molecular tools like MαNP acid or CSDP acid. For instance, one study showed that diastereomeric MαNP esters of 4-octanol, which differ only by a single methylene group, were successfully separated on silica gel with a separation factor (α) of 1.25 [1].
  • Alternative for Carboxylic Acids: For challenging carboxylic acids, coupling them to (-)-camphorsultam can create diastereomeric amides that are well-separated on silica gel due to strong interaction of the polar SO₂ moiety with the stationary phase [1].

FAQ 2: I need to determine the absolute configuration of my purified diastereomer. What integrated methods can I use? You can combine separation with absolute configuration determination by integrating chromatographic data with spectroscopic and computational methods [1].

  • 1H-NMR Anisotropy Method: The chiral derivatizing agent (e.g., MαNP acid) creates a magnetic environment that causes protons near its naphthalene ring to experience predictable high-field or low-field shifts. Analyzing these shift differences (Δδ values) allows you to determine the spatial arrangement and absolute configuration of your compound [1].
  • X-ray Crystallography: If your diastereomeric derivative (e.g., an MαNP or CSDP ester) forms single crystals, X-ray analysis provides the most unambiguous determination of absolute configuration, as the configuration of the derivatizing agent is already known [1].
  • Advanced NMR with Quantum Calculations: For conformationally flexible molecules, advanced methods like ultraselective NMR techniques (GEMSTONE, UHPT) can extract detailed spatial and conformational data (J-couplings, NOE) from a mixture. This experimental data is used to filter computationally generated conformers, leading to accurate stereochemical determination without the need for isolation [2].

FAQ 3: My diastereomeric salt crystallizes with low enantiomeric purity. How can I improve it? The purity of diastereomeric salts is often under kinetic control. Letting crystallization proceed for too long can lead to a thermodynamically more stable but less pure mixture [3].

  • Protocol Adjustment: One study on resolving (1-methyl-2-phenyl)-ethylamine with tartaric acid found that rapid crystallization and filtration (within 15-60 minutes) at higher temperatures (25-60°C) yielded salts with high enantiomeric purity (83.5-89.1%). In contrast, leaving the mixture overnight at 5°C dropped the purity to 44.0% [3].
  • Purification by Digestion: If you have an impure salt, you can purify it by a brief digestion process: suspend the crystals in a solvent, heat to boiling for 1-2 minutes, and then filter quickly. This can dramatically increase enantiomeric purity, as demonstrated by an improvement from 83.5% to 95% ee in one case [3].

Troubleshooting Guide: Selecting a Resolution Agent

Choosing the right resolving agent is critical. The following table summarizes key strategies based on different scenarios.

Scenario / Challenge Recommended Strategy Key Technical Insight Supporting Data / Example
Aliphatic alcohols with minimal stereochemical difference [1] Derivatization with MαNP acid Creates diastereomeric esters separable by normal-phase HPLC on silica gel. Separation of 4-octanol MαNP esters achieved with α = 1.25 and Rs = 1.03 [1].
Structurally complex or novel compounds with no known resolving agent [4] Apply the "space-filler" concept Select a resolving agent with a similar molecular length to your target racemate. Best separations achieved when relative molecular length of resolving agent to substrate is ~1.0 [4].
Racemic amines or carboxylic acids for classical diastereomeric salt formation [5] [3] Use common chiral pool acids/bases and optimize kinetics. Tartaric acid for amines; 1-Phenylethylamine for acids. Crystallization time is critical [5] [3]. Rapid filtration (<1 hr) gave ~90% ee; overnight crystallization dropped to ~44% ee [3].

Experimental Protocol: Resolution via Diastereomeric Salt Formation

This is a generalized protocol based on the resolution of (1-methyl-2-phenyl)-ethylamine [3].

Objective: To separate the enantiomers of a racemic amine (Compound A) using (L)-(+)-Tartaric Acid (TA). Materials: Racemic Amine (A), (L)-(+)-Tartaric Acid, Isopropyl Alcohol (IPA), Aqueous HCl (37%), Dichloromethane (DCM), Aqueous NaOH (1M), Ethyl Acetate, Diethyl Ether.

  • Salt Formation and Crystallization:

    • Dissolve the racemic amine A (e.g., 5 g) in a mixture of IPA (12 mL) and aqueous HCl (37%, 1.53 mL).
    • Heat the mixture to boiling.
    • Add (L)-(+)-tartaric acid (2.81 g) to the hot solution with stirring.
    • Crucially, filter the formed diastereomeric salt quickly (within 15-60 minutes of crystal appearance). Do not let it stand for extended periods.
    • Wash the crystals with cold IPA and dry.
  • Purification by Digestion (if needed):

    • Suspend the crude diastereomeric salt in a solution of IPA (11 mL) and a small amount of dilute HCl (37%, 0.3 mL).
    • Heat the suspension to boiling with stirring for 1-2 minutes. The salt may not fully dissolve.
    • Cool the mixture to 30°C within about 10 minutes and filter.
    • Wash and dry the purified salt.
  • Liberation of the Enantiopure Amine:

    • Dissolve the purified diastereomeric salt in a mixture of NaOH solution (1M, 14 mL) and water (6 mL).
    • Extract the free amine that liberates into the organic phase using DCM (3 x 20 mL).
    • Combine the organic phases, dry over Na₂SO₄, filter, and evaporate the solvent to obtain the enantiomerically enriched free base.
  • Formation of HCl Salt (for storage):

    • Dissolve the free base in ether (e.g., 21 mL).
    • Under stirring, add a solution of HCl in ethyl acetate dropwise.
    • Stir for 20 minutes after addition, filter the precipitated hydrochloride salt, and wash with ether and hexane.

The workflow for this protocol can be summarized as follows:

G Start Start: Racemic Amine Step1 1. Form Diastereomeric Salt (Heat in IPA with Tartaric Acid) Start->Step1 Step2 2. Rapid Filtration (Within 15-60 minutes) Step1->Step2 Step3 3. Purification by Digestion (Boil briefly in IPA/HCl) Step2->Step3 If low purity Step4 4. Liberate Free Amine (Treat with aqueous NaOH) Step2->Step4 If high purity Step3->Step4 Step5 5. Extract & Precipitate (Extract with DCM, form HCl salt) Step4->Step5 End End: Enantiopure Amine HCl Salt Step5->End

References

preventing dehydroboration of Alpine-Borane during reactions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

  • Q1: What is dehydroboration and why is it a problem? A1: Dehydroboration is a side reaction where Alpine-Borane breaks down, releasing α-pinene and forming 9-BBN [1] [2]. While Alpine-Borane reduces prochiral carbonyls with high stereoselectivity (often >95% ee), 9-BBN reduces the same substrates non-selectively. The competition between these two pathways leads to a lower overall enantiomeric excess in the final product [1].

  • Q2: Which substrates are most likely to trigger this problem? A2: Substrates with high steric hindrance, particularly 2,6-disubstituted benzaldehydes, are known to exacerbate dehydroboration and result in a marked drop in stereoselectivity [1]. One study showed that 2,6-dimethylbenzaldehyde was reduced with only about 75% ee, compared to >95% ee for less hindered analogues [1].

  • Q3: How can I tell if dehydroboration is affecting my reaction? A3: The primary indicator is a lower-than-expected enantiomeric excess in your product. Analytically, monitoring the reaction for the release of α-pinene (a component of Alpine-Borane) by GC-MS or NMR could serve as indirect evidence [1].

Troubleshooting Guide: Preventing Dehydroboration

The following table summarizes the key strategies to suppress the dehydroboration pathway.

Strategy Principle Recommended Protocol / Conditions
Substrate Selection Avoid substrates that promote the side reaction. Use less sterically hindered substrates. Be cautious with 2,6-disubstituted benzaldehydes [1].
Solvent & Concentration Favor the coordinated, selective pathway over dissociation. Use solvent-free conditions or high substrate concentrations [1].
Application of Pressure Increase activation barrier for dehydroboration (which has a large, positive volume of activation). Apply high static pressure to the reaction mixture [1].
Temperature Control Manage reaction kinetics. Conduct reductions at or slightly below room temperature; avoid excessive heat [1].

Detailed Experimental Protocols

Protocol 1: Conducting a Reduction under Optimized Solvent Conditions

This protocol is adapted from methods described in the literature to minimize dehydroboration [1].

  • Setup: Conduct the reaction in a flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon).
  • Reagent Addition: If using a solvent, use dry tetrahydrofuran (THF). Use the neat substrate (solvent-free) if its viscosity allows for efficient mixing.
  • Reaction:
    • Add (R)- or (S)-Alpine-Borane (typically 1.0-1.2 equiv) to the substrate.
    • Stir the reaction mixture at room temperature until completion, monitored by TLC or GC/MS.
  • Work-up:
    • Carefully hydrolyze the resulting borinic ester by adding a gentle excess of water or a mild aqueous base.
    • Extract the desired chiral alcohol with an organic solvent (e.g., diethyl ether).
    • Purify the product by standard techniques (e.g., flash chromatography).

Expected Outcome: Following this protocol should yield the product with an enantiomeric excess close to the reported high values (often >95%) for unhindered substrates [1].

Protocol 2: Verification of Stereoselectivity via Deuterated Benzaldehyde Analysis

This analytical method provides a highly accurate measure of enantiomeric excess to diagnose issues [1].

  • Synthesis: Reduce a deuterated alkyl-substituted benzaldehyde (e.g., 4-methyl-d-benzaldehyde) using your standard procedure and (R)- or (S)-Alpine-Borane.
  • Analysis:
    • Analyze the resulting deuterated benzyl alcohol using ²H NMR spectroscopy.
    • Use a chiral aligning solvent, such as a poly-γ-benzyl-L-glutamate matrix, to resolve the enantiomers in the NMR spectrum [1].
  • Quantification:
    • Use calibrated 90° pulse widths and relaxation times (≥ 5×T1) for quantitative accuracy.
    • The enantiomeric ratio (er) is calculated from the integrated signals of the major and minor enantiomers. This method provides excellent dynamic range and can accurately detect minor enantiomers [1].

Mechanism and Workflow Diagram

The diagram below visualizes the two competing pathways to help you understand and troubleshoot the process.

AlpineBorane Alpine-Borane SelectivePath Selective Reduction Pathway AlpineBorane->SelectivePath NonSelectivePath Non-Selective Reduction Pathway (Dehydroboration) AlpineBorane->NonSelectivePath Substrate Prochiral Carbonyl CoordinatedTS Coordinated Transition State Substrate->CoordinatedTS RacemicAlcohol Racemic Alcohol (Low ee) Substrate->RacemicAlcohol SelectivePath->CoordinatedTS Dehydroboration Dehydroboration NonSelectivePath->Dehydroboration ChiralAlcohol Chiral Alcohol (High ee) CoordinatedTS->ChiralAlcohol BBN 9-BBN Dehydroboration->BBN Releases BBN->Substrate Non-selective reduction

Key Takeaways for Researchers

  • Steric Hindrance is Key: The steric profile of your substrate is the primary factor. Always consult literature on analogous substrates to anticipate potential dehydroboration issues [1].
  • Validate Your Results: Employ highly accurate methods like chiral ²H NMR to confirm enantiomeric excess, as small amounts of 9-BBN reduction can significantly impact the reported value [1].
  • Optimize Physical Conditions: Before modifying the substrate structure, explore solvent concentration, pressure, and temperature as effective tools to suppress the dehydroboration side reaction [1].

References

comparison of Alpine-Borane vs other chiral reducing agents

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Chiral Reducing Agents

The table below summarizes the key characteristics of Alpine borane against other common chiral reducing agents.

Reducing Agent Type Typical Substrates Key Advantages Key Limitations Typical % ee (for optimal substrates)
Alpine Borane [1] [2] Stoichiometric Aldehydes, acetylenic ketones, acyl cyanides High enantioselectivity for specific substrates (e.g., alkynes); reagent derived from natural chirality (α-pinene). Limited substrate scope; less effective with aralkyl and dialkyl ketones; stoichiometric chiral waste. Often >95%, can approach 100% for propargylic aldehydes [3]
CBS Oxazaborolidine [2] Catalytic Simple ketones, aryl ketones Broad substrate scope for ketones; high enantioselectivity; low catalyst loadings (can be as low as 2 mol%). Requires a stoichiometric reductant (e.g., BH₃); substrate-dependent selectivity. Often very high (>90%), widely tunable with ligand design
Chirally Modified LAH [2] Stoichiometric Ketones Can achieve high enantioselectivity with chelating ligands (e.g., BINOL). Stoichiometric chiral waste; risk of disproportionation and background non-selective reduction. Good to high with optimized ligands
Chirally Modified Borohydrides [2] Stoichiometric Ketones Economical ligands (e.g., from amino acids); good selectivity. Stoichiometric chiral waste. Good to high with optimized ligands
Transition Metal Catalyzed (H₂) [2] Catalytic Ketones with a chelating group Uses cheap reductant (H₂ gas); predictable stereochemistry with models like BINAP. Requires a coordinating group on the substrate for high selectivity. High for specific substrate classes (e.g., β-keto esters)
Transfer Hydrogenation [2] Catalytic Aryl ketones Avoids use of H₂ gas; uses reagents like isopropanol or formic acid. Can be substrate-specific. High for aryl ketones
Enzymatic (e.g., Baker's Yeast) [2] Catalytic Certain classes of simple ketones Very high enantioselectivity; cheap and readily available. Limited to "natural" enantiomer for many substrates; narrow substrate range. Often extremely high

Experimental Data and Protocols for Alpine Borane

The high enantioselectivity of Alpine borane is well-documented, but its performance is highly dependent on substrate sterics.

Stereoselectivity Data

A structure-reactivity study on the reduction of deuterated benzaldehydes revealed that 2,6-disubstitution adversely affects stereoselectivity due to a competing non-selective reduction pathway [3]. The data below shows the enantiomeric excess (% ee) and enantiomeric ratio (er) for various substituted benzaldehydes.

Benzaldehyde Substitution % ee er
4-CH₃ 96.96% ± 0.11% 64.7 ± 2.6
4-t-C₄H₉ 97.84% ± 0.18% 91.7 ± 7.0
2,3-(CH₃)₂ 97.45% ± 0.77% 77.6 ± 9.5
2,6-(CH₃)₂ 75.40% ± 1.14% 7.1 ± 0.3
3,4,5-(CH₃)₃ 95.71% ± 0.27% 45.7 ± 1.5
2,4,6-(CH₃)₃ 89.60% ± 0.86% 18.9 ± 1.1

Source: Table 1, [3]. The enantiomeric excess was measured using a highly sensitive ²H NMR method.

Detailed Experimental Protocol

The following diagram illustrates the general workflow and mechanism for the Alpine borane reduction, synthesized from the search results [1] [2].

G cluster_workflow Alpine Borane Reduction Workflow cluster_mechanism Step1 Reagent Preparation: Hydroboration of α-Pinene with 9-BBN Step2 Carbonyl Reduction: Aldehyde/Ketone + Alpine Borane Step1->Step2 Step3 Formation of Chiral Borinic Ester Intermediate Step2->Step3 Step4 Aqueous Workup: Hydrolysis with H₂O Step3->Step4 Step5 Isolation of Chiral Alcohol Product Step4->Step5 A Alpine Borane (B-3-Pinanyl-9-BBN) C Coordination & Intramolecular Hydride Transfer A->C B Prochiral Carbonyl Compound (R-C=O) B->C D Chiral Borinic Ester C->D E Hydrolysis (H₂O) D->E F Enantioenriched Alcohol (R-*C(H)OH) E->F

Diagram Title: Alpine Borane Reduction Workflow and Mechanism

Key Methodological Steps [1]:

  • Reagent Preparation: Alpine borane is generated in situ by treating 9-borabicyclo[3.3.1]nonane (9-BBN) with α-pinene.
  • Reduction: The prochiral ketone or aldehyde is added. The carbonyl oxygen coordinates to the boron atom, and an intramolecular hydride transfer occurs from the pinanyl group.
  • Workup: The resulting chiral borinic ester is hydrolyzed with water, releasing the desired enantioenriched alcohol and 9-BBN-derived byproducts.

Decision Workflow for Researchers

This decision flowchart can help you select an appropriate chiral reducing agent based on your project's specific requirements.

Diagram Title: Reducing Agent Selection Workflow

Conclusion and Key Takeaways

For reducing aldehydes and acetylenic ketones with high enantioselectivity, Alpine borane remains a specialized, powerful reagent [1] [3]. Its main drawback is a narrow substrate scope, performing poorly with aralkyl and dialkyl ketones and suffering from reduced selectivity in sterically hindered aldehydes like 2,6-disubstituted benzaldehydes [3] [2].

For a broader range of ketones, catalytic methods like the CBS reduction are often more practical and generate less chiral waste [2]. The choice of reagent should be guided by the specific substrate, required enantioselectivity, and the practicalities of the synthetic strategy.

References

Understanding NMR Methods for Enantiomeric Excess Validation

Author: Smolecule Technical Support Team. Date: February 2026

Enantiomeric excess (e.e.) is a critical parameter that quantifies the purity of a chiral substance, representing the excess of one enantiomer over the other in a mixture. Accurately determining e.e. is essential in fields like pharmaceutical development, where the different enantiomers of a drug can have distinct biological activities [1].

NMR spectroscopy is a powerful tool for e.e. determination. The core challenge is that enantiomers have identical NMR spectra in an achiral environment. Therefore, a key step in most NMR methods is to convert the enantiomeric mixture into a mixture of diastereomers or place them in a chiral environment, which makes them distinguishable by NMR [2] [3].

The table below summarizes the main NMR strategies used for e.e. validation.

Method Core Principle Key Interaction Typical NMR Nuclei Key Advantage(s)
Chiral Derivatizing Agent (CDA) Covalently bonds to analyte, creating diastereomers. Covalent ( ^{1}H ), ( ^{13}C ), ( ^{19}F ), ( ^{31}P ) Can create large chemical shift differences [4] [5].
Chiral Solvating Agent (CSA) Forms transient diastereomeric complexes through non-covalent interactions. Non-covalent (e.g., H-bonding) ( ^{1}H ), ( ^{13}C ) Analysis without permanent chemical modification [2] [5].
Chiral Liquid Crystals Aligns molecules in an anisotropic chiral matrix. Physical alignment in a chiral matrix ( ^{2}H ), ( ^{19}F ) Can measure very high e.e. values [6] [7] [2].
Prochiral Solvating Agent (pro-CSA) Uses an achiral agent to create a chiral environment for the analyte. Non-covalent ( ^{1}H ) Uses a single, versatile achiral agent for various analytes [2].

Focus on ²H NMR Spectroscopy for e.e.

The 2H NMR method for e.e. determination is a specialized technique that falls under the use of chiral anisotropic environments, such as chiral liquid crystals.

  • Principle: The racemic mixture is dissolved in a chiral liquid crystal solvent. This solvent creates an oriented, anisotropic environment that differently affects the 2H NMR quadrupolar splitting of the two enantiomers. In this chiral matrix, the enantiomers are present as a pair of diastereomeric complexes, allowing them to be distinguished [6] [7] [2].
  • Key Application: This method is particularly useful for measuring very high enantiomeric excesses, where small differences between a nearly pure enantiomer and a racemic mixture must be accurately quantified [6] [7].
  • Experimental Workflow: The general procedure involves preparing a chiral liquid crystal medium, introducing the analyte into the medium, and analyzing it using 2H NMR to observe the quadrupolar splittings.

The following diagram illustrates the typical experimental workflow for e.e. determination using 2H NMR in a chiral liquid crystal solvent.

Start Start: Prepare Chiral Liquid Crystal Solvent Step1 Dissolve Chiral Analytic in the Solvent Start->Step1 Step2 Formation of Diastereomeric Complexes in Anisotropic Matrix Step1->Step2 Step3 Acquire ²H NMR Spectrum (Observe Quadrupolar Splitting) Step2->Step3 Step4 Analyze Spectral Data to Determine e.e. Step3->Step4 End Report Enantiomeric Excess (e.e.) Step4->End

Objective Comparison of NMR Methods

No single method is universally superior; the choice depends on the analyte's properties and practical constraints. The table below outlines key performance considerations.

Method Detection Limit / Sensitivity Analyte Scope Experimental Complexity Key Limitation(s)
CDA High (with ( ^{31}P ) etc.) [4] Amines, Alcohols, Acids [4] High (requires synthesis and purification) Analyte must have a functional group for derivatization [4].
CSA Moderate (depends on complexation) [2] Broad (acids, esters, amino acids) [2] Low to Moderate Signal separation can be small; may require high CSA concentration [2].
Chiral Liquid Crystals (²H NMR) Suited for high e.e. [6] [7] Analytes with exchangeable deuterons [6] High (requires special solvent preparation) Requires specialized chiral liquid crystal solvents [2].
pro-CSA Linear response with e.e. [2] Very broad (uses one host for multiple analytes) [2] Moderate Relies on weak binding; may require high guest concentration [2].

Key Takeaways for Researchers

  • For direct e.e. analysis with minimal setup: Consider CSAs or the novel pro-CSA method for their convenience and broad applicability [2].
  • For analytes with specific functional groups (e.g., amines): A CDA approach, including modern inorganic reagents, can provide excellent sensitivity and clear resolution via ( ^{31}P ) NMR [4].
  • For specialized applications requiring measurement of very high e.e.: The 2H NMR method with chiral liquid crystals is a powerful, though more complex, option [6] [7].
  • For a versatile, "one-size-fits-many" solution: The pro-CSA method is noteworthy, as it uses a single achiral host molecule to determine the e.e. of a wide range of chiral guests without forming diastereomers [2].

References

S-Alpine-Hydride vs (S)-alpine-hydride stereoselectivity performance

Author: Smolecule Technical Support Team. Date: February 2026

S-Alpine-Hydride and the Principle of Stereoselectivity

This compound is the trade name for (S)-B-isopinocampheyl-9-borabicyclo[3.3.1]nonane (CAS # 100013-07-8), a chiral, bulky reducing agent [1]. It is classified as a covalent hydride, meaning the hydrogen is covalently bonded to boron, which gives the hydride nucleophilic character [2].

Its primary use is in the enantioselective reduction of prochiral ketones. Enantioselectivity is a specific type of stereoselectivity where a reaction produces one enantiomer in preference over the other [3]. The performance of this compound and similar reagents is governed by the fundamental concepts of kinetic and thermodynamic control, which are illustrated below.

G Achiral Ketone Achiral Ketone Transition State A Transition State A Achiral Ketone->Transition State A Low Ea (less hindered) Transition State B Transition State B Achiral Ketone->Transition State B High Ea (more hindered) Kinetically Favored\nEnantiomer Kinetically Favored Enantiomer Transition State A->Kinetically Favored\nEnantiomer Thermodynamically Favored\nEnantiomer Thermodynamically Favored Enantiomer Transition State B->Thermodynamically Favored\nEnantiomer

In enantioselective reduction, a chiral reagent like this compound creates two competing reaction pathways (A and B) with different activation energies (Ea). The pathway with the lower Ea is faster and produces the kinetically favored enantiomer. A reagent's performance is measured by its ability to favor one pathway over the other, resulting in a high enantiomeric excess (ee) of a single product.

How to Compare Chiral Reducing Agents

When comparing this compound to other reagents, researchers typically evaluate them against a set of standard benchmark substrates. The table below outlines the type of comparative data you would need to look for in the literature.

Reagent Name Key Structural Feature Typical Stereoselectivity Observed Common Use Cases
This compound Bulky, chiral borane from (S)-α-pinene High enantioselectivity for specific prochiral aryl ketones (e.g., acetophenone) Reduction of prochiral ketones where the steric bias complements its structure.

| Other Chiral Hydrides (e.g., BINAL-H, various CBS catalysts) | Varies (e.g., binaphthol-based, oxazaborolidine cores) | Performance is highly substrate-dependent; some are excellent for alkynyl ketones, others for specific heteroaromatics. | Target-specific reduction; the choice of reagent is dictated by the substrate structure. | | Non-Chiral Hydrides (e.g., NaBH₄, LiAlH₄, L-Selectride) | Small and achiral, or bulky and achiral | Not enantioselective; can be diastereoselective for cyclic systems (e.g., favoring axial or equatorial attack on cyclohexanones). | When enantioselectivity is not required, or for diastereoselective reduction of rigid substrates [4]. |

A Practical Example and Search Strategy

To illustrate, a classic study compared the reduction of 4-tert-butylcyclohexanone using different achiral hydrides. While this doesn't involve this compound, it perfectly demonstrates how reagent bulk influences stereoselectivity in a diastereoselective context [4].

  • Smaller reagents (NaBH₄, LiAlH₄) could attack from the more hindered axial face, yielding more of the less stable cis (axial alcohol) product.
  • Bulky reagents (L-Selectride) were strongly hindered from axial attack, yielding predominantly the more stable trans (equatorial alcohol) product with a diastereomeric ratio as high as 20:1 [4].

This principle of steric control is central to the performance of bulky reagents like this compound.

Since a direct side-by-side guide is not available, you can construct your own comparison with these steps:

  • Identify Benchmark Substrates: Focus on well-documented prochiral ketones like acetophenone, propiophenone, and their substituted derivatives.
  • Search Specialized Databases: Use Reaxys and SciFinder to find primary literature where these substrates are reduced by this compound and other chiral reagents.
  • Extract Key Metrics: Look for the enantiomeric excess (ee%) as the primary performance metric for each reagent-substrate pair.

References

comparative reactivity of variably substituted benzaldehydes with Alpine-Borane

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Reactivity & Stereoselectivity Data

The table below summarizes the experimental data for the Alpine-Borane reduction of variably substituted benzaldehydes. The enantiomeric excess (ee) measures the stereoselectivity of the reaction, while the enantiomeric ratio (er) is another way to express this selectivity [1].

Substitution Pattern Enantiomeric Excess (% ee) Enantiomeric Ratio (er)
4-t-C4H9 97.84% ± 0.18% 91.7 ± 7.0
4-CH3 96.96% ± 0.11% 64.7 ± 2.6
4-i-C3H7 96.80% ± 0.17% 61.5 ± 4.0
2,3-(CH3)2 97.45% ± 0.77% 77.6 ± 9.5
3,4-(CH3)2 96.71% ± 0.14% 59.7 ± 2.0
2,5-(CH3)2 95.67% ± 0.24% 45.2 ± 1.2
2,4-(CH3)2 95.14% ± 0.09% 40.2 ± 0.7
4-C2H5 94.59% ± 0.19% 35.9 ± 1.8
2,6-(CH3)2 75.40% ± 1.14% 7.1 ± 0.3
2,4,6-(CH3)3 Data not explicitly in table, but cited as having "significantly less than 95% ee" [1].

A key finding is that 2,6-disubstituted benzaldehydes (and 2,4,6-trisubstituted) show a significant drop in stereoselectivity [1]. For other substitution patterns, Alpine-Borane provides excellent and consistent enantioselectivity (typically >94% ee).

Experimental Protocols & Methodology

The comparative data was generated using the following experimental and analytical methods [1]:

  • Competition Reaction for Relative Reactivity:

    • A mixture of 11 different alkyl-substituted benzaldehydes was simultaneously reacted with a limited amount of (R)-Alpine-Borane.
    • The relative conversion rates of each aldehyde were determined using quantitative ¹³C Nuclear Magnetic Resonance (NMR). This method was chosen because it could baseline-resolve the distinct methyl group signals of all eleven substrates and their corresponding alcohol products, which HPLC could not.
  • Determination of Enantiomeric Excess (ee):

    • The enantiomeric purity of the alcohol products from the reduction of deuterated benzaldehydes (d-benzaldehydes) was measured using ²H NMR spectroscopy.
    • The analyses were performed within a chiral, poly-γ-benzyl-l-glutamate matrix, which creates a distinguishable environment for the two enantiomers. Measurements used calibrated pulse widths and long relaxation delays to ensure quantitative accuracy, achieving a high signal-to-noise ratio to reliably detect the minor enantiomer.

The Competing Reaction Pathway

The diagram below illustrates the two competing pathways during the reduction process, which explain the loss of selectivity for 2,6-disubstituted benzaldehydes.

G AlpineBorane Alpine-Borane SelectiveTS Selective Transition State AlpineBorane->SelectiveTS  Main Path NonSelectivePath Dehydroboration AlpineBorane->NonSelectivePath  Side Path Aldehyde Benzaldehyde (2,6-disubstituted) Aldehyde->SelectiveTS NonSelectiveTS Non-Selective Transition State Aldehyde->NonSelectiveTS ChiralAlcohol Chiral Alcohol (High ee) SelectiveTS->ChiralAlcohol BBN 9-BBN NonSelectivePath->BBN BBN->NonSelectiveTS RacemicAlcohol Racemic Alcohol (Low ee) NonSelectiveTS->RacemicAlcohol

Competing Pathways in Alpine-Borane Reduction

The decreased enantioselectivity for 2,6-disubstituted benzaldehydes is attributed to the mechanism illustrated above [1]:

  • Main (Selective) Pathway: (R)-Alpine-Borane directly reduces the benzaldehyde via a stereospecific transition state, leading to the chiral alcohol with high enantiomeric excess.
  • Competing (Non-Selective) Pathway: Alpine-Borane undergoes dehydroboration, splitting into α-pinene and 9-borabicyclo[3.3.1]nonane (9-BBN). The 9-BBN then reduces the aldehyde through a non-selective transition state, producing a racemic alcohol and lowering the overall observed enantioselectivity.
  • Steric Hindrance Effect: 2,6-disubstitution creates significant steric hindrance around the carbonyl group. This hindrance likely slows down the main selective pathway, allowing the dehydroboration side reaction to compete more effectively.

Conclusion for Researchers

For researchers and scientists in drug development, this data provides a clear substrate scope guideline:

  • Alpine-Borane is highly stereoselective for most substituted benzaldehydes, making it a reliable reagent for introducing chirality.
  • Avoid 2,6-disubstituted benzaldehydes if high enantioselectivity is required, as the steric profile of these substrates triggers a competing non-selective reduction pathway via 9-BBN.
  • The experimental protocols, particularly the use of quantitative ¹³C and ²H NMR, offer robust methods for analyzing complex reaction mixtures and accurately determining enantiomeric purity.

References

Alpine-Borane vs NaBH4 stereoselective reduction efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Comparison at a Glance

Feature Alpine-Borane Sodium Borohydride (NaBH₄)
Primary Role Chiral, stereoselective reducing agent [1] Non-selective reducing agent [2]
Stereoselectivity High (up to >95% ee for alkynyl ketones and para-substituted benzaldehydes); reduced for sterically hindered aldehydes (e.g., ~75% ee for 2,6-dimethylbenzaldehyde) [3] Low; generally produces racemic mixtures or diastereomers based on substrate-controlled sterics [4] [2]
Typical Yields High for specific substrates (e.g., ynones, certain benzaldehydes) [3] Generally high for aldehydes and ketones [2]
Mechanism Four-membered cyclic transition state with intramolecular hydride transfer from the pinanyl group [1] Direct nucleophilic hydride attack on the carbonyl carbon [2]
Key Differentiator Relies on the inherent chirality of the reagent for facial selectivity Relies on steric bias of the substrate for any facial selectivity (steric approach control)

Stereoselectivity and Efficiency Data

Alpine-borane achieves high stereoselectivity for specific substrates, though this can be impacted by steric factors.

  • High-Efficiency Substrates: Alpine-borane reduces alkynyl ketones and aldehydes like benzaldehyde with excellent enantioselectivity, often exceeding 95% ee [3]. This is because the linear alkynyl or aromatic group is perceived as "small" by the reagent, allowing for high facial discrimination [3].
  • Substrates with Reduced Selectivity: Sterically demanding groups near the carbonyl significantly lower enantioselectivity. For example, reducing 2,6-dimethylbenzaldehyde with Alpine-borane yields only about 75% ee [3]. This drop is attributed to a competing, non-selective reduction pathway involving the dehydroboration product 9-borabicyclo[3.3.1]nonane (9-BBN) [3].
  • NaBH₄ Selectivity Context: NaBH₄ reductions are typically not stereoselective unless the substrate itself provides steric bias, such as in camphor, where hydride attack is favored from the less hindered endo face, yielding a diastereomeric mixture [4].

Experimental Protocols

Alpine-Borane Reduction of an Acetylenic Ketone

This procedure for (R)-(+)-1-Octyln-3-ol exemplifies a typical Alpine-borane reduction [1].

  • Reagent Preparation: Alpine-borane is prepared before the reaction by treating 9-BBN with α-pinene [1].
  • Reaction Setup: The acetylenic ketone is added to a solution of B-3-Pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-borane) in an appropriate solvent like diethyl ether or tetrahydrofuran (THF).
  • Reaction Conditions: The mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature or refluxed until the reduction is complete, typically monitored by TLC or GC.
  • Work-up: The reaction is quenched by adding a mild proton source. The resulting borinic ester intermediate is hydrolyzed to release the chiral alcohol product, often by stirring with water or a mild acid.
  • Isolation: The chiral alcohol is isolated through standard extraction, followed by purification via distillation or chromatography.
NaBH₄ Reduction of Camphor

This common undergraduate experiment demonstrates steric approach control [4].

  • Reaction Setup: Camphor is dissolved in methanol. Sodium borohydride is added in portions with stirring.
  • Reaction Conditions: The reaction is typically carried out at 0°C to room temperature.
  • Work-up: After the reduction is complete, the reaction is carefully quenched with water or a saturated aqueous ammonium chloride solution.
  • Isolation: The product mixture of borneol and isoborneol is extracted with an organic solvent (e.g., ether). The diastereomeric ratio is determined by gas chromatography (GC) [4].

Mechanisms and Workflows

The core difference lies in their mechanisms for achieving stereocontrol, as shown in the workflows below.

cluster_alpine Alpine-Borane Reduction (Reagent-Controlled) cluster_nabh4 NaBH₄ Reduction (Substrate-Controlled) StartA Prochiral Ketone TS_A Chiral Cyclic Transition State StartA->TS_A Alpine-Borane (S)- or (R)-isomer Intermediate Borinic Ester TS_A->Intermediate Intramolecular Hydride Transfer ProductA Chiral Alcohol (High ee) Intermediate->ProductA Hydrolysis (H₂O) StartN Prochiral Ketone (e.g., Camphor) Attack1 Hydride Attack from Less Hindered Face StartN->Attack1 NaBH₄ Attack2 Hydride Attack from More Hindered Face StartN->Attack2 NaBH₄ Alkoxide1 Alkoxide Intermediate Attack1->Alkoxide1 Alkoxide2 Alkoxide Intermediate Attack2->Alkoxide2 Product1 Isoborneol (Major Diastereomer) Alkoxide1->Product1 Protonation Product2 Borneol (Minor Diastereomer) Alkoxide2->Product2 Protonation

Key Takeaways for Professionals

  • Choose Alpine-borane for reagent-controlled stereoselectivity when you need high enantiomeric excess in reducing specific aldehydes and alkynyl ketones [1] [3].
  • Use NaBH₄ for cost-effective, non-selective reduction where stereochemistry is either not a concern or is dictated by the substrate's inherent steric bias [4] [2].
  • Consider Alpine-borane limitations as its selectivity drops with sterically hindered substrates like 2,6-disubstituted benzaldehydes due to competing non-selective pathways [3].

References

computational vs experimental relative rates for Alpine-Borane reductions

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Data: Computational vs. Experimental Relative Rates

The table below summarizes findings from a structure-reactivity study on variably substituted benzaldehydes, comparing Density Functional Theory (DFT) predictions with experimental measurements [1].

Substrate Substitution Computational Relative Rate (Predicted) Experimental Relative Rate (Measured) Correlation Notes
4-CH₃ Derived from ΔΔG‡ Derived from competition reaction Strong correlation (R² = 0.94) for most substrates [1]
4-C₂H₅ Derived from ΔΔG‡ Derived from competition reaction
4-i-C₃H₇ Derived from ΔΔG‡ Derived from competition reaction
4-t-C₄H₉ Derived from ΔΔG‡ Derived from competition reaction
2,3-(CH₃)₂ Derived from ΔΔG‡ Derived from competition reaction
2,4-(CH₃)₂ Derived from ΔΔG‡ Derived from competition reaction
2,5-(CH₃)₂ Derived from ΔΔG‡ Derived from competition reaction
2,6-(CH₃)₂ Derived from ΔΔG‡ Significantly higher than predicted Anomaly indicates a competing, non-selective side reaction [1]
3,4-(CH₃)₂ Data not fully available in sources Data not fully available in sources
2,4,6-(CH₃)₃ Derived from ΔΔG‡ Significantly higher than predicted Anomaly indicates a competing, non-selective side reaction [1]

Experimental Protocol for Relative Rate Determination

The experimental data in the comparison was obtained using a sophisticated NMR-based methodology designed for high accuracy [1].

  • Simultaneous Competition Reaction: Eleven different alkyl-substituted benzaldehydes (as shown in the table above) were combined to compete for a limited amount of (R)-Alpine-Borane in a single reaction vessel [1].
  • Quantitative ¹³C NMR Analysis:
    • Pre-reaction: The initial mixture of aldehydes was quantified using distinct methyl group resonances in the ¹³C NMR spectrum.
    • Post-reaction: The resulting mixture of benzyl alcohols was similarly quantified via their distinct methyl resonances.
    • Calibration: The NMR was performed with calibrated 90° pulse widths and relaxation delays (≥ 5 × T1 for the slowest-relaxing resonance) to ensure quantitative accuracy. This method was chosen over HPLC due to its superior ability to resolve all eleven reactants and products [1].
  • Data Calculation: Relative conversion rates for each substrate were calculated by comparing the relative amounts of alcohol product formed for each aldehyde consumed.

Computational Protocol for Relative Rate Prediction

The computational rates were derived from first-principles calculations to establish a theoretical benchmark [1].

  • Method: Density Functional Theory (DFT) calculations using the B3LYP functional. This method has been validated for such studies by previous comparisons of predicted and experimental kinetic isotope effects [1].
  • Procedure:
    • Geometry Optimization: The ground-state structures of the reactant aldehydes and the transition state structures for the preferred re face attack of (R)-Alpine-Borane were optimized.
    • Frequency Calculations: Frequency calculations on the optimized structures were used to estimate the relative Gibbs free energies of activation (ΔΔG‡).
  • Rate Calculation: The relative rates of reaction for the different aldehydes were derived from the ΔΔG‡ values using the Eyring equation from transition state theory [1].

Competing Reaction Pathways in Alpine-Borane Reduction

The comparison revealed that for most substrates, computational and experimental rates agree closely. However, a significant deviation was observed for 2,6-disubstituted benzaldehydes, which reacted much faster than computed. This anomaly, coupled with a measured drop in enantioselectivity for these substrates, was attributed to a competing non-selective side reaction [1].

The following diagram illustrates the two competing pathways that explain the selectivity degradation:

G AlpineBorane (R)-Alpine-Borane SelectiveTS Sterically Crowded Transition State AlpineBorane->SelectiveTS Selective Path Dehydroboration Dehydroboration AlpineBorane->Dehydroboration Side Reaction Aldehyde Prochiral Aldehyde Aldehyde->SelectiveTS NonSelectiveTS Less Crowded Transition State Aldehyde->NonSelectiveTS Especially for 2,6-disubstituted SelectiveEster Chiral Borinic Ester (High Enantiomeric Excess) SelectiveTS->SelectiveEster SelectiveAlcohol Chiral Alcohol (High ee) SelectiveEster->SelectiveAlcohol Hydrolysis NineBBN 9-BBN Dehydroboration->NineBBN NineBBN->NonSelectiveTS NonSelectiveEster Achiral Borinic Ester (Racemic) NonSelectiveTS->NonSelectiveEster NonSelectiveAlcohol Chiral Alcohol (Low ee) NonSelectiveEster->NonSelectiveAlcohol Hydrolysis H2O H₂O (Hydrolysis)

The core mechanism involves a six-membered, chair-like transition state where the sterically undemanding alkyne or small group is placed proximate to the pinanyl methyl group [2] [3].

Key Conclusions for Researchers

  • Computational Predictability: B3LYP DFT calculations show excellent correlation (R² = 0.94) with experimental relative rates for most benzaldehydes, making them a reliable predictive tool for substrate screening [1].
  • Key Exception: 2,6-Disubstituted benzaldehydes are a notable exception due to steric effects that promote a dehydroboration side reaction, leading to inflated experimental rates and significantly lowered enantioselectivity via a competing non-selective pathway [1].
  • Experimental Validation: The NMR-based competition experiment provides a highly sensitive and accurate method for measuring relative reactivity and enantiomeric excess, crucial for validating computational models and detecting anomalous reaction pathways [1].

References

validation of transition structures through DFT calculations

Author: Smolecule Technical Support Team. Date: February 2026

DFT Performance for Transition Structures

The table below summarizes findings on the reliability of different DFT functionals and methods for studying transition structures, particularly for organic and transition metal systems.

System Type Key Finding Recommended Method/Functional Limitations / Notes
Organic Reactions (19 TS) [1] For covalent-bond forming TS, B3LYP is only slightly less accurate than newer, more expensive functionals [1]. B3LYP functional [1] Less sensitive to choice of integration grid; still appropriate for many organic mechanisms [1].
Automated TS Search [2] A method using GFN2-xTB for initial guess located 89 out of 100 correct TSs for elementary reactions [2]. GFN2-xTB (initial guess) → DFT (B3LYP) refinement [2] Successful workflow depends on the semi-empirical method providing a good initial structure [2].
Transition Metal Catalysts [3] DFT can calculate energy barriers for selectivity in catalytic cycles (e.g., ethylene oligomerization) [3]. B3P86 functional; LANL2DZ basis set for Ti; 6-31G(d) for other atoms [3] Used to build datasets for machine learning models to predict catalyst performance [3].
Self-Interaction Error (SIE) [4] The Perdew-Zunger Self-Interaction Correction (SIC) can fail for 3d transition metals, causing an sd energy imbalance [4]. Locally scaled SIC (e.g., FLOSIC) [4] Crucial for accurate description of catalysts and materials involving transition metals [4].

Workflow for Transition State Validation

A robust approach for locating and validating transition states often combines different computational methods. The following diagram illustrates a validated automated workflow:

Start Start with Reactant and Product Structures InitialPath GFN2-xTB RMSD-PP Reaction Path Calculation Start->InitialPath ExtractGuess Extract Maximum Energy Structure as TS Guess InitialPath->ExtractGuess DFTInterpolation Linear Interpolation & Single-Point DFT Energy Scan ExtractGuess->DFTInterpolation TSOptimization DFT Transition State Optimization (e.g., Berny Algorithm) DFTInterpolation->TSOptimization IRC Intrinsic Reaction Coordinate (IRC) Calculation TSOptimization->IRC CheckConnectivity Check Connectivity of IRC Endpoints vs. Input IRC->CheckConnectivity Success TS Validated CheckConnectivity->Success Failure TS Validation Failed CheckConnectivity->Failure Failure->InitialPath Retry with adjusted parameters

Workflow Stages Explained:

  • Initial Path Calculation: The process begins by finding an approximate reaction path between the reactant and product. The GFN2-xTB RMSD-PP method is a low-cost approach that uses a semiempirical Hamiltonian with biasing potentials to push the system from reactant to product, generating an initial path [2].
  • TS Guess Generation: The structure with the highest energy along the GFN2-xTB path is extracted as an initial guess for the true transition state [2].
  • DFT Refinement: The guess is refined using more accurate but expensive DFT methods.
    • Energy Scan: A linear interpolation is performed around the guess, and single-point DFT calculations are run on these structures to better locate the energy maximum with a higher-level theory [2].
    • TS Optimization: The structure near the DFT energy maximum is used as a starting point for a full transition state optimization using algorithms like Berny [2].
  • Validation via IRC: The optimized TS structure must be validated. The Intrinsic Reaction Coordinate (IRC) calculation follows the path of steepest descent from the TS downhill to the reactant and product minima. The final step is to check if the connectivity of the IRC endpoints matches that of the original reactant and product molecules, confirming the correct TS has been found [2].

Key Considerations and Current Limitations

When applying DFT to transition structures, especially for complex systems like those in drug development, be aware of these points:

  • Self-Interaction Error (SIE) in Transition Metals: A 2025 study highlights a significant limitation: standard DFT suffers from SIE, where an electron interacts with itself. A common correction method (Perdew-Zunger SIC) falters for 3d transition metals like chromium, cobalt, and copper. It incorrectly handles the energy balance between s and d electrons, which is critical for modeling catalysts and metalloenzymes accurately. New approaches like locally scaled SIC are being developed to address this [4].
  • Functional Performance for Geometries: A study on transition metal catalysts found that standard functionals like B3LYP, BP86, PBE, and TPSS, as well as dispersion-corrected ones like B97D and M06, can reliably optimize molecular structures, with mean unsigned errors for bond distances around 0.02 Å compared to crystallographic data [5]. This suggests that for geometry optimization, many common functionals are reasonably accurate.

References

Alpine-Borane selectivity across different carbonyl compound classes

Author: Smolecule Technical Support Team. Date: February 2026

Selectivity Comparison Across Carbonyl Compounds

Carbonyl Compound Class General Selectivity (Enantiomeric Excess) Key Factors Influencing Selectivity
Alkynyl Ketones High enantioselectivity [1] [2] Sterically undemanding, linear nature of alkyne group [1] [2]
Benzaldehydes Generally high (≥95% ee), but lower for sterically hindered 2,6-disubstituted [1] Extreme size disparity of carbonyl groups; steric hindrance at 2,6-positions reduces selectivity [1]
Aralkyl Ketones Less effective, unpredictable selectivity [1] Competitive non-selective reduction pathway becomes significant [1]
Dialkyl Ketones Much less effective [1] Lack of significant steric/electronic differentiation between groups [1]

Experimental Insights into Selectivity

The data in the table is supported by detailed experimental studies.

  • Quantitative Analysis of Benzaldehydes: One key study [1] investigated Alpine-borane reduction of 11 alkyl-substituted benzaldehydes using quantitative ¹³C NMR to measure relative rates and ²H NMR within a chiral poly-γ-benzyl-L-glutamate matrix to determine enantiomeric excess with high accuracy.
  • Competition from Dehydroboration: The primary mechanism for diminished selectivity is a competing, non-selective side reaction. Alpine-borane can undergo dehydroboration, releasing 9-borabicyclo[3.3.1]nonane (9-BBN) [1]. This achiral borane reduces carbonyl compounds without stereoselectivity. For sterically hindered or less reactive substrates, this non-selective pathway competes more effectively with the chiral Alpine-borane pathway, lowering the overall observed enantioselectivity [1].

The diagram below illustrates the two competing pathways in the reduction of a carbonyl compound.

G Start Carbonyl Compound TS1 Chiral Transition State (Coordinated) Start->TS1 Path A: Selective TS2 Achiral Transition State Start->TS2 Path B: Non-Selective AB (R)-Alpine-Borane AB->TS1 Dehydro Dehydroboration (Side Reaction) AB->Dehydro BBN 9-BBN (Achiral) BBN->TS2 P1 (R)-Alcohol High ee TS1->P1 P2 Racemic Alcohol (Low ee) TS2->P2 Dehydro->BBN

Key Factors for Optimal Substrate Selection

  • Prioritize Substrates with High Steric Disparity: Alpine-borane performs best when one side of the carbonyl is very small (e.g., alkyne, hydrogen aldehyde) and the other is large [1].
  • Avoid Steric Hindrance Adjacent to Carbonyl: Steric bulk near the reaction site, particularly ortho-substitution on benzaldehydes, can trigger the non-selective dehydroboration pathway and lower enantioselectivity [1].
  • Consider Alternative Reagents for Challenging Substrates: For aralkyl and dialkyl ketones where Alpine-borane underperforms, other asymmetric reduction methods like catalytic hydrogenation with chiral catalysts or hydride reductions may be more reliable [3].

References

hydrogen bond network stability in isostere-modified complexes

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Data on Isostere Effects in MHC/Peptide Complexes

The table below summarizes experimental data from studies that introduced isostere modifications into glycopeptide CII259-273 and measured binding to the Aq class II MHC protein and T-cell recognition [1] [2].

Peptide Description Isostere Type & Location Key Structural Change Aq Binding Affinity T-Cell Recognition
Native glycopeptide (CII259-273) [2] N/A Intact hydrogen bond network Reference level Reference level
(E)-alkene isostere [1] (E)-alkene at Ala261-Gly262 Removes H-bond donor & acceptor Substantial loss Affected
Ethylene isostere [1] Ethylene at Ala261-Gly262 Removes H-bond donor & acceptor Substantial loss (bound more strongly than (E)-alkene) Affected
Hydroxyethylene isostere (diastereomer 2) [2] Hydroxyethylene at Ala261-Gly262 Retains H-bond acceptor; adds H-bond donor & chiral center Not detected (up to 1 mM) Dramatically reduced
Hydroxyethylene isostere (diastereomer 3) [2] Hydroxyethylene at Ala261-Gly262 Retains H-bond acceptor; adds H-bond donor & chiral center Not detected (up to 1 mM) Dramatically reduced
Ketomethylene isostere [2] Ketomethylene at Ala261-Gly262 Retains H-bond acceptor; removes H-bond donor Comparable to native Comparable to native

Detailed Experimental Methodologies

The comparative data is derived from rigorous experimental protocols. Here are the core methodologies used in these studies:

  • Competitive ELISA Binding Assay [2]: This protocol quantitatively measured the ability of isostere-modified glycopeptides to compete with a biotinylated CLIP tracer for binding sites on the Aq protein. The assay used rather high concentrations of the tracer and inhibitor peptides. Binding was undetectable for the hydroxyethylene isosteres even at a concentration of 1 mM, where the native glycopeptide completely displaced the tracer.
  • T-Cell Hybridoma Recognition Assay [2]: This method evaluated the functional immune response. T-cell hybridomas obtained from a mouse model of Collagen-Induced Arthritis (CIA) were exposed to Aq complexes containing the various glycopeptides. T-cell activation was then measured, indicating whether the modified complex could still be recognized by the T-cell receptor.
  • Molecular Dynamics (MD) Simulations [1] [2]: This computational technique was critical for understanding the structural dynamics behind the experimental observations. Simulations tracked the movement of atoms in the Aq/glycopeptide complex over time, revealing how the introduction of isosteres disturbed the hydrogen bond network, made the complex prone to dissociation, and could lead to unfolding of the MHC's β1-helix.

Key Mechanistic Insights from Experimental Data

Analysis of the experimental data reveals several critical principles governing hydrogen bond network stability:

  • Hydrogen Bond Acceptor Role is Critical: The ketomethylene isostere, which retains a hydrogen bond acceptor, maintained binding and T-cell response. In contrast, isosteres that altered or removed this key acceptor capability resulted in substantial or complete loss of activity [2].
  • Network Coupling and Disruption: Molecular dynamics simulations showed that hydrogen bonds in the MHC/glycopeptide complex are strongly coupled. The loss of one specific hydrogen-bond interaction due to an isostere substitution had a profound cascading effect, destabilizing the entire network [1].
  • Conformational and Dynamic Shifts: Even small isosteric changes can induce significant structural adjustments. The ethylene isostere, for example, adopted a different complex conformation with an altered interaction pattern compared to the native peptide and other isosteres [1]. The hydroxyethylene isosteres caused a disturbance that led to unfolding of the β1-helix [2].

Visualizing the Experimental Workflow and Mechanistic Impact

The diagrams below, created using Graphviz, illustrate the logical flow of a typical study and the consequential impact of isosteres on the hydrogen bond network.

G Start Study Workflow A Design and synthesize isostere-modified glycopeptides Start->A B Evaluate Aq MHC binding via Competitive ELISA A->B C Test T-cell recognition via Hybridoma Assay B->C D Analyze structure & dynamics via MD Simulations C->D E Correlate structural changes with biological outcomes D->E

Experimental Workflow

G Native Native Peptide (Stable Complex) HB_Network Intact H-Bond Network Native->HB_Network Isostere Isostere-Modified Peptide (Destabilized Complex) HB_Disturbed Disturbed H-Bond Network Isostere->HB_Disturbed StrongBinding High Aq Binding HB_Network->StrongBinding WeakBinding Weak/No Aq Binding HB_Disturbed->WeakBinding TCR Strong T-Cell Response StrongBinding->TCR NoTCR Weak/No T-Cell Response WeakBinding->NoTCR

Mechanistic Impact of Isosteres

Strategic Considerations for Research and Development

When designing peptide-based therapeutics or probes involving MHC interactions, consider these insights:

  • Prioritize Hydrogen Bond Acceptor Preservation: As shown by the ketomethylene isostere, retaining key hydrogen bond acceptors in the peptide backbone is crucial for maintaining the stability of the MHC complex [2].
  • Anticipate Network-Wide Effects: Isosteric substitutions should not be viewed as isolated changes. Use molecular dynamics simulations to predict the cascading effects on the entire hydrogen-bonding network [1].
  • Validate Functionally: Always couple binding assays (e.g., ELISA) with functional T-cell recognition assays. A stable complex that cannot be recognized by the TCR will not elicit the intended immune response [2].

References

×

GHS Hazard Statements

H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Flammable

Flammable;Corrosive

Dates

Last modified: 08-16-2023

Explore Compound Types